3-(4-Bromophenyl)oxetan-3-OL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)oxetan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQDDTUCGFNECR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093878-32-0 | |
| Record name | 3-(4-bromophenyl)oxetan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3-(4-Bromophenyl)oxetan-3-ol from Propargylic Alcohols for Drug Discovery Applications
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway to 3-(4-Bromophenyl)oxetan-3-ol, a valuable building block in modern medicinal chemistry. Recognizing the strategic importance of the oxetane motif in optimizing drug-like properties, this document details a highly efficient, two-step synthetic sequence commencing from readily available propargylic alcohols. The core of this strategy involves a gold-catalyzed oxidative cyclization to form the key oxetan-3-one intermediate, followed by a diastereoselective reduction to the target tertiary alcohol. This guide is intended for researchers, synthetic chemists, and drug development professionals, offering not only step-by-step experimental protocols but also a deep dive into the underlying reaction mechanisms and the causal logic behind key experimental choices.
The Strategic Value of the Oxetane Motif in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a powerhouse in drug discovery campaigns.[1][2] Its incorporation into lead compounds is a deliberate strategy to fine-tune critical physicochemical properties that dictate a drug's ultimate success.[3] Unlike more traditional, "flat" aromatic structures, the inherent three-dimensionality of the oxetane ring can improve target binding selectivity and explore novel chemical space.[2]
The utility of oxetanes is primarily linked to their profound and predictable influence on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile:
-
Enhanced Aqueous Solubility: The polar oxygen atom within the constrained ring significantly boosts hydrophilicity. Replacing a common gem-dimethyl group with an oxetane can increase aqueous solubility by orders of magnitude, a critical advantage for improving oral bioavailability.[4]
-
Metabolic Stability: Oxetanes can serve as effective bioisosteres for metabolically vulnerable groups like gem-dimethyl or carbonyl functionalities.[2][5] This substitution can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3]
-
Reduced Lipophilicity: In an era where "molecular obesity" and high lipophilicity are major causes of compound attrition, the oxetane ring offers a polar alternative to purely aliphatic groups, helping to reduce the overall LogD of a molecule.[4]
-
pKa Modulation: The potent electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the basicity (pKa) of adjacent amine groups. This is a powerful tool for medicinal chemists to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[4]
The target molecule, This compound , is a particularly useful building block. The oxetane-3-ol core provides the aforementioned benefits, while the 4-bromophenyl group serves as a versatile synthetic handle for further elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid library synthesis for structure-activity relationship (SAR) studies.
Synthetic Strategy: A Two-Step Approach from Propargylic Alcohols
While several methods exist for synthesizing oxetanes, the most elegant and efficient route to 3-substituted oxetan-3-ols begins with a corresponding propargylic alcohol.[6][7] Traditional methods like intramolecular Williamson ether synthesis often require cumbersome, multi-step preparations of the necessary 1,3-halohydrin precursors.[8][9]
The state-of-the-art approach, and the focus of this guide, is a two-step sequence that leverages the power of gold catalysis. This strategy is notable for its operational simplicity and high efficiency.
-
Step 1: Gold-Catalyzed Oxidative Cyclization. The commercially available or readily synthesized propargylic alcohol, 1-(4-bromophenyl)prop-2-yn-1-ol, undergoes a gold-catalyzed reaction in the presence of an oxidant. This step forges the strained four-membered ring and oxidizes the alkyne to a ketone in a single, atom-economical transformation, yielding the key intermediate, 3-(4-bromophenyl)oxetan-3-one.
-
Step 2: Ketone Reduction. The intermediate oxetan-3-one is then reduced to the target this compound using a standard reducing agent such as sodium borohydride.
This strategic workflow is visualized below.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of 3-(4-Bromophenyl)oxetan-3-ol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 3-(4-Bromophenyl)oxetan-3-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this specific molecule. The guide emphasizes the synergy between these techniques for unambiguous structure elucidation and purity assessment, which are critical milestones in the journey of a new chemical entity from laboratory synthesis to potential therapeutic application.
Introduction: The Significance of this compound
This compound is a fascinating molecule that incorporates several key structural motifs: a strained oxetane ring, a tertiary alcohol, and a brominated aromatic system. The oxetane moiety, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry. Its incorporation into drug candidates can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. The tertiary alcohol provides a potential site for hydrogen bonding and further functionalization, while the bromophenyl group offers a handle for cross-coupling reactions and can influence pharmacokinetic profiles.
Accurate and thorough spectroscopic characterization is the bedrock of chemical research and development. It provides irrefutable evidence of a molecule's identity and purity, ensuring the reliability and reproducibility of subsequent biological and pharmacological studies. This guide will walk through the expected spectroscopic signatures of this compound, offering insights into data interpretation and the underlying principles of each analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic and oxetane ring protons. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the oxygen atoms in the oxetane ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | Doublet | 2H | Ar-H (ortho to Br) |
| ~7.35 | Doublet | 2H | Ar-H (meta to Br) |
| ~4.90 | Doublet | 2H | Oxetane-CH₂ |
| ~4.70 | Doublet | 2H | Oxetane-CH₂ |
| ~3.50 | Singlet (broad) | 1H | -OH |
Causality of Signal Assignment:
-
Aromatic Protons: The protons on the bromophenyl ring are expected to appear as two doublets due to coupling with their adjacent protons. The protons ortho to the electron-withdrawing bromine atom will be deshielded and appear at a lower field (~7.55 ppm) compared to the protons meta to the bromine (~7.35 ppm).
-
Oxetane Protons: The four methylene protons of the oxetane ring are diastereotopic due to the chiral center at C3. This will likely result in two distinct signals, each integrating to two protons. They are expected to appear as doublets due to geminal coupling, though more complex splitting patterns could arise from coupling with each other. Their chemical shifts are significantly downfield (~4.70-4.90 ppm) due to the deshielding effect of the adjacent oxygen atom.
-
Hydroxyl Proton: The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on the concentration and solvent due to hydrogen bonding.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Ar-C (ipso to oxetane) |
| ~132 | Ar-CH (meta to Br) |
| ~128 | Ar-CH (ortho to Br) |
| ~122 | Ar-C (ipso to Br) |
| ~80 | Oxetane-CH₂ |
| ~75 | C-OH (quaternary) |
Causality of Signal Assignment:
-
Aromatic Carbons: The aromatic region will show four signals: two for the protonated carbons and two for the quaternary carbons (ipso- to the oxetane and bromine). The carbon attached to the bromine atom will be shielded compared to the other quaternary carbon.
-
Oxetane Carbons: The methylene carbons of the oxetane ring are equivalent and will appear as a single signal at a downfield position (~80 ppm) due to the attachment to the oxygen atom. The quaternary carbon bearing the hydroxyl and phenyl groups will be observed at a similar downfield region (~75 ppm).
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal (0.00 ppm).
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-O, and aromatic C-H and C=C bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Medium | Aliphatic C-H stretch (oxetane) |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C stretch |
| ~1150 | Strong | C-O stretch (tertiary alcohol)[1][2] |
| ~980 | Strong | C-O-C stretch (oxetane ring) |
| ~820 | Strong | C-H out-of-plane bend (para-disubstituted benzene) |
Causality of Signal Assignment:
-
O-H Stretch: The most prominent feature will be a broad and strong absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group.[3][4]
-
C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the oxetane ring will be observed just below 3000 cm⁻¹.
-
Aromatic C=C Stretches: The presence of the benzene ring will give rise to several weaker absorptions in the 1600-1450 cm⁻¹ region.
-
C-O Stretches: A strong band around 1150 cm⁻¹ is characteristic of the C-O stretching vibration of a tertiary alcohol.[1][2] The C-O-C stretching of the oxetane ring is expected to produce a strong absorption around 980 cm⁻¹.
-
Out-of-Plane Bending: A strong band around 820 cm⁻¹ is indicative of the out-of-plane C-H bending of a 1,4-disubstituted (para) benzene ring.
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Diagram of the IR Experimental Workflow:
Caption: Workflow for ATR-FTIR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectral Data
Due to the presence of bromine, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.
Table 4: Predicted m/z Values for Key Ions of this compound
| m/z Value | Ion | Comments |
| 228/230 | [M]⁺ | Molecular ion, showing the characteristic 1:1 isotopic pattern for bromine. |
| 211/213 | [M-OH]⁺ | Loss of the hydroxyl radical. |
| 183/185 | [M-C₂H₄O]⁺ | Loss of ethylene oxide from the oxetane ring. |
| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation. |
Causality of Fragmentation:
-
Molecular Ion: The molecular ion peak ([M]⁺) will appear as a doublet with a 1:1 intensity ratio at m/z 228 and 230, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.
-
Key Fragments: Fragmentation is likely to occur through several pathways. The loss of the hydroxyl group (-17 Da) is a common fragmentation for alcohols. The strained oxetane ring can also undergo fragmentation, for example, by losing ethylene oxide (-44 Da). The C-C bond between the aromatic ring and the oxetane ring can also cleave, leading to the formation of a bromophenyl cation.
Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) is a common ionization technique that provides detailed fragmentation patterns.
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.
-
Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole) which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Diagram of the MS Experimental Workflow:
Caption: Workflow for EI-MS analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS, provides a detailed and self-validating structural portrait of this promising molecule. The predicted data and interpretations presented in this guide serve as a robust framework for researchers to confirm the synthesis and purity of this compound. The orthogonal nature of these techniques, each probing different aspects of the molecular structure, ensures a high degree of confidence in the final characterization. As this compound and its derivatives continue to be explored in the context of drug discovery, the foundational spectroscopic data laid out here will be of paramount importance.
References
Introduction: The Emergence of the Oxetane Scaffold in Modern Chemistry
An In-depth Technical Guide to 3-(4-Bromophenyl)oxetan-3-ol
In the landscape of medicinal chemistry and drug development, the pursuit of novel molecular scaffolds that can favorably modulate the properties of therapeutic candidates is relentless. Among the structures that have garnered significant attention are oxetanes—four-membered, oxygen-containing heterocycles.[1][2] Though once considered primarily as reactive intermediates, their unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, has positioned them as valuable motifs in drug design.[1][3] The incorporation of an oxetane ring can lead to marked improvements in critical drug-like characteristics such as aqueous solubility, metabolic stability, and target affinity.[2][3]
This guide focuses on a specific, functionalized oxetane, This compound . This compound serves as an exemplary building block, combining the advantageous features of the oxetane core with the synthetic versatility of a brominated phenyl group. It represents a key intermediate for researchers aiming to explore new chemical space and develop next-generation therapeutics. As a senior application scientist, this document aims to provide a comprehensive overview of its physical properties, chemical behavior, synthesis, and applications, grounded in established scientific principles.
Compound Identification and Core Properties
Precise identification is the cornerstone of chemical research. This compound is cataloged under several identifiers, ensuring its unambiguous recognition in databases and literature.
| Identifier | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 1093878-32-0 | [5][6] |
| Molecular Formula | C₉H₉BrO₂ | [4][5] |
| Molecular Weight | 229.07 g/mol | [4] |
| InChI Key | KNQDDTUCGFNECR-UHFFFAOYSA-N | [4][5] |
| Canonical SMILES | C1C(CO1)(C2=CC=C(C=C2)Br)O | [4] |
Physicochemical Characteristics
The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. The data below, compiled from various chemical suppliers and databases, provides a snapshot of these key characteristics.
| Property | Value | Source(s) |
| Physical Form | White to off-white solid | [6] |
| Boiling Point | 343.2 ± 42.0 °C (Predicted) | [6][7] |
| Density | 1.662 g/cm³ (Predicted) | [6][7] |
| pKa | 12.67 ± 0.20 (Predicted) | [6][7] |
| Purity | Typically ≥97% or ≥98% | [5][8] |
Synthesis and Reactivity
Proposed Synthetic Pathway
While multiple routes to functionalized oxetanes exist, a highly logical and common approach for synthesizing 3-aryl-3-hydroxyoxetanes involves the nucleophilic addition of an organometallic reagent to oxetan-3-one.[9] Oxetan-3-one is a commercially available and widely used building block for accessing substituted oxetanes.[9] The Grignard reaction, a robust and well-understood transformation, is ideally suited for this purpose.
The key transformation involves the reaction of 4-bromophenylmagnesium bromide (a Grignard reagent) with oxetan-3-one. The causality is straightforward: the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the oxetan-3-one, leading to the formation of a magnesium alkoxide intermediate. A subsequent aqueous workup protonates the alkoxide to yield the final tertiary alcohol product, this compound.
Caption: Proposed workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is governed by three primary features: the tertiary alcohol, the strained oxetane ring, and the bromophenyl group.
-
Tertiary Alcohol: The hydroxyl group can undergo typical alcohol reactions. For instance, it can be dehydroxylated under specific acidic conditions or converted to other functional groups.[9]
-
Oxetane Ring: While strained, the oxetane ring is generally more stable than other four-membered heterocycles and can withstand a variety of reaction conditions.[1] However, strong acids or certain nucleophiles can promote ring-opening, a property that can be exploited for further synthetic transformations.[9]
-
Bromophenyl Group: The bromine atom on the aromatic ring is a versatile synthetic handle. It is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of substituents at the para-position. This enables the creation of diverse compound libraries for structure-activity relationship (SAR) studies.
Role in Drug Discovery and Medicinal Chemistry
The true value of a building block like this compound lies in the strategic advantages its core scaffold imparts to a potential drug molecule. The oxetane motif is frequently employed as a bioisostere for less favorable groups, such as gem-dimethyl or carbonyl functionalities.[3][9]
The rationale behind this strategy is multifaceted:
-
Improved Solubility: The polar ether oxygen of the oxetane ring acts as a hydrogen bond acceptor, which can significantly enhance a molecule's aqueous solubility—a critical parameter for oral bioavailability.[2][10]
-
Metabolic Stability: Replacing metabolically vulnerable groups (like a gem-dimethyl group, where one methyl can be oxidized) with a stable oxetane can block metabolic pathways, increasing the compound's half-life.[1][9]
-
Reduced Lipophilicity: The introduction of the polar oxetane often reduces the overall lipophilicity (LogP) of a compound without a significant increase in molecular weight, which can lead to a better pharmacokinetic profile.[2]
-
Three-Dimensionality: The non-planar, sp³-rich structure of the oxetane ring increases the three-dimensionality of a molecule. This can lead to improved target binding and selectivity compared to flat, aromatic systems.[1][3]
Caption: Benefits of incorporating an oxetane moiety in drug design.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential. This compound is classified with several hazard statements under the Globally Harmonized System (GHS).
GHS Hazard Statements: [4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Storage and Handling:
-
Storage: The compound should be stored in a refrigerator at 2-8°C.[6]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Caption: A basic workflow for the safe handling of chemical reagents.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its properties are a direct reflection of the advantageous characteristics of the oxetane scaffold—a motif that effectively enhances solubility, metabolic stability, and three-dimensionality. The presence of the bromophenyl group further extends its utility, providing a reactive handle for the synthesis of diverse and complex molecular architectures. For researchers and scientists dedicated to pushing the boundaries of medicinal chemistry, a thorough understanding of this and similar building blocks is not just beneficial, but essential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H9BrO2 | CID 58382379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 1093878-32-0 [amp.chemicalbook.com]
- 7. This compound | 1093878-32-0 [amp.chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. connectjournals.com [connectjournals.com]
An In-depth Technical Guide to the Crystal Structure Analysis of 3-(4-Bromophenyl)oxetan-3-ol
Abstract
This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 3-(4-Bromophenyl)oxetan-3-ol, a molecule of significant interest in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this guide establishes a robust framework for its analysis. By leveraging established protocols and a detailed case study of a proxy molecule, (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide, this document serves as an essential resource for researchers, scientists, and drug development professionals. The guide delves into the rationale behind experimental choices, from crystallization strategies to data refinement and the nuanced interpretation of intermolecular interactions, thereby providing a complete roadmap for the structural elucidation of this and related oxetane-containing compounds.
Introduction: The Significance of the Oxetane Motif in Modern Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged as a privileged structural motif in contemporary medicinal chemistry.[1] Its incorporation into drug candidates can profoundly influence key physicochemical properties, often leading to improved aqueous solubility, metabolic stability, and lipophilicity, without a significant increase in molecular weight.[2][3] The 3-substituted oxetane, in particular, is an attractive building block as its introduction does not typically create a new stereocenter.[4]
This compound combines the advantageous properties of the oxetane core with the utility of a bromophenyl group. The bromine atom can serve as a handle for further synthetic transformations and can participate in halogen bonding, a significant non-covalent interaction in crystal engineering and molecular recognition. A thorough understanding of the three-dimensional structure of this molecule is paramount for predicting its behavior in biological systems and for the rational design of next-generation therapeutics. Single-crystal X-ray diffraction is the definitive technique for obtaining this atomic-level insight.
Experimental Workflow: A Best-Practice Approach
The successful determination of a crystal structure is a multi-step process that demands meticulous attention to detail at each stage. The following protocol outlines a validated workflow for the crystal structure analysis of this compound.
Synthesis and Crystallization
The initial and often most challenging step is the preparation of high-quality single crystals.
Protocol 1: Synthesis and Purification
-
Synthesis: this compound can be synthesized via the Grignard reaction of 4-bromophenylmagnesium bromide with oxetan-3-one.
-
Purification: The crude product should be purified by column chromatography on silica gel to achieve high purity (>98%), which is crucial for successful crystallization.
Protocol 2: Crystallization
The selection of an appropriate crystallization technique is critical and often requires screening of various conditions.
-
Solvent Selection: A range of solvents of varying polarities should be screened. Given the predicted properties of the target molecule, solvents such as acetone, ethanol, ethyl acetate, and dichloromethane, as well as binary solvent mixtures, would be suitable starting points.
-
Crystallization Methods:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger volume of a precipitant (a solvent in which the compound is less soluble).
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
The ideal crystals for single-crystal X-ray diffraction should be well-formed, transparent, and typically between 0.1 and 0.3 mm in each dimension.[5]
Data Collection
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
Protocol 3: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).
-
Diffractometer Setup: Data is collected on a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).[6]
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: A complete dataset is collected by rotating the crystal through a series of angles, ensuring that all unique reflections are measured.
-
Data Reduction: The raw diffraction data is processed to integrate the reflection intensities, correct for experimental factors (e.g., Lorentz and polarization effects), and perform an absorption correction.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Phenyloxetan-3-ol - Protheragen [protheragen.ai]
- 3. researchgate.net [researchgate.net]
- 4. CCDC 2181759: Experimental Crystal Structure Determination | NSF Public Access Repository [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
An In-depth Technical Guide to the Reactivity and Stability of the Oxetane Ring in 3-(4-bromophenyl)oxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The oxetane motif has emerged from a synthetic curiosity to a cornerstone in modern medicinal chemistry, valued for its ability to fine-tune the physicochemical properties of drug candidates.[1][2] This guide provides a detailed examination of the reactivity and stability of the oxetane ring in a specific, functionally rich context: 3-(4-bromophenyl)oxetan-3-ol. This molecule, bearing both a reactive tertiary alcohol and an electronically influential aryl group, serves as an exemplary case study for understanding the nuanced behavior of this strained heterocyclic system. We will explore its synthesis, delve into the factors governing its stability under various conditions, and elucidate the pathways of its ring-opening reactions. This document is intended to be a practical resource for researchers, offering not only theoretical insights but also actionable experimental protocols and predictive models for the application of similar oxetane-based scaffolds in drug discovery and development.
Introduction: The Ascendancy of the Oxetane Ring in Medicinal Chemistry
The four-membered cyclic ether, oxetane, has garnered significant interest in drug discovery due to its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure.[3] Initially, the potential chemical instability and synthetic challenges of the oxetane ring were met with some skepticism.[4] However, subsequent research has demonstrated that the stability of the oxetane ring is strongly linked to its substitution pattern, with 3,3-disubstituted oxetanes being particularly robust.[4][5]
Oxetanes are frequently employed as bioisosteres for more metabolically labile groups such as gem-dimethyl and carbonyl moieties.[6][7] This substitution can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of adjacent functional groups.[2][3][8] The incorporation of an oxetane ring can also provide a strategic advantage in terms of intellectual property.[9]
The subject of this guide, this compound, presents a compelling scaffold for investigation. The 3,3-disubstitution pattern, with one substituent being a hydroxyl group and the other a 4-bromophenyl group, introduces a fascinating interplay of steric and electronic effects that dictate the ring's behavior. The tertiary alcohol offers a handle for further functionalization and can participate in intramolecular reactions, while the electron-withdrawing nature of the bromophenyl group influences the ring's electronics and potential metabolic pathways.
Synthesis of this compound: A Practical Approach
The most direct and widely applicable method for the synthesis of 3-aryl-3-hydroxyoxetanes is the nucleophilic addition of an organometallic reagent to oxetan-3-one.[4] In the case of this compound, a Grignard reaction provides a reliable route.
Core Synthetic Pathway: Grignard Reaction
The synthesis involves two key steps: the formation of the Grignard reagent from 1,4-dibromobenzene, followed by its reaction with oxetan-3-one.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar Grignard reactions with oxetan-3-one.[4]
Materials:
-
1,4-Dibromobenzene
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Oxetan-3-one
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Formation: a. In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq). b. Add a small crystal of iodine. c. In the dropping funnel, prepare a solution of 1,4-dibromobenzene (1.0 eq) in anhydrous THF. d. Add a small portion of the 1,4-dibromobenzene solution to the magnesium turnings to initiate the reaction, evidenced by the disappearance of the iodine color and gentle reflux. e. Add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Nucleophilic Addition: a. Cool the flask containing the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath. b. Prepare a solution of oxetan-3-one (1.2 eq) in anhydrous THF and add it dropwise to the cooled Grignard reagent solution over 30 minutes, maintaining the internal temperature below -60 °C. c. After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 1-2 hours.
-
Work-up and Purification: a. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C. b. Allow the mixture to warm to room temperature and then dilute with ethyl acetate. c. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. f. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound.
| Parameter | Value |
| Reactants | |
| 1,4-Dibromobenzene | 1.0 eq |
| Magnesium Turnings | 1.1 eq |
| Oxetan-3-one | 1.2 eq |
| Reaction Conditions | |
| Grignard Formation Temp. | rt to 40 °C |
| Reaction Temperature | -78 °C to 0 °C |
| Reaction Time | 3 - 6 hours |
| Solvent | Anhydrous THF |
| Product | |
| Yield | Typically 60-80% |
| Appearance | Off-white to pale yellow solid |
Table 1: Summary of quantitative data for the synthesis of this compound.
Stability of the Oxetane Ring in this compound
The stability of the oxetane ring is a critical parameter in drug development, influencing storage, formulation, and in vivo behavior. The substitution pattern in this compound presents a unique stability profile.
General Principles of Oxetane Stability
The inherent ring strain of oxetanes (approximately 25.5 kcal/mol) makes them more susceptible to ring-opening than their five-membered (tetrahydrofuran) or six-membered (tetrahydropyran) counterparts.[10] However, they are generally more stable than the highly strained three-membered epoxides.[7] The stability is significantly influenced by:
-
Substitution Pattern: 3,3-disubstituted oxetanes are generally more stable than monosubstituted or 2-substituted oxetanes.[4][5] This is attributed to steric hindrance preventing nucleophilic attack on the C-O σ* antibonding orbital.[5]
-
Electronic Effects: Electron-withdrawing groups on the substituents can influence the polarization of the C-O bonds and affect the susceptibility to nucleophilic attack.
-
Presence of Intramolecular Nucleophiles: Functional groups on the substituents, such as hydroxyl or amino groups, can act as internal nucleophiles and promote ring-opening, especially under acidic conditions.[5]
Stability of this compound
For this compound, the 3,3-disubstitution pattern confers a degree of inherent stability. However, the presence of the tertiary hydroxyl group is a key factor to consider.
pH Stability:
-
Acidic Conditions (pH < 4): The oxetane ring is most vulnerable under acidic conditions. The oxygen atom of the oxetane can be protonated, making the ring more susceptible to nucleophilic attack. Furthermore, the tertiary alcohol can be protonated and eliminated as water to form a tertiary carbocation, which can lead to ring-opening or rearrangement.
-
Neutral Conditions (pH 6-8): The compound is expected to be relatively stable at neutral pH.
-
Basic Conditions (pH > 9): The oxetane ring is generally stable under basic conditions.[11] Ring-opening under basic conditions typically requires strong nucleophiles and/or high temperatures.
Thermal Stability:
Metabolic Stability:
Studies on 3-aryloxetanes have shown that many are unreactive towards glutathione in the presence of human liver microsomes, indicating good metabolic stability.[6] A potential metabolic pathway for oxetanes is ring-opening catalyzed by microsomal epoxide hydrolase (mEH).[3][6] The presence of the 4-bromophenyl group may also direct metabolism towards aromatic hydroxylation by cytochrome P450 enzymes.
Protocol for Assessing pH Stability
Objective: To determine the half-life (t½) of this compound at various pH values.
Materials:
-
This compound
-
Buffer solutions (pH 2, 4, 7.4, 9)
-
Acetonitrile (ACN) or other suitable organic solvent
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubator or water bath
Procedure:
-
Prepare stock solutions of this compound in ACN.
-
In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
Incubate the vials at a constant temperature (e.g., 37 °C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench any reaction by adding an equal volume of ACN.
-
Analyze the samples by HPLC to determine the concentration of the remaining parent compound.
-
Plot the natural logarithm of the concentration versus time for each pH.
-
The half-life can be calculated from the slope of the linear regression (slope = -k, t½ = 0.693/k).
| pH | Expected Stability |
| 2 | Low |
| 4 | Moderate |
| 7.4 | High |
| 9 | High |
Table 2: Predicted pH stability profile of this compound.
Reactivity of the Oxetane Ring: Ring-Opening Reactions
The ring strain of the oxetane in this compound makes it susceptible to ring-opening reactions, which can be strategically employed in synthetic transformations.
Acid-Catalyzed Ring Opening
Under acidic conditions, two primary pathways for ring-opening can be envisioned:
-
Protonation of the Oxetane Oxygen: This activates the ring towards nucleophilic attack. The regioselectivity of the attack will depend on the nucleophile and the stability of the resulting carbocation-like transition state. Attack at the more substituted carbon (C3) would be electronically favored due to the stabilizing effect of the aryl group, but sterically hindered.
-
Formation of a Tertiary Carbocation: Protonation of the tertiary alcohol followed by loss of water generates a tertiary carbocation at C3. This highly reactive intermediate can be trapped by nucleophiles or undergo rearrangement.
Caption: Acid-catalyzed ring-opening pathways.
Nucleophilic Ring Opening
Strong nucleophiles can open the oxetane ring, typically attacking the less sterically hindered carbon atoms (C2 or C4). This reaction is generally slower than for epoxides and may require harsher conditions. The regioselectivity is primarily controlled by sterics.[13]
Reductive Ring Opening
Reducing agents such as lithium aluminum hydride (LAH) can open the oxetane ring, although this often requires elevated temperatures. The reaction proceeds via nucleophilic attack of a hydride ion.
Conclusion
This compound serves as a multifaceted building block in which the inherent properties of the oxetane ring are modulated by its substituents. Its 3,3-disubstituted nature provides a foundation of stability, yet the presence of the tertiary alcohol introduces a reactive handle and a potential point of lability under acidic conditions. A thorough understanding of this balance between stability and reactivity is paramount for the successful incorporation of this and similar oxetane scaffolds into drug discovery programs. This guide has provided a framework for the synthesis, stability assessment, and reactivity profile of this compound, offering both theoretical underpinnings and practical experimental guidance for the medicinal chemist.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C9H9BrO2 | CID 58382379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. (3-(4-bromophenyl)oxetan-3-yl)methanol(1188264-15-4) 1H NMR [m.chemicalbook.com]
- 8. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1093878-32-0|this compound|BLD Pharm [bldpharm.com]
- 11. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 12. researchgate.net [researchgate.net]
- 13. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
Whitepaper: The Strategic Role of Oxetanes as Carboxylic Acid Bioisosteres in Modern Medicinal Chemistry
Abstract
The carboxylic acid moiety, while a cornerstone in molecular recognition for numerous biological targets, often introduces significant liabilities in drug candidates, including poor metabolic stability, low cell permeability, and high clearance. Bioisosteric replacement is a critical strategy to mitigate these issues while preserving target affinity. This technical guide provides an in-depth analysis of the oxetane ring, particularly oxetan-3-ol and related structures, as a versatile and effective bioisostere for carboxylic acids. We will explore the fundamental physicochemical principles, strategic advantages, and synthetic considerations that underpin the use of oxetanes to enhance drug-like properties. This paper synthesizes data from seminal studies and provides practical, field-proven insights for researchers, chemists, and drug development professionals aiming to leverage this unique four-membered heterocycle in their discovery programs.
The Challenge: Overcoming the Carboxylic Acid Liability
Carboxylic acids are ubiquitous in biologically active molecules, prized for their ability to form strong hydrogen bonds and salt-bridge interactions with basic residues like arginine and lysine in protein active sites. However, their inherent acidity (typically pKa 4-5) means they are predominantly ionized at physiological pH. This high polarity, while beneficial for aqueous solubility, frequently leads to a cascade of undesirable pharmacokinetic properties:
-
Poor Membrane Permeability: The negative charge severely hinders passive diffusion across cell membranes, limiting oral bioavailability and access to intracellular targets.
-
Rapid Hepatic Clearance: Ionized acids are often substrates for active transport mechanisms in the liver and kidneys, leading to rapid elimination.
-
Metabolic Instability: Carboxylic acids are susceptible to Phase II conjugation reactions, primarily glucuronidation, which facilitates rapid excretion.
-
Off-Target Effects: The acidic nature can lead to non-specific binding or inhibition of unintended targets.
The goal of a bioisosteric replacement is to retain the crucial hydrogen-bonding interactions of the carboxylic acid while engineering a more favorable overall Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
The Oxetane Solution: A Non-Classical Bioisostere
The oxetane ring has emerged as a powerful tool in medicinal chemistry.[1][2] Initially explored as a polar and metabolically robust surrogate for gem-dimethyl and carbonyl groups, its utility as a carboxylic acid mimic, particularly in the form of oxetan-3-ol, is now well-established.[3][4]
The core principle is that the oxygen atom of the oxetane ring and the hydroxyl group of an oxetan-3-ol can replicate the hydrogen bond acceptor and donor capabilities of a carboxylic acid, respectively, without the associated acidity.[5][6]
Caption: Bioisosteric replacement of a carboxylic acid with an oxetan-3-ol motif.
Impact on Physicochemical Properties
The strategic replacement of a carboxylic acid with an oxetane moiety induces profound changes in a molecule's physicochemical profile.[4] These changes are the primary drivers for improvements in drug-like properties.
-
Acidity (pKa): The most significant change is the removal of the acidic proton. Oxetan-3-ol is not acidic, eliminating the liabilities associated with a persistent negative charge at physiological pH.
-
Lipophilicity (LogD): By neutralizing the charge, the lipophilicity of the molecule typically increases. This is a critical advantage for improving membrane permeability. While the parent oxetane is polar, the removal of the carboxylate's charge results in a less polar overall molecule at pH 7.4.[7]
-
Solubility: The incorporation of the polar oxetane ring can lead to a significant improvement in aqueous solubility compared to carbocyclic analogues like gem-dimethyl groups.[4][8] This allows chemists to increase steric bulk and three-dimensionality without the typical penalty of decreased solubility.[9]
-
Metabolic Stability: Oxetanes are generally more resistant to metabolic degradation than many common functionalities.[10] By replacing a metabolically labile group, the oxetane can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life.[3][10]
Caption: Logical flow of property modulation leading to improved pharmacokinetics.
Quantitative Comparison: The Ibuprofen Case Study
A compelling demonstration of these principles is the replacement of the carboxylic acid in the well-known COX inhibitor, ibuprofen, with an oxetan-3-ol group.[5][6] This modification provides a clear, quantitative look at the resulting property changes.
| Property | Ibuprofen (Carboxylic Acid) | Ibuprofen Analogue (Oxetan-3-ol) | Rationale for Improvement |
| Structure | ![]() | ![]() | Bioisosteric replacement retains key structural features. |
| Calculated pKa | ~4.5 | Non-acidic | Eliminates negative charge at physiological pH. |
| Calculated LogP | 3.97 | 3.60 | The oxetane is inherently polar, slightly reducing LogP. |
| LogD at pH 7.4 | 1.5 | 3.60 | In the absence of ionization, LogD equals LogP, showing a significant increase in effective lipophilicity. |
| Biological Activity | COX Inhibitor | Maintained COX inhibitory activity in vitro[6] | Demonstrates successful mimicry of the key binding interactions. |
Data synthesized from literature reports.[5][6]
Synthesis of Oxetane-Based Bioisosteres
The successful application of oxetanes in drug discovery hinges on the availability of robust and scalable synthetic methods. The inherent ring strain of the four-membered ring presents a challenge, but several reliable strategies have been developed.[9]
Key Synthetic Strategies
-
Williamson Etherification: This is a classical and widely used method involving the intramolecular cyclization of a 1,3-diol derivative. The key is the selective activation of one hydroxyl group (e.g., as a tosylate or mesylate) to serve as a leaving group for nucleophilic attack by the other hydroxyl.[3][9]
-
Paternò–Büchi Reaction: A [2+2] photocycloaddition between a carbonyl compound (e.g., an aldehyde or ketone) and an alkene to form the oxetane ring directly. Recent advances using visible light have made this method more accessible.[3]
-
From Oxetan-3-one: Commercially available oxetan-3-one is a versatile building block. Nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) provides direct access to 3-substituted-oxetan-3-ols.[11]
Caption: General workflow for oxetane synthesis via Williamson etherification.
Experimental Protocol: Synthesis of 3-Aryl-3-hydroxymethyloxetane
This protocol details a representative synthesis based on the Williamson etherification approach, a foundational method for accessing key oxetane intermediates.
Objective: To synthesize a 3-substituted oxetane from a 1,3-diol precursor.
Materials:
-
2-Aryl-propane-1,3-diol
-
Tosyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Monotosylation of the Diol: a. Dissolve 2-aryl-propane-1,3-diol (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath. b. Add anhydrous pyridine (1.1 eq) to the solution. c. Add a solution of tosyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C. d. Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC until the starting material is consumed. e. Quench the reaction by adding cold water. Separate the organic layer. f. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude monotosylate. Purify by flash chromatography if necessary.
-
Intramolecular Cyclization: a. CAUTION: Handle NaH with extreme care in an inert atmosphere. b. To a flame-dried flask under an argon atmosphere, add anhydrous THF. c. Add NaH (1.5 eq) portion-wise at 0 °C. d. Add a solution of the purified monotosylate (1.0 eq) in anhydrous THF dropwise to the NaH suspension. e. Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 12-18 hours, monitoring by TLC. f. Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl. g. Extract the mixture with ethyl acetate (3x). h. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. i. Purify the crude product by flash column chromatography on silica gel to afford the pure 3-aryl-3-hydroxymethyloxetane.
Protocol: In Vitro Metabolic Stability Assay
To validate the hypothesis that an oxetane bioisostere enhances metabolic stability, a standard in vitro assay using liver microsomes is essential.
Objective: To determine the intrinsic clearance (CLint) of a parent carboxylic acid and its oxetane bioisostere.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Test compounds (parent acid and oxetane analogue, 10 mM stock in DMSO)
-
Control compound with known clearance (e.g., Verapamil)
-
Acetonitrile with internal standard (for protein precipitation and LC-MS/MS analysis)
Step-by-Step Methodology:
-
Preparation of Incubation Mixture: a. In a 96-well plate, prepare the main incubation mixture (without NADPH) by combining potassium phosphate buffer and HLM (final protein concentration 0.5 mg/mL). b. Add the test compound to achieve a final concentration of 1 µM (final DMSO concentration should be ≤ 0.1%). c. Pre-incubate the plate at 37 °C for 10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Metabolic Reaction: a. Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well. b. Immediately collect the first time point (T=0) by transferring an aliquot to a new plate containing ice-cold acetonitrile with an internal standard. This stops the reaction and precipitates proteins.
-
Time Course Sampling: a. Incubate the reaction plate at 37 °C with shaking. b. At subsequent time points (e.g., 5, 15, 30, and 60 minutes), transfer aliquots to the quenching plate containing acetonitrile.
-
Sample Processing and Analysis: a. Once all time points are collected, seal the quenching plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein. b. Transfer the supernatant to a new plate for analysis by LC-MS/MS. c. Quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Analysis: a. Plot the natural log of the percentage of compound remaining versus time. b. The slope of the line from the linear regression is the elimination rate constant (k). c. Calculate the in vitro half-life (t½) as 0.693 / k. d. Calculate intrinsic clearance (CLint in µL/min/mg protein) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration in mg/mL). e. Compare the CLint values of the parent carboxylic acid and the oxetane bioisostere. A lower CLint indicates greater metabolic stability.[10]
Challenges and Future Directions
While highly effective, oxetanes are not a universal solution. Their stability can be context-dependent; for example, 3,3-disubstituted oxetanes are generally more stable than other substitution patterns.[2] Ring-opening can occur under harsh acidic conditions or in the presence of certain nucleophiles, which must be considered during synthesis and formulation.[12]
The future of oxetane chemistry in drug discovery is bright. The development of new synthetic methodologies to access more diverse and complex oxetane scaffolds will further expand their utility.[13] As our understanding of the subtle interplay between the oxetane's structure and its effect on ADME properties grows, we can expect to see this valuable motif incorporated into an increasing number of clinical candidates, solving long-standing challenges in drug design.
Conclusion
The oxetane ring, particularly as an oxetan-3-ol, serves as an exceptionally valuable non-classical bioisostere for the carboxylic acid functional group. By mimicking essential hydrogen-bonding interactions while fundamentally altering acidity, lipophilicity, and metabolic stability, it provides medicinal chemists with a powerful strategy to transform compounds with problematic pharmacokinetic profiles into viable drug candidates. The combination of its favorable physicochemical impact and the growing accessibility through robust synthetic routes ensures that the oxetane will remain a key component in the molecular toolbox for modern drug discovery.
References
- 1. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05740J [pubs.rsc.org]
An In-depth Technical Guide to Natural Products Containing the Oxetane Moiety
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane ring, a four-membered cyclic ether, represents a fascinating and synthetically challenging structural motif found in a diverse array of natural products.[1][2][3] Despite its relative rarity compared to other heterocyclic systems, the presence of an oxetane often imparts significant and unique biological activities to the parent molecule, ranging from potent anticancer to neurotrophic effects.[4][5][6][7] This guide provides a comprehensive technical overview of oxetane-containing natural products, designed for professionals in chemical research and drug development. We will explore the structural diversity of these compounds, delve into the elegant biosynthetic pathways nature employs to construct this strained ring, and survey the key chemical strategies developed for their total synthesis. Furthermore, we will examine the biological mechanisms of action of prominent examples and provide a detailed experimental protocol for the isolation and characterization of these unique metabolites.
Introduction: The Significance of the Oxetane Ring
An oxetane is a saturated four-membered heterocycle containing one oxygen atom.[2][3] Its structure is characterized by significant ring strain, estimated at approximately 25.5 kcal/mol, which is comparable to that of an epoxide (27.3 kcal/mol) and substantially higher than that of a tetrahydrofuran (5.6 kcal/mol).[1][2][3] This inherent strain, coupled with the polarity imparted by the ether oxygen, makes the oxetane ring a unique pharmacophore.
In medicinal chemistry, the oxetane moiety has gained considerable attention as a versatile bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[1][4][8][9] Replacing a gem-dimethyl group with an oxetane can dramatically improve aqueous solubility and metabolic stability while maintaining a similar molecular volume.[3][10] The oxygen atom acts as a strong hydrogen bond acceptor, influencing molecular conformation and interactions with biological targets.[1][11] These properties make natural products containing this moiety compelling starting points for drug discovery programs.
Structural Diversity of Oxetane-Containing Natural Products
Oxetane-containing natural products are found across various biological sources, including terrestrial plants, marine organisms, and microorganisms.[6][12] They exhibit a wide range of complex and fascinating molecular architectures. A few prominent examples are highlighted below.
| Compound | Natural Source | Primary Biological Activity | Reference |
| Paclitaxel (Taxol®) | Bark of the Pacific yew tree (Taxus brevifolia) | Anticancer (microtubule stabilizer) | [4] |
| Merrilactone A | Fruit of Illicium merrillianum | Neurotrophic (promotes neurite outgrowth) | [13][14] |
| Dictyoxetane | Brown alga (Dictyota dichotoma) | Diterpenoid with a unique fused ring system | [15][16][17] |
| Oxetanocin A | Bacterium Bacillus megaterium | Antiviral, Antitumor | [3] |
| Oxetin | Streptomyces sp. | Amino acid antimetabolite | [18] |
Paclitaxel , arguably the most famous oxetane-containing natural product, features a complex diterpenoid core.[4] Its oxetane ring is crucial for its potent anticancer activity, which stems from its ability to bind to and stabilize microtubules, thereby arresting cell division.[4][11]
Merrilactone A is a sesquiterpene lactone with a highly caged and oxygenated pentacyclic structure.[13][14] Isolated from the plant Illicium merrillianum, it has demonstrated significant neurotrophic activity, promoting the growth of neurons in culture and suggesting potential therapeutic applications in neurodegenerative diseases.[13]
Dictyoxetane is a marine-derived diterpenoid characterized by a unique 2,7-dioxatricyclo[4.2.1.0³,⁸]nonane core.[15] Its complex, fused ring system, which includes the oxetane, has made it a challenging and attractive target for total synthesis.
Biosynthesis of the Oxetane Ring
The natural formation of a strained four-membered ring is a remarkable enzymatic feat. The biosynthetic pathway of the oxetane ring in paclitaxel has been a subject of intense investigation and provides a fascinating case study.
Recent breakthroughs have revealed that the formation of the oxetane ring in paclitaxel is catalyzed by a bifunctional cytochrome P450 enzyme, CYP725A4.[19] This enzyme performs two successive oxidation events. The currently accepted mechanism involves the epoxidation of the 4(20)-exocyclic double bond of a taxane precursor, followed by an enzyme-mediated intramolecular rearrangement of the resulting epoxide to form the fused oxetane ring.[20][21][22] The precise sequence and substrate specificity have been debated, with different studies suggesting slightly different precursors and enzymatic players, highlighting the complexity of natural product biosynthetic networks.[20]
Caption: Biosynthesis of the oxetane ring in Paclitaxel.
Key Strategies in Chemical Synthesis
The total synthesis of oxetane-containing natural products presents a significant challenge due to the difficulty of constructing the strained four-membered ring. Chemists have developed several powerful strategies to address this.[1][2][3]
Key Synthetic Approaches to the Oxetane Ring:
-
Intramolecular Williamson Ether Synthesis: This is one of the most common methods, involving the cyclization of a 1,3-halohydrin or a related substrate with a base. The kinetics, however, can be slow for forming a four-membered ring, often requiring highly reactive leaving groups.[4][11]
-
Paternò–Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl group and an alkene. This method directly forms the oxetane ring in a single step and has been employed in various synthetic campaigns.[2][3]
-
Epoxide Ring Expansion: The reaction of an epoxide with sulfur or selenium ylides can lead to the formation of an oxetane. This strategy leverages the strain of the three-membered ring to drive the formation of the four-membered ring.[11]
-
Cyclization of 1,3-Diols: Acid-catalyzed or metal-mediated cyclization of 1,3-diols provides another direct route to the oxetane core.
The choice of strategy is highly dependent on the specific target molecule, the desired stereochemistry, and the functional groups already present in the synthetic intermediates.
Caption: Common strategies for the chemical synthesis of oxetanes.
Isolation and Structural Elucidation: An Experimental Protocol
The isolation of natural products from their source requires a systematic approach involving extraction, fractionation, and purification. The following is a generalized protocol representative of the methods used to isolate compounds like merrilactone A from plant material.
Protocol: Isolation of Merrilactone A from Illicium merrillianum
Objective: To isolate and purify merrilactone A from the dried pericarps of Illicium merrillianum. This protocol is adapted from methodologies described in the literature.[14]
Materials:
-
Dried, powdered pericarps of I. merrillianum
-
Methanol (MeOH), analytical grade
-
Ethyl acetate (EtOAc), analytical grade
-
n-Hexane, analytical grade
-
Silica gel for column chromatography (e.g., 70-230 mesh)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
-
Acetonitrile (ACN) and Water (H₂O), HPLC grade
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer, Mass spectrometer
Methodology:
-
Extraction: a. Macerate 1 kg of the powdered plant material in 5 L of methanol at room temperature for 72 hours. b. Filter the mixture and collect the filtrate. Repeat the extraction process two more times with fresh methanol. c. Combine the methanol filtrates and concentrate under reduced pressure using a rotary evaporator to yield a crude methanol extract.
-
Solvent Partitioning (Fractionation): a. Suspend the crude extract in a mixture of water and methanol (9:1 v/v) and perform a liquid-liquid extraction sequentially with n-hexane and then ethyl acetate. b. The n-hexane fraction will contain non-polar compounds. The ethyl acetate fraction is expected to contain the moderately polar sesquiterpenes, including merrilactone A. c. Concentrate the ethyl acetate fraction in vacuo to yield a dried EtOAc sub-extract.
-
Silica Gel Column Chromatography: a. Pre-pack a glass column with silica gel slurried in n-hexane. b. Adsorb the EtOAc sub-extract onto a small amount of silica gel and load it onto the top of the column. c. Elute the column with a step gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the percentage of ethyl acetate (e.g., Hexane:EtOAc 9:1, 8:2, 7:3, etc., up to 100% EtOAc). d. Collect fractions (e.g., 50 mL each) and monitor their composition by TLC, visualizing spots under UV light and/or with a staining agent (e.g., vanillin-sulfuric acid). e. Combine fractions that show a similar TLC profile, particularly those containing a compound with an Rf value corresponding to merrilactone A.
-
Purification by HPLC: a. Further purify the enriched fractions from the previous step using reverse-phase HPLC. b. Use a C18 column with an isocratic or gradient elution system of acetonitrile and water. The exact conditions (e.g., 40% ACN in H₂O) must be optimized based on analytical runs. c. Monitor the eluent with a UV detector. Collect the peak corresponding to merrilactone A. d. Evaporate the solvent from the collected peak to yield the pure compound.
-
Structural Elucidation: a. Confirm the identity and purity of the isolated compound using spectroscopic methods. b. Mass Spectrometry (MS): Determine the molecular weight and elemental formula. c. Nuclear Magnetic Resonance (NMR): Perform ¹H, ¹³C, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure and stereochemistry, comparing the data with published values for merrilactone A.[14]
Future Perspectives
The field of oxetane-containing natural products continues to evolve. The discovery of new compounds from unexplored ecological niches, such as marine microorganisms, remains a promising frontier. Advances in genome mining and synthetic biology may soon allow for the heterologous expression and manipulation of biosynthetic pathways, enabling the production of novel oxetane analogues.[12] Furthermore, the development of more efficient and stereoselective synthetic methods for constructing the oxetane ring will be crucial for creating libraries of these compounds for drug screening and advancing our understanding of their structure-activity relationships.[1][8]
References
- 1. d-nb.info [d-nb.info]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetane-containing metabolites: origin, structures, and biological activities [ouci.dntb.gov.ua]
- 6. Oxetane-containing metabolites: origin, structures, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. Merrilactone A - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of the trans-hydrindane core of dictyoxetane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Studies towards the Synthesis of (+)-Dictyoxetane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 3-(4-Bromophenyl)oxetan-3-ol as a Versatile Building Block in Organic Synthesis
Introduction: The Rising Prominence of Oxetanes in Modern Chemistry
The oxetane motif, a four-membered saturated heterocycle containing an oxygen atom, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry and drug discovery.[1][2][3][4] Initially regarded as a strained and potentially unstable ring system, extensive research has unveiled its remarkable utility. The incorporation of oxetanes into molecular scaffolds can significantly enhance crucial physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][2] These benefits stem from the oxetane's unique combination of polarity, three-dimensionality, and low molecular weight.[2][3] As the pharmaceutical industry increasingly seeks to explore beyond "flat" aromatic systems, the sp³-rich character of oxetanes offers a compelling strategy to improve the "drug-like" qualities of new chemical entities.[1]
Among the diverse array of oxetane-containing building blocks, 3-(4-Bromophenyl)oxetan-3-ol stands out as a particularly versatile and valuable synthon. This molecule uniquely combines three key functional handles:
-
A Tertiary Alcohol: This group can be derivatized, eliminated, or substituted, providing a gateway to a wide range of chemical transformations.
-
An Oxetane Ring: This moiety can be retained to impart favorable physicochemical properties to the final compound or can be strategically opened to generate more complex acyclic structures.
-
A Bromophenyl Group: The bromine atom serves as a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl substituents.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in organic synthesis. We will delve into its key applications, provide detailed, field-proven protocols, and explain the underlying principles to empower chemists to harness the full potential of this powerful building block.
Key Applications and Synthetic Strategies
The strategic placement of the hydroxyl, bromophenyl, and oxetane functionalities makes this compound a powerful tool for the synthesis of complex molecules. The primary applications can be broadly categorized into two main areas: derivatization via cross-coupling reactions and transformations involving the oxetane ring and its hydroxyl group.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the aryl bromide is arguably the most powerful feature of this building block, allowing for the construction of carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions.[5] This enables the synthesis of a vast library of compounds with diverse substitution patterns on the phenyl ring.
1.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.02-0.05 eq.) to the flask.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 88 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 85 |
| 4 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 78 |
1.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines. This reaction allows for the introduction of primary and secondary amines at the 4-position of the phenyl ring.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to a flame-dried Schlenk tube.
-
Add the base, followed by this compound.
-
Add the anhydrous solvent and the amine.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 90-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Diagram 1: Cross-Coupling Workflow
Caption: Versatile cross-coupling reactions of the building block.
Transformations of the Oxetane Ring and Hydroxyl Group
The oxetane ring and the tertiary hydroxyl group offer a second dimension of reactivity, allowing for further molecular diversification.
2.1. Dehydroxylation
The tertiary alcohol can be removed to generate 3-aryloxetanes. This is a valuable transformation as the resulting 3-aryloxetane moiety is a common feature in many biologically active compounds.
Protocol 3: Reductive Dehydroxylation
Reaction Scheme:
Materials:
-
3-Aryl-oxetan-3-ol (from cross-coupling or the starting material)
-
Triethylsilane (Et₃SiH)
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the 3-aryl-oxetan-3-ol (1.0 eq.) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylsilane (2.0-3.0 eq.) to the solution.
-
Slowly add trifluoroacetic acid (5.0-10.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
2.2. Acid-Catalyzed Ring-Opening
The strained oxetane ring can undergo ring-opening reactions under acidic conditions, providing access to 1,3-diol derivatives. This strategy is particularly useful for constructing more complex acyclic backbones.[6]
Protocol 4: Acid-Catalyzed Hydrolytic Ring-Opening
Reaction Scheme:
Materials:
-
3-Aryl-oxetan-3-ol
-
Aqueous acid (e.g., 1M HCl, H₂SO₄)
-
Solvent (e.g., THF, Acetone)
Procedure:
-
Dissolve the 3-aryl-oxetan-3-ol in a water-miscible solvent like THF.
-
Add the aqueous acid and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Neutralize the reaction with a base (e.g., NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting 1,3-diol by chromatography or recrystallization.
Diagram 2: Oxetane and Hydroxyl Group Transformations
Caption: Key transformations of the oxetane and hydroxyl moieties.
Conclusion
This compound is a highly valuable and versatile building block for modern organic synthesis. Its trifunctional nature allows for a modular and divergent approach to the synthesis of complex molecules. By leveraging the reactivity of the aryl bromide through cross-coupling reactions and the synthetic potential of the oxetane and hydroxyl groups, chemists can rapidly access a wide range of novel chemical entities. The protocols and strategies outlined in this application note provide a solid foundation for the successful incorporation of this powerful synthon into research and development programs, particularly in the field of medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3-(4-Bromophenyl)oxetan-3-ol Derivatives in Modern Medicinal Chemistry
Introduction: The Rise of the Oxetane Moiety in Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the saturated heterocycles that have garnered significant attention, the oxetane ring has emerged as a powerful tool for molecular design.[1][2][3] This small, four-membered cyclic ether is not merely a passive structural element but an active modulator of molecular properties. Its inherent polarity, three-dimensional character, and metabolic stability make it an attractive surrogate for commonly employed functional groups such as gem-dimethyl and carbonyl moieties.[3] The incorporation of an oxetane can lead to marked improvements in aqueous solubility, lipophilicity, and metabolic stability, while also influencing molecular conformation.[4] This application note delves into the specific utility of 3-(4-Bromophenyl)oxetan-3-ol and its derivatives, providing a technical guide for researchers, scientists, and drug development professionals on its synthesis, derivatization, and application in medicinal chemistry, with a particular focus on its role as a key intermediate in the development of kinase inhibitors.
Core Attributes of the this compound Scaffold
The this compound scaffold presents a unique combination of features that make it a valuable building block in drug discovery programs:
-
A Versatile Synthetic Handle: The tertiary alcohol provides a site for further functionalization, while the bromophenyl group is primed for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This dual functionality allows for the creation of diverse chemical libraries from a single, readily accessible intermediate.
-
Bioisosteric Potential: The 3-aryloxetan-3-ol motif can act as a bioisostere for other functional groups, such as carboxylic acids or amides, potentially improving pharmacokinetic profiles by reducing acidity and enhancing membrane permeability.[3]
-
Modulation of Physicochemical Properties: The inherent polarity of the oxetane ring can enhance the solubility of a parent molecule, a critical parameter for oral bioavailability. Furthermore, the rigid, three-dimensional nature of the oxetane core can enforce specific conformations, leading to improved target engagement.
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the drug candidate.
Synthetic Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from methodologies described in the patent literature for the synthesis of key intermediates for kinase inhibitors.[5]
Reaction Scheme:
A schematic for the synthesis of this compound.
Materials:
-
1-Bromo-4-iodobenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)
-
3-Oxetanone
-
Pentane, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-bromo-4-iodobenzene (1.0 eq) in anhydrous pentane, add n-BuLi (1.0 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 1 hour at room temperature. A white precipitate of the lithium aryl species will form.
-
Allow the precipitate to settle and carefully remove the supernatant pentane via cannula or syringe.
-
Wash the solid residue with anhydrous pentane and again remove the supernatant.
-
Suspend the solid lithium aryl species in anhydrous THF.
-
In a separate flask, dissolve 3-oxetanone (1.5-2.0 eq) in anhydrous THF and cool the solution to 0°C in an ice-water bath.
-
Slowly add the suspension of the lithium aryl species to the cooled solution of 3-oxetanone.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Stir the mixture for 30 minutes, then extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling
The bromophenyl moiety of this compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[6][7][8]
General Reaction Scheme:
A general schematic of a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the aryl or heteroaryl boronic acid (1.1-1.5 eq), and the base (2-3 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3x).
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-110°C and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired biaryl product.
Application in Medicinal Chemistry: A Case Study in Kinase Inhibitor Synthesis
A notable application of this compound is its use as a key intermediate in the synthesis of TANK-binding kinase 1 (TBK1) inhibitors.[5] TBK1 is a serine/threonine kinase that plays a crucial role in the innate immune response and has been implicated in various cancers and inflammatory diseases.[5]
The synthesis of these inhibitors often involves the initial preparation of this compound, followed by a Suzuki coupling to introduce a more complex aryl or heteroaryl moiety at the 4-position of the phenyl ring. This is then followed by further functionalization to build the final inhibitor molecule.
Illustrative Synthetic Pathway:
A simplified workflow for kinase inhibitor synthesis.
Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for evaluating the inhibitory activity of newly synthesized compounds against a target kinase, such as TBK1.
Principle:
The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the target kinase. This is often detected using a fluorescent or luminescent readout.
Materials:
-
Recombinant human kinase (e.g., TBK1)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compounds to the wells (final DMSO concentration typically ≤1%). Include positive (no inhibitor) and negative (no kinase) controls.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for the required time to allow the signal to develop.
-
Read the plate on a microplate reader at the appropriate wavelength.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation:
| Compound | Target Kinase | IC₅₀ (nM) |
| Derivative 1 | TBK1 | Value |
| Derivative 2 | TBK1 | Value |
| Reference Inhibitor | TBK1 | Value |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its strategic application allows for the efficient synthesis of diverse compound libraries with potentially improved physicochemical and pharmacokinetic properties. The demonstrated utility in the synthesis of kinase inhibitors highlights its importance in oncology and immunology drug discovery programs. As the demand for novel therapeutics with optimized drug-like properties continues to grow, the strategic incorporation of the oxetane motif, facilitated by intermediates like this compound, is poised to play an increasingly significant role in the development of the next generation of medicines.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Strategic Development of Selective MMP-13 Inhibitors Utilizing Oxetane Scaffolds
Introduction: The MMP-13 Challenge and the Oxetane Solution
Matrix metalloproteinase-13 (MMP-13), or collagenase-3, is a zinc-dependent endopeptidase with a critical role in tissue remodeling.[1][2] Its primary function involves the degradation of type II collagen, the main structural component of articular cartilage.[1][3] In healthy adult tissues, MMP-13 expression is minimal. However, in pathological conditions such as osteoarthritis (OA), rheumatoid arthritis (RA), and cancer, its expression is significantly upregulated, making it a key driver of the tissue destruction seen in these diseases.[4][5][6][7] This makes MMP-13 a compelling therapeutic target.[1][3][8]
Historically, the development of MMP inhibitors has been fraught with challenges. Early, broad-spectrum inhibitors failed in clinical trials due to a lack of selectivity, leading to dose-limiting side effects like musculoskeletal syndrome (MSS).[1][9] The high degree of structural similarity across the active sites of the 24-member MMP family makes achieving selectivity a formidable task.[1][4]
This guide focuses on a modern medicinal chemistry strategy: the incorporation of oxetane scaffolds to develop potent and, crucially, selective MMP-13 inhibitors. The oxetane ring—a four-membered cyclic ether—is not merely a structural placeholder but a functional tool that offers distinct physicochemical advantages.[10][11][12][13] Its small, polar, and three-dimensional nature allows it to serve as an effective bioisostere for common functional groups like gem-dimethyl and carbonyl moieties.[11][12][13][14] The strategic integration of oxetanes can significantly improve aqueous solubility, metabolic stability, and pharmacokinetic (PK) profiles, while providing unique structural vectors to exploit subtle differences in the MMP-13 active site, thereby enhancing selectivity.[10][11][14][15]
Part 1: The Rationale - Why an Oxetane Scaffold?
The decision to use an oxetane moiety is a deliberate strategy to overcome the known liabilities of earlier-generation MMP inhibitors. By replacing metabolically susceptible groups or improving poor solubility, the oxetane scaffold directly addresses key reasons for compound attrition in drug development.[10][15][16]
Key Physicochemical Advantages:
-
Enhanced Solubility: The inherent polarity of the ether oxygen in the oxetane ring can significantly boost the aqueous solubility of a parent molecule, a critical factor for oral bioavailability.[10][13][14]
-
Improved Metabolic Stability: Oxetane rings are generally stable and can be used to block sites of metabolic oxidation. This can lead to improved half-life and a more favorable PK profile.[11][14][15]
-
Vectorial Exit and 3D-dimensionality: The defined geometry of the four-membered ring provides a rigid exit vector, allowing chemists to project substituents into specific regions of the target protein's binding pocket with greater precision than a more flexible alkyl chain might allow. This increased three-dimensionality can improve target engagement and selectivity.[12][13]
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen can lower the basicity (pKa) of adjacent amine groups, which can be crucial for mitigating off-target effects, such as hERG channel inhibition, and improving cell permeability.[12][14]
The following diagram illustrates the strategic replacement of common chemical groups with an oxetane bioisostere to enhance drug-like properties.
References
- 1. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis | MDPI [mdpi.com]
- 2. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Joint diseases and matrix metalloproteinases: a role for MMP-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of novel molecular scaffolds for the design of MMP-13 inhibitors: a first round of lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel drug discovery approaches for MMP-13 inhibitors in the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Incorporation of 3,3-Diaryl-Oxetane Motifs via Lewis Acid-Catalyzed Friedel-Crafts Reactions of Oxetan-3-ols for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: The oxetane ring has emerged as a highly valuable motif in modern medicinal chemistry, prized for its ability to fine-tune the physicochemical properties of drug candidates.[1][2] As a compact, polar, and three-dimensional scaffold, it often serves as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyls, leading to improvements in aqueous solubility, metabolic stability, and receptor binding interactions.[3][4] This guide provides an in-depth examination of the Lewis acid-catalyzed Friedel-Crafts reaction involving oxetan-3-ols, a powerful and strategic method for synthesizing 3,3-diaryloxetanes. We will explore the underlying reaction mechanisms, present detailed experimental protocols, and offer field-proven insights to enable research teams to effectively leverage this chemistry in their drug discovery campaigns.
Part I: Mechanistic Rationale and Strategic Considerations
The successful application of any synthetic methodology hinges on a solid understanding of its mechanistic underpinnings. The Friedel-Crafts reaction of oxetan-3-ols is a nuanced transformation where reaction conditions and substrate electronics dictate the product outcome.[5][6]
The Oxetane Carbocation: A Key Intermediate
Unlike traditional Friedel-Crafts alkylations that may suffer from carbocation rearrangements, the reaction of a 3-aryl-oxetan-3-ol generates a relatively stable tertiary carbocation directly on the strained four-membered ring.[7][8] This is achieved through the activation of the tertiary alcohol with a mild Lewis acid, such as Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂). The Lewis acid coordinates to the hydroxyl group, facilitating its departure as a leaving group and generating the key oxetane carbocation electrophile. This electrophile is then poised to react with a suitable nucleophilic arene.
Divergent Pathways: A Matter of Regioselectivity
A critical aspect of this reaction, particularly when using phenol-based nucleophiles, is the divergent pathway dictated by the regioselectivity of the aromatic substitution.[5][6][9]
-
C-Alkylation (Desired Pathway): When the Friedel-Crafts reaction occurs at the para-position of a phenol (or with other electron-rich arenes), a direct C-C bond is formed, leading to the desired 3,3-diaryloxetane product. These products are valuable as isosteres of benzophenones and diarylmethanes.[6]
-
Tandem Alkylation/Ring-Opening (Side Reaction): If the reaction proceeds at the ortho-position of a phenol, a tandem sequence is initiated. The initial C-alkylation is followed by an intramolecular nucleophilic attack of the phenolic oxygen on the oxetane ring. This results in a ring-opening cyclization, yielding a 3-aryl-3-hydroxymethyl-dihydrobenzofuran instead of the desired oxetane.[5][6]
Understanding this dichotomy is crucial for substrate selection and reaction design. Steric hindrance at the ortho-positions of the phenol can be strategically employed to favor the desired para-alkylation.
Caption: Reaction mechanism showing divergent pathways in the Friedel-Crafts reaction of oxetan-3-ols.
Part II: Experimental Protocols and Workflow
This section provides a generalized, yet detailed, protocol for the lithium-catalyzed Friedel-Crafts reaction to synthesize 3,3-diaryloxetanes. The protocol is based on established literature procedures.[5][6]
General Protocol: Synthesis of 3-Aryl-3-(4-hydroxyphenyl)oxetane
Materials and Equipment:
-
Reagents: 3-Aryl-oxetan-3-ol (1.0 eq), phenol (1.5–2.0 eq), Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂, 10 mol%), anhydrous 1,2-dichloroethane (DCE).
-
Equipment: Oven-dried round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, nitrogen or argon gas inlet, standard glassware for aqueous workup, rotary evaporator, silica gel for column chromatography.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis of 3,3-diaryloxetanes.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the 3-aryl-oxetan-3-ol (e.g., 0.5 mmol, 1.0 eq).
-
Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 10-15 minutes. Maintaining an inert and anhydrous environment is critical to prevent deactivation of the Lewis acid catalyst.[10]
-
Reagent Addition: Under a positive pressure of inert gas, add the phenol nucleophile (0.75 mmol, 1.5 eq) followed by anhydrous 1,2-dichloroethane (e.g., 2.5 mL). Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Add the LiNTf₂ catalyst (0.05 mmol, 10 mol%) to the stirring solution.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 60–80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting oxetanol is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Quench the reaction by adding water (5 mL). Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 3,3-diaryloxetane product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Summary: Representative Reaction Parameters
The following table summarizes typical conditions and outcomes for this transformation, demonstrating its scope with various electron-rich arenes.
| Aromatic Nucleophile | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Product | Approx. Yield (%)[5][6] |
| Phenol | 10 | 80 | 16 | 3-Aryl-3-(4-hydroxyphenyl)oxetane | 85 |
| 2-Methylphenol | 10 | 80 | 16 | 3-Aryl-3-(4-hydroxy-3-methylphenyl)oxetane | 78 |
| Indole | 10 | 60 | 12 | 3-Aryl-3-(1H-indol-3-yl)oxetane | 91 |
| Pyrrole | 10 | 60 | 12 | 3-Aryl-3-(1H-pyrrol-2-yl)oxetane | 65 |
| Anisole | 10 | 80 | 24 | 3-Aryl-3-(4-methoxyphenyl)oxetane | 72 |
Part III: Troubleshooting and Validation
Even robust protocols can present challenges. This section provides guidance on common issues and how to resolve them, ensuring a self-validating experimental design.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to moisture.[11] 2. Arene nucleophile is too electron-poor (deactivated).[12] 3. Insufficient reaction temperature or time. | 1. Use freshly opened catalyst and ensure all glassware and solvents are scrupulously dry. 2. Verify the electronic nature of the arene. This reaction works best with electron-rich systems. 3. Incrementally increase the reaction temperature or extend the reaction time, monitoring carefully for decomposition. |
| Significant Byproduct Formation (e.g., Dihydrobenzofuran) | 1. The reaction favors the ortho-alkylation/cyclization pathway with the chosen phenol.[5] 2. Reaction temperature is too high, promoting the tandem pathway. | 1. Select a phenol with steric bulk at the ortho-positions to disfavor ortho-attack. 2. Attempt the reaction at a lower temperature for a longer duration to favor the kinetic C-alkylation product. |
| Product Decomposition / Complex Mixture | 1. The oxetane ring is unstable under the conditions, leading to ring-opening.[13] 2. The Lewis acid is too harsh or used in excess. | 1. Confirm the use of a mild Lewis acid like LiNTf₂. Avoid strong Brønsted acids or superacids.[14] 2. Ensure accurate measurement of the catalyst (10 mol% is typical). 3. Avoid excessive heating. |
| Poor Yield after Purification | 1. Product is partially lost during aqueous workup. 2. Inefficient separation from starting materials or byproducts during chromatography. | 1. For highly polar products, perform additional extractions or a back-extraction if necessary. 2. Optimize the solvent system for column chromatography to achieve better separation (Rf ~0.2-0.3 is ideal). |
Conclusion
The lithium-catalyzed Friedel-Crafts reaction of oxetan-3-ols is a highly effective and strategic method for accessing 3,3-diaryloxetanes, a scaffold of increasing importance in drug discovery. By providing direct access to novel chemical space, this reaction allows medicinal chemists to install the beneficial oxetane motif as a stable isostere for benzophenones and diarylmethanes.[5][6] A thorough understanding of the reaction mechanism, careful control of experimental conditions, and strategic substrate selection are key to successfully implementing this methodology and accelerating the development of next-generation therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Structurally Divergent Lithium Catalyzed Friedel–Crafts Reactions on Oxetan‐3‐ols: Synthesis of 3,3‐Diaryloxetanes and 2,3‐Dihydrobenzofurans | Semantic Scholar [semanticscholar.org]
- 6. Structurally Divergent Lithium Catalyzed Friedel-Crafts Reactions on Oxetan-3-ols: Synthesis of 3,3-Diaryloxetanes and 2,3-Dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Explain the limitations of Friedel-Crafts reactions. | Filo [askfilo.com]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 14. ddd.uab.cat [ddd.uab.cat]
Gold-Catalyzed Synthesis of Oxetan-3-ones: A Practical Guide for Drug Discovery and Development
Introduction: The Rising Prominence of the Oxetane Motif in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while also influencing conformation and polarity.[1] Specifically, oxetan-3-one serves as a versatile building block for accessing a wide array of functionalized oxetanes.[2][3][4] However, traditional synthetic routes to oxetan-3-ones are often multi-step, low-yielding, and reliant on hazardous reagents such as diazoketones.[1][3][5]
This application note details a robust and practical gold-catalyzed, one-step synthesis of oxetan-3-ones from readily available propargylic alcohols.[2][3][5][6] This methodology, developed by Zhang and coworkers, offers a significant advancement by proceeding under mild conditions, tolerating a broad range of functional groups, and avoiding the need for strict exclusion of air or moisture.[2][3][5] The core of this transformation lies in the generation of a reactive α-oxo gold carbene intermediate, which undergoes a facile intramolecular O-H insertion to construct the strained four-membered ring.[1][2][5]
Mechanistic Insights: The Gold Catalytic Cycle
The gold(I)-catalyzed synthesis of oxetan-3-ones from propargylic alcohols is predicated on an intermolecular alkyne oxidation pathway. The catalytic cycle, illustrated below, elucidates the key transformations.
The cycle commences with the activation of the propargylic alcohol's alkyne functionality by the gold(I) catalyst. This activation renders the alkyne susceptible to nucleophilic attack by an external oxidant, typically a pyridine N-oxide derivative. This step facilitates the formation of a highly reactive α-oxo gold carbene intermediate. It is this key intermediate that, through a rapid intramolecular O-H insertion, leads to the efficient formation of the strained oxetan-3-one ring and regeneration of the active gold catalyst.[1] The facility of this ring-closing step provides strong evidence for the intermediacy of the α-oxo gold carbene.[2][3][5][6]
Caption: Proposed catalytic cycle for oxetan-3-one synthesis.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the gold-catalyzed synthesis of oxetan-3-ones from both secondary and tertiary propargylic alcohols. The protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, and product isolation.
General Considerations:
-
Reactions can be performed in vials open to the air ("open flask"), as the exclusion of moisture and air is not necessary.[2][3][6]
-
Commercially available reagents can be used without further purification unless otherwise noted.
-
Reaction progress can be monitored by standard techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Purification is typically achieved by flash column chromatography on silica gel.[1]
Protocol 1: Synthesis of Oxetan-3-one from a Secondary Propargylic Alcohol (e.g., Propargyl Alcohol)
This protocol is optimized for the synthesis of the parent oxetan-3-one, a highly valuable and otherwise difficult to access compound.[2][4]
Materials:
-
Gold(I) catalyst: (2-Biphenyl)Cy₂PAuNTf₂
-
Oxidant: 3-MeO₂C-5-Br-pyridine N-oxide
-
Co-catalyst: HNTf₂ (bis(trifluoromethane)sulfonimide)
-
Substrate: Propargyl alcohol
-
Solvent: Anhydrous 1,2-dichloroethane (DCE)
-
Reaction vial with a magnetic stir bar
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the gold catalyst (2-Biphenyl)Cy₂PAuNTf₂ (0.004 mmol, 2 mol%).[1]
-
Add the oxidant, 3-MeO₂C-5-Br-pyridine N-oxide (0.3 mmol, 1.5 equiv).[1]
-
Add anhydrous 1,2-dichloroethane (DCE, 4.0 mL) to dissolve the solids.[1]
-
Add the co-catalyst, HNTf₂ (0.01 mmol, 5 mol%), to the solution.[1][2] The use of HNTf₂ has been shown to minimize the formation of side products.[2][3]
-
Add propargyl alcohol (0.2 mmol, 1.0 equiv) to the reaction mixture.[1]
-
Seal the vial and stir the mixture at room temperature for 6 hours.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[1]
-
Purify the residue by flash column chromatography on silica gel to afford the pure oxetan-3-one.[1]
Protocol 2: Synthesis of a 2,2-Disubstituted Oxetan-3-one from a Tertiary Propargylic Alcohol
The synthesis of oxetan-3-ones from tertiary propargylic alcohols can be challenging due to the potential for side reactions under acidic conditions.[2][3] The following protocol has been optimized to address this.
Materials:
-
Gold(I) catalyst: IPrAuNTf₂ (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Oxidant: 4-acetylpyridine N-oxide
-
Substrate: Tertiary propargylic alcohol (e.g., 2-methyl-3-butyn-2-ol)
-
Solvent: 1,2-dichloroethane (DCE)
-
Reaction vial with a magnetic stir bar
Procedure:
-
To a reaction vial, add IPrAuNTf₂ (0.01 mmol, 5 mol%) and 4-acetylpyridine N-oxide (0.3 mmol, 1.5 equiv).[1][2]
-
Add the tertiary propargylic alcohol substrate (0.2 mmol, 1.0 equiv) and the solvent (e.g., DCE, 2.0 mL).[1]
-
Stir the reaction mixture at 60 °C for 24 hours.[1][2] Mild heating is often required for these less reactive substrates.[2][3]
-
After cooling to room temperature, concentrate the mixture in vacuo.[1]
-
Purify the crude product by flash column chromatography to yield the desired 2,2-disubstituted oxetan-3-one.[1]
Data Presentation and Substrate Scope
The gold-catalyzed synthesis of oxetan-3-ones exhibits a broad substrate scope, accommodating various functional groups on the propargylic alcohol.[5] The reaction is effective for both secondary and tertiary propargylic alcohols, although tertiary alcohols may require modified conditions to prevent side reactions.[5]
| Substrate Type | Catalyst System | Temperature | Time | Yield (%) | Reference |
| Secondary Propargylic Alcohol | (2-biphenyl)Cy₂PAuNTf₂ / HNTf₂ | Room Temp. | 6 h | 71 | [2][5] |
| Tertiary Propargylic Alcohol | IPrAuNTf₂ / 4-acetylpyridine N-oxide | 60 °C | 24 h | High to Excellent | [2][3] |
Notably, the use of chiral propargylic alcohols can lead to the formation of enantiomerically enriched oxetan-3-ones without racemization, highlighting the synthetic utility of this method for accessing chiral building blocks.[5]
Experimental Workflow Visualization
The following diagram outlines the general experimental workflow for the synthesis and purification of oxetan-3-ones.
Caption: General experimental workflow for oxetan-3-one synthesis.
Conclusion and Outlook
The gold-catalyzed one-step synthesis of oxetan-3-ones from propargylic alcohols represents a powerful and practical method for accessing these valuable heterocyclic compounds.[1] The operational simplicity, broad substrate tolerance, and high efficiency of this reaction make it an attractive strategy for applications in drug discovery and organic synthesis.[1] This approach provides a safe and efficient alternative to traditional methods, eliminating the need for hazardous diazo ketones and offering a general entry into α-oxo metal carbene chemistry.[5] The continued exploration and application of this methodology are poised to accelerate the development of novel therapeutics incorporating the beneficial oxetane motif.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols [organic-chemistry.org]
- 6. library-search.open.ac.uk [library-search.open.ac.uk]
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Flavan-3-ols and Their Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavan-3-ols, a significant subclass of flavonoids, are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2] Their structural complexity, characterized by multiple chiral centers, presents considerable challenges for chemical synthesis.[3][4] This guide provides an in-depth exploration of modern synthetic strategies for accessing flavan-3-ols and their derivatives, including proanthocyanidins. We will delve into the mechanistic underpinnings of key asymmetric methodologies, discuss the critical role of protecting group strategies, and provide detailed, field-proven protocols for their synthesis. This document is intended to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development, enabling the rational design and efficient synthesis of novel flavan-3-ol-based compounds for therapeutic applications.
Introduction: The Significance of Flavan-3-ols
Flavan-3-ols are naturally occurring polyphenolic compounds ubiquitously found in a variety of plant-based foods and beverages, such as tea, cocoa, grapes, and berries.[5] Their core structure is the 2-phenyl-3,4-dihydro-2H-chromen-3-ol skeleton, which features two adjacent chiral centers at the C2 and C3 positions, leading to four possible diastereoisomers.[3][4][5] The most common naturally occurring isomers are (+)-catechin and (-)-epicatechin.[5]
The broad spectrum of biological activities exhibited by flavan-3-ols has spurred significant interest in their therapeutic potential.[1] For instance, epigallocatechin-3-gallate (EGCG), the major catechin in green tea, has been extensively studied for its antioxidant and anticarcinogenic properties.[6] Furthermore, oligomers and polymers of flavan-3-ol units, known as proanthocyanidins or condensed tannins, possess their own unique and potent biological effects.[7][8][9]
Despite their abundance in nature, the isolation of pure flavan-3-ols and their derivatives from natural sources can be a tedious and low-yielding process.[1][6] Consequently, chemical synthesis offers a powerful alternative for accessing these molecules in enantiomerically pure forms and for creating novel analogs with potentially enhanced biological activities.[1][6] This guide will focus on the key chemical strategies that have been developed to address the synthetic challenges posed by these complex molecules.
Core Synthetic Strategies: A Mechanistic Overview
The primary challenge in flavan-3-ol synthesis lies in the stereoselective construction of the two contiguous chiral centers at C2 and C3. Several powerful asymmetric methods have been developed to achieve this with high efficiency and stereocontrol.
Asymmetric Dihydroxylation and Epoxidation
Sharpless asymmetric dihydroxylation and epoxidation, along with the Shi asymmetric epoxidation, are cornerstone reactions in the enantioselective synthesis of flavan-3-ols.[3][4] These methods allow for the introduction of the C2 and C3 stereocenters with high levels of enantioselectivity.
-
Sharpless Asymmetric Dihydroxylation: This method typically involves the dihydroxylation of a chalcone or a related precursor to form a chiral diol. This diol can then be cyclized to form the flavan-3-ol core.[10] The stereochemistry of the final product is dictated by the chiral ligand used in the dihydroxylation step.
-
Asymmetric Epoxidation: The epoxidation of a chromene intermediate, followed by regioselective ring-opening of the epoxide, provides another efficient route to chiral flavan-3-ols.[3][4] The choice of the epoxidation method (Sharpless or Shi) and the nucleophile for ring-opening determines the final stereochemical outcome.
Copper-Catalyzed Asymmetric Hydroboration
A more recent and highly efficient approach involves the copper-catalyzed kinetic resolution of chromenes via asymmetric hydroboration.[1][11] This one-step method allows for the synthesis of chiral flavan-3-ols with two vicinal stereogenic centers with excellent enantiomeric excess.[1][11] This strategy is particularly advantageous for its operational simplicity and high efficiency.
Biocatalytic and Chemoenzymatic Approaches
Enzymatic and chemoenzymatic methods are emerging as powerful tools for the synthesis of flavan-3-ols and their derivatives. These approaches offer several advantages, including high stereoselectivity, mild reaction conditions, and the potential for environmentally friendly processes.
-
Enzymatic Polymerization: Enzymes like horseradish peroxidase (HRP) can be used to catalyze the oxidative polymerization of catechins to form water-soluble oligo(catechins).[12][13] This method allows for the synthesis of oligomeric flavan-3-ols with enhanced biological activities.[12]
-
Metabolic Engineering: The production of specific catechins can be achieved by engineering microbial hosts, such as Escherichia coli, to express the biosynthetic genes from plants like Camellia sinensis.[14] This approach holds promise for the sustainable and scalable production of these valuable compounds.
Experimental Protocols and Methodologies
This section provides detailed protocols for key synthetic transformations in the synthesis of flavan-3-ols.
Protocol 1: Asymmetric Dihydroxylation of a Chalcone Precursor
This protocol outlines a general procedure for the Sharpless asymmetric dihydroxylation of a 2'-hydroxychalcone derivative.
Materials:
-
2'-Hydroxychalcone derivative
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide
-
Potassium osmate(VI) dihydrate
-
Sodium sulfite
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the 2'-hydroxychalcone (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) at 0 °C, add AD-mix-α (or AD-mix-β) (1.4 g), methanesulfonamide (1.1 mmol), and potassium osmate(VI) dihydrate (0.004 mmol).
-
Stir the reaction mixture vigorously at 0 °C for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g) and stir for an additional 1 hour at room temperature.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica gel to afford the desired chiral diol.
Causality Behind Experimental Choices:
-
AD-mix: The use of AD-mix-α or AD-mix-β determines the facial selectivity of the dihydroxylation, leading to the formation of opposite enantiomers of the diol.
-
Methanesulfonamide: This reagent accelerates the catalytic cycle of the osmium catalyst.
-
Low Temperature: Performing the reaction at 0 °C enhances the enantioselectivity of the dihydroxylation.
Protocol 2: Synthesis of Oligo(catechins) via Enzymatic Polymerization
This protocol describes the horseradish peroxidase (HRP)-catalyzed polymerization of (+)-catechin.[13]
Materials:
-
(+)-Catechin
-
Horseradish Peroxidase (HRP)
-
Sodium dodecyl sulfate (SDS)
-
10 mM Sodium phosphate buffer (pH 7.0)
-
0.3% Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve SDS (28 mg) in 10 mM sodium phosphate buffer (pH 7.0).
-
Add (+)-catechin (10 mg, 3.44 mM) to the SDS solution.
-
Add HRP (4 mg) to the mixture.
-
Initiate the polymerization by the dropwise addition of 0.3% hydrogen peroxide (1021 µL) in small aliquots over a period of one hour.[13]
-
Stir the reaction mixture at room temperature for 24 hours.
-
The resulting water-soluble oligo(catechins) can be purified by dialysis.
Causality Behind Experimental Choices:
-
SDS: The surfactant acts as a template to guide the polymerization and improve the solubility of the resulting oligomers.[12]
-
Slow Addition of H₂O₂: Gradual addition of hydrogen peroxide prevents the inactivation of the HRP enzyme.[13]
Protecting Group Strategies
The multiple phenolic hydroxyl groups in flavan-3-ols are often reactive under various synthetic conditions. Therefore, the use of protecting groups is crucial for achieving chemoselectivity and high yields in multistep syntheses.[15][16]
Common Protecting Groups for Phenolic Hydroxyls:
-
Benzyl (Bn) Ethers: Benzyl groups are stable to a wide range of reaction conditions and can be readily removed by hydrogenolysis.[17]
-
Methyl (Me) Ethers: Methyl ethers are robust protecting groups, but their removal often requires harsh conditions, such as treatment with boron tribromide (BBr₃).[17]
-
Silyl Ethers (e.g., TBDMS, TIPS): Silyl ethers are versatile protecting groups that can be selectively introduced and removed under mild conditions.[15]
Orthogonal Protecting Group Strategy: In complex syntheses, employing an orthogonal protecting group strategy is highly advantageous.[16] This involves using multiple protecting groups that can be removed under different, non-interfering conditions, allowing for the selective deprotection of specific hydroxyl groups.[16] For example, a molecule containing both a benzyl ether and a silyl ether can be selectively deprotected at either position without affecting the other protecting group.
Synthesis of Proanthocyanidins
Proanthocyanidins are oligomers and polymers of flavan-3-ol units.[7][8] Their synthesis is significantly more challenging than that of the monomeric units due to the need to control the regioselectivity and stereoselectivity of the interflavan bond formation.
Key Synthetic Approaches for Proanthocyanidins:
-
Acid-Catalyzed Condensation: The condensation of a flavan-3,4-diol (leucoanthocyanidin) with a catechin or epicatechin nucleophile under acidic conditions is a common method for forming the C4-C8 or C4-C6 interflavan linkage.[18]
-
Oxidative Coupling: A-type proanthocyanidins, which contain an additional ether linkage, can be synthesized by the oxidation of B-type proanthocyanidins.[7]
Data Presentation and Visualization
Table 1: Comparison of Asymmetric Synthesis Methods for Flavan-3-ols
| Method | Key Reagents/Catalysts | Typical Substrate | Advantages | Disadvantages |
| Sharpless Dihydroxylation | AD-mix, OsO₄ (cat.) | Chalcones, Chromenes | High enantioselectivity, well-established | Multi-step process |
| Shi Epoxidation | Shi catalyst (fructose-derived) | Chromenes | Metal-free, good for electron-deficient olefins | Catalyst can be expensive |
| Cu-Catalyzed Hydroboration | Cu-catalyst, chiral ligand, borane | Chromenes | One-step, high kinetic resolution | Substrate scope may be limited |
| Enzymatic Methods | Hydrolases, Oxidoreductases | Catechins, Flavanones | High stereoselectivity, mild conditions | Enzyme availability and stability can be issues |
Diagram 1: General Workflow for Flavan-3-ol Synthesis via Asymmetric Dihydroxylation
Caption: Workflow for flavan-3-ol synthesis.
Diagram 2: Catalytic Cycle for Copper-Catalyzed Asymmetric Hydroboration
Caption: Cu-catalyzed hydroboration cycle.
Conclusion and Future Directions
The synthesis of flavan-3-ols and their derivatives has witnessed significant advancements in recent years. The development of powerful asymmetric catalytic methods has enabled the efficient and stereoselective synthesis of these complex natural products.[1][3] Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, including the expanded use of biocatalysis and flow chemistry. Furthermore, the synthesis of novel flavan-3-ol analogs will continue to be a crucial aspect of drug discovery efforts aimed at harnessing the therapeutic potential of this important class of flavonoids. The ability to synthesize these molecules will aid in structure-activity relationship studies, which are often hindered by the difficulty of obtaining pure derivatives from natural sources.[6]
References
- 1. Asymmetric synthesis of flavanols via Cu-catalyzed kinetic resolution of chromenes and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Asymmetric Synthesis of Chiral Flavan-3-Ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavan-3-ol - Wikipedia [en.wikipedia.org]
- 6. Challenges and complexity of functionality evaluation of flavan-3-ol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of A-Type Proanthocyanidins and Their Analogues: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric synthesis of flavanols via Cu-catalyzed kinetic resolution of chromenes and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Engineering the Production of Major Catechins by Escherichia coli Carrying Metabolite Genes of Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. media.neliti.com [media.neliti.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
one-pot synthesis of 1,3,4-oxadiazole derivatives for biological applications
Application Notes & Protocols
Topic: One-Pot Synthesis of 1,3,4-Oxadiazole Derivatives for Biological Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3,4-Oxadiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, which has garnered significant attention in medicinal chemistry.[1][2] This scaffold is considered a "privileged structure" due to its unique physicochemical properties and its ability to interact with a wide array of biological targets.[1][3] Its presence in a molecule can enhance metabolic stability, improve pharmacokinetic profiles, and serve as a bioisostere for amide and ester groups. The core structure, particularly the –N=C-O moiety, is crucial for its biological activity.[4]
Derivatives of 1,3,4-oxadiazole exhibit an impressive spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, anti-tubercular, and antidiabetic properties.[1][5] This versatility has made them a focal point in the quest for novel therapeutic agents.[2][6] Commercially available drugs like Raltegravir (an anti-HIV agent) and Zibotentan (an anticancer agent) feature the 1,3,4-oxadiazole core, underscoring its clinical significance.[3][7]
Traditional multi-step syntheses of these derivatives can be time-consuming and inefficient. One-pot synthesis methodologies offer a streamlined, efficient, and often more environmentally friendly alternative by minimizing intermediate isolation steps, reducing solvent waste, and improving overall yield.[8][9] This guide provides an in-depth exploration of robust one-pot synthetic protocols for 1,3,4-oxadiazole derivatives and highlights their vast potential in biological applications.
One-Pot Synthetic Methodologies: Rationale and Mechanisms
The cornerstone of most one-pot syntheses for 2,5-disubstituted 1,3,4-oxadiazoles is the condensation and subsequent cyclodehydration of a hydrazide with a carboxylic acid or its derivative. The key to a successful one-pot reaction lies in the choice of the coupling and cyclizing agent, which facilitates both bond formation and the final ring-closing dehydration in a single reaction vessel.
Core Synthetic Workflow
The general workflow involves the activation of a carboxylic acid, which then reacts with a hydrazide to form a diacylhydrazine intermediate. This intermediate is often not isolated but is immediately subjected to cyclodehydration to form the stable 1,3,4-oxadiazole ring.
Caption: General workflow for one-pot synthesis of 1,3,4-oxadiazoles.
Key Reagents and Their Mechanistic Roles
-
Phosphorus Oxychloride (POCl₃) and Thionyl Chloride (SOCl₂): These are classic, powerful dehydrating agents.[1][5] They activate the carboxylic acid by converting the hydroxyl group into a good leaving group, facilitating the initial acylation of the hydrazide. The strong acidic conditions and high reactivity then drive the cyclodehydration of the diacylhydrazine intermediate. While effective, these reagents can be harsh and may not be suitable for sensitive substrates.
-
Trichloroisocyanuric Acid (TCCA): TCCA serves as a mild and efficient oxidizing and cyclodehydrating agent.[1] It facilitates the oxidative cyclodehydration of the in-situ-formed acylhydrazide-carboxylic acid adduct at ambient temperatures. This method avoids the need for strong acids or external dehydrating agents, making it a more environmentally friendly option.[1]
-
Iodine (I₂): Molecular iodine can be used to promote the oxidative cyclization of N-acylhydrazones (formed in situ from a hydrazide and an aldehyde).[8] This transition-metal-free method proceeds via an oxidative C-H cleavage followed by cyclization.[10]
-
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that acts as a mild oxidizing agent to facilitate the oxidative cyclization of N-acylhydrazones under metal-free conditions, typically at room temperature.[5]
-
Peptide Coupling Reagents (HATU, TBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are excellent for forming the initial diacylhydrazine intermediate under mild conditions.[9] Subsequent addition of a dehydrating agent like TsCl (tosyl chloride) can then effect the cyclization in the same pot.[9]
Experimental Protocols
Protocol 1: One-Pot Synthesis using Phosphorus Oxychloride (POCl₃)
This protocol describes a general and widely used method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.
Materials:
-
Aromatic/Aliphatic Carboxylic Acid (1.0 mmol)
-
Aromatic/Aliphatic Hydrazide (1.0 mmol)
-
Phosphorus Oxychloride (POCl₃) (5-10 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 50 mL round-bottom flask, add the carboxylic acid (1.0 mmol) and the hydrazide (1.0 mmol).
-
Carefully add phosphorus oxychloride (5 mL) to the mixture at 0 °C (ice bath) with gentle stirring. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
After the initial reaction subsides, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.
-
Neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ until effervescence ceases and the pH is ~7-8. A solid precipitate should form.
-
Filter the crude product, wash thoroughly with cold water, and dry it.
-
If the product does not precipitate or for further purification, extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Mild One-Pot Synthesis using TCCA
This protocol provides a greener alternative using a mild cyclodehydrating agent at room temperature.[1]
Materials:
-
Aromatic/Aliphatic Carboxylic Acid (1.0 mmol)
-
Hydrazide (1.0 mmol)
-
Trichloroisocyanuric Acid (TCCA) (0.4 mmol, ~1/3 equivalent)
-
Acetonitrile or Dichloromethane (15 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
Procedure:
-
In a 50 mL round-bottom flask, dissolve the carboxylic acid (1.0 mmol) and hydrazide (1.0 mmol) in acetonitrile (15 mL).
-
Stir the solution at room temperature and add TCCA (0.4 mmol) portion-wise over 5 minutes.
-
Continue stirring at ambient temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding 10 mL of saturated Na₂S₂O₃ solution to neutralize any remaining TCCA.
-
Add 10 mL of saturated NaHCO₃ solution and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.
Biological Applications and Structure-Activity Relationship (SAR)
The 1,3,4-oxadiazole scaffold is a cornerstone in the development of new drugs due to its wide range of biological activities.[11] The specific activity is highly dependent on the nature and position of the substituents at the C2 and C5 positions.
Caption: Diverse biological applications of the 1,3,4-oxadiazole core.
| Biological Activity | Key Structural Features & Insights | References |
| Anticancer | Aromatic or heteroaromatic rings at C2 and C5 are common. Some derivatives act by inhibiting enzymes like histone deacetylases (HDACs) or tubulin polymerization.[12][13] | [1][8][12][13] |
| Antimicrobial | The presence of halogenated phenyl rings, furan, or thiophene moieties often enhances antibacterial and antifungal activity.[6][7] | [1][6][7][11] |
| Anti-inflammatory | Derivatives can exhibit dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, potentially reducing the gastrointestinal side effects associated with NSAIDs.[4] | [1][3][4][8] |
| Antiviral | The oxadiazole ring in Raltegravir is crucial for its function as an HIV-1 integrase inhibitor.[7] | [1][6][7] |
| Antidiabetic | Certain derivatives modulate molecular targets like α-glucosidase and peroxisome proliferator-activated receptor-gamma (PPARγ) to regulate glucose metabolism.[14] | [1][14] |
| Anti-tubercular | Specific substitutions can lead to potent activity against Mycobacterium tuberculosis, offering avenues for new tuberculosis treatments.[1][6] | [1][6][11] |
SAR Insights: Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential.[1] For instance, introducing electron-withdrawing groups on aryl substituents can enhance anticancer activity, while bulky lipophilic groups might improve antimicrobial efficacy. The flexibility in modifying the C2 and C5 positions allows for fine-tuning of the molecule's properties to achieve desired potency and selectivity.[1][12]
Conclusion
One-pot synthesis represents a powerful and efficient strategy for accessing the medicinally important 1,3,4-oxadiazole scaffold. The protocols outlined here, from classic robust methods to milder, modern alternatives, provide researchers with a versatile toolkit for generating diverse libraries of these compounds. The broad and potent biological activities exhibited by 1,3,4-oxadiazole derivatives confirm their status as a privileged scaffold in drug discovery, with ongoing research continuing to unlock their full therapeutic potential.[1][8]
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. rroij.com [rroij.com]
- 3. oaji.net [oaji.net]
- 4. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. jchemrev.com [jchemrev.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3-Aryloxetan-3-ols
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-aryloxetan-3-ols. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating the valuable oxetane motif into their target molecules. As the oxetane ring can significantly improve physicochemical properties like solubility and metabolic stability, mastering its synthesis is a critical skill.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the common challenges associated with this synthesis.
The predominant and most effective method for creating 3-aryloxetan-3-ols is the nucleophilic addition of an organometallic species, such as an aryl Grignard or aryllithium reagent, to the electrophilic carbonyl of oxetan-3-one.[2] While conceptually straightforward, this reaction requires meticulous attention to detail, particularly concerning anhydrous conditions and reagent reactivity. This guide will equip you with the knowledge to diagnose issues, optimize your reaction parameters, and achieve high yields of your desired product.
Core Synthetic Workflow
The overall process involves the formation of a highly nucleophilic aryl species from an aryl halide, followed by its addition to oxetan-3-one and a final aqueous workup to yield the tertiary alcohol.
Caption: General workflow for the synthesis of 3-aryloxetan-3-ols.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common among researchers new to this synthesis.
Q1: Why are anhydrous conditions so critical for this reaction?
Grignard and organolithium reagents are not only potent nucleophiles but also extremely strong bases.[3] They will react violently and preferentially with any source of acidic protons, most commonly water. This acid-base reaction is significantly faster than the desired nucleophilic attack on the oxetan-3-one carbonyl.[3] If moisture is present in your glassware, solvent, or nitrogen/argon line, it will quench the organometallic reagent, converting it into an inert arene and rendering it useless for the main reaction. Therefore, all glassware must be rigorously flame- or oven-dried, and all solvents must be anhydrous grade and preferably freshly distilled or passed through a solvent purification system.[3]
Q2: My reaction isn't working. Where do I start troubleshooting?
When a reaction fails, a systematic approach is key.
-
Verify Reagent Activity: The primary suspect is often the organometallic reagent. Was it freshly prepared or properly stored? Was it titrated to confirm its concentration?[3]
-
Confirm Anhydrous Conditions: Review every step of your setup. Are you certain all glassware was bone-dry? Is your inert gas supply dry? Even a small leak can introduce enough moisture to kill the reaction.
-
Check Starting Materials: Is your oxetan-3-one pure? While a stable compound, it can degrade over time. Ensure the aryl halide used for reagent preparation is also of high purity.
Q3: What are the main differences between using a Grignard (ArMgX) versus an aryllithium (ArLi) reagent?
Both are excellent choices, but they have key differences in preparation and reactivity:
-
Preparation: Grignard reagents are typically formed by the direct insertion of magnesium metal into an aryl halide (Ar-Br or Ar-I).[4] Aryllithiums are most commonly prepared via lithium-halogen exchange, where a commercial alkyllithium (like n-BuLi or t-BuLi) deprotonates the aryl halide at very low temperatures (e.g., -78 °C).[5][6]
-
Reactivity: Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[7] This can be an advantage for forming the reagent from less reactive halides but can also lead to more side reactions, such as deprotonation of the oxetan-3-one (enolization).
-
Temperature: Grignard reagent formation is often initiated at room temperature and may require gentle heating (refluxing in ether) to go to completion.[3] Lithium-halogen exchange is almost always performed at low temperatures (-78 °C to -100 °C) to prevent side reactions of the highly reactive alkyllithium.[5]
Q4: Can I use aryl chlorides for this reaction?
Aryl chlorides are generally less reactive than aryl bromides and iodides. For Grignard reagent formation, activating the magnesium or using specialized conditions may be necessary. For lithium-halogen exchange, the reaction with alkyllithiums is much slower, making aryl bromides and iodides the preferred starting materials for reliable and high-yielding reactions.
Troubleshooting Guide: Low Yield & Side Reactions
This section provides a deeper dive into specific experimental problems and their solutions.
Problem Area 1: Reagent and Starting Material Issues
Q: My Grignard reagent formation is sluggish or doesn't initiate. What can I do?
A: Initiation is the most common hurdle. The magnesium surface is often coated with a passivating layer of magnesium oxide.
-
Activation: Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine can be added to etch the surface; the brown color should disappear upon successful initiation.[3]
-
Solvent: Ensure your ether solvent is truly anhydrous. "Wet" ether will prevent the reaction from starting.
-
Concentration: Use a concentrated solution of the aryl halide in ether for the initial addition to the magnesium to help the reaction start. Once initiated, the remaining halide can be added as a more dilute solution.
Q: I suspect my organometallic reagent concentration is off, leading to low conversion. How do I confirm this?
A: Never assume 100% yield in the formation of an organometallic reagent. The actual concentration must be determined by titration before use.[3] A common method is titration against a known concentration of sec-butanol in the presence of a colorimetric indicator like 1,10-phenanthroline until the endpoint is reached. Using an inaccurate concentration can lead to adding too little reagent (incomplete reaction) or too much (complicating the workup).
Problem Area 2: Competing Reaction Pathways
Q: My main product is unreacted oxetan-3-one, even though my TLC indicates the aryl halide was consumed. What is the likely cause?
A: This is a classic symptom of enolization . The organometallic reagent acts as a base instead of a nucleophile, abstracting a proton from the α-carbon of the oxetan-3-one.[3][8] This forms an enolate, which is unreactive toward further addition. Upon aqueous workup, the enolate is protonated, regenerating the starting ketone.
-
Solution 1: Lower the Temperature: Add the oxetan-3-one solution slowly to the organometallic reagent at a lower temperature (e.g., -78 °C). This favors the nucleophilic addition pathway, which generally has a lower activation energy than deprotonation.
-
Solution 2: Use a Less Bulky Reagent: Sterically hindered Grignard or organolithium reagents are more prone to acting as bases.[8] If possible, choose a less bulky aryl precursor.
-
Solution 3: Add a Lewis Acid: For Grignard reactions, the addition of cerium(III) chloride (CeCl₃) can generate a more nucleophilic and less basic organocerium species (the Nozaki-Hiyama-Kishi reaction conditions), which can suppress enolization and improve yields.
Troubleshooting Workflow: Diagnosing Low Yields
Caption: A diagnostic workflow for troubleshooting low-yield reactions.
Experimental Protocols & Data
Protocol 1: Synthesis of 3-Aryloxetan-3-ol via Aryllithium Intermediate
This is a general procedure and may require optimization for specific substrates.
-
Glassware Preparation: Place a three-neck round-bottom flask equipped with a stir bar, a thermometer, and a rubber septum under vacuum and flame-dry thoroughly. Allow to cool to room temperature under a positive pressure of dry argon or nitrogen.
-
Reagent Setup: In the flame-dried flask, dissolve the aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.0 equivalent, titrated) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Addition Step: In a separate flame-dried flask, prepare a solution of oxetan-3-one (1.0 equivalent) in the same anhydrous solvent. Cool this solution to -78 °C. Transfer the freshly prepared aryllithium solution to the oxetan-3-one solution via a cannula, again keeping the temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Progress can be monitored by TLC by quenching a small aliquot in saturated ammonium chloride solution.
-
Workup: Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction & Purification: Transfer the mixture to a separatory funnel, add more ether, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Table 1: Recommended Reaction Parameters
| Parameter | Aryllithium Method | Grignard Method | Rationale & Key Considerations |
| Solvent | Anhydrous THF, Diethyl Ether | Anhydrous THF, Diethyl Ether | Ether solvents are required to solvate and stabilize the organometallic species. THF is often preferred for its higher solvating power.[4] |
| Reagent Formation Temp. | -78 °C to -100 °C | Room Temp to Reflux (~35-65 °C) | Low temperature is critical for lithium-halogen exchange to prevent side reactions of the alkyllithium.[5] Grignard formation is less sensitive but may require heating to initiate/complete.[3] |
| Addition Temp. | -78 °C | 0 °C to -78 °C | Low temperature minimizes the risk of enolization and other side reactions by favoring the kinetic nucleophilic addition pathway. |
| Stoichiometry (Ar-M) | 1.1 - 1.2 equivalents | 1.1 - 1.2 equivalents | A slight excess of the organometallic reagent ensures full conversion of the limiting oxetan-3-one. Titration is essential for accuracy.[3] |
| Quenching Agent | Saturated aq. NH₄Cl | Saturated aq. NH₄Cl | A weak acid like ammonium chloride is used to protonate the alkoxide intermediate without promoting potential acid-catalyzed ring-opening of the oxetane product. |
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. leah4sci.com [leah4sci.com]
- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Grignard Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of 3-(4-Bromophenyl)oxetan-3-ol
Welcome to the technical support center for the synthesis and purification of 3-(4-Bromophenyl)oxetan-3-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this valuable building block. The oxetane motif is increasingly recognized for its ability to advantageously modify key drug properties such as solubility, metabolic stability, and lipophilicity, making mastery of its synthesis critical.[1][2][3] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you improve both the yield and purity of your target compound.
Core Synthesis Overview
The most reliable and common method for synthesizing 3-aryl-oxetan-3-ols is the addition of an organometallic reagent to oxetan-3-one. For this compound, this involves the reaction of a 4-bromophenyl organometallic species with oxetan-3-one. The Grignard reaction is a robust and scalable choice for this transformation.
References
Technical Support Center: Stability of 3,3-Disubstituted Oxetanes Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3-disubstituted oxetanes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving these valuable scaffolds, with a particular focus on their stability in acidic environments.
As Senior Application Scientists, we understand that navigating the reactivity of strained ring systems can be complex. The anecdotal belief that all oxetanes are unstable under acidic conditions is a common misconception.[1][2] In reality, their stability is nuanced and heavily dependent on their substitution pattern.[1][2] This guide is designed to provide you with the expertise and practical insights needed to ensure the integrity of your 3,3-disubstituted oxetane-containing molecules throughout your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: My 3,3-disubstituted oxetane is decomposing during an acid-catalyzed reaction. I thought this substitution pattern was supposed to be stable. What's happening?
A1: This is a common and valid question. While 3,3-disubstituted oxetanes are significantly more robust than other oxetane derivatives, their stability is not absolute and can be compromised under certain acidic conditions.[1][2] The primary reason for their enhanced stability is the steric hindrance provided by the substituents at the C3 position, which physically blocks the pathway for external nucleophiles to attack the carbon-oxygen bond of the ring.[1][2]
However, several factors can lead to decomposition even with this substitution pattern:
-
Presence of Internal Nucleophiles: If one of the substituents on the oxetane contains a nucleophilic group, such as a hydroxyl (-OH) or an amine (-NH2), intramolecular ring-opening can occur.[1][2][3] Under acidic conditions, the oxetane oxygen is protonated, making the ring more susceptible to attack. The nearby internal nucleophile can then readily attack one of the ring carbons, leading to the formation of a new, often 5- or 6-membered, ring system.[3][4]
-
Strength and Concentration of the Acid: The use of strong Brønsted acids (e.g., concentrated HCl, H₂SO₄) or potent Lewis acids can force the ring to open, even without an internal nucleophile.[5][6] These highly acidic conditions can overcome the steric barrier and promote degradation.
-
Elevated Temperatures: Combining acidic conditions with high temperatures can provide enough energy to overcome the activation barrier for ring-opening, leading to decomposition.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting decomposition of 3,3-disubstituted oxetanes.
Q2: I am planning a multi-step synthesis. At what stage should I introduce the 3,3-disubstituted oxetane moiety to minimize stability issues?
A2: This is a crucial strategic decision in any complex synthesis. A common and highly recommended strategy is to introduce the oxetane ring during the later stages of the synthesis.[1][2][3] This approach minimizes the number of harsh reaction and work-up conditions that the sensitive oxetane ring is subjected to.
However, the increased stability of the 3,3-disubstituted pattern does offer more flexibility compared to other oxetanes.[6] These oxetanes have been shown to be compatible with a range of common synthetic transformations, including some reductions, oxidations, and cross-coupling reactions, provided the conditions are carefully chosen.[5][7][8]
Decision Framework for Synthetic Strategy:
| Synthetic Stage | Advantages | Disadvantages | Best For... |
| Early Stage | Allows for more extensive molecular elaboration. | High risk of degradation in subsequent steps. | Simpler target molecules or when the oxetane is part of a very robust core. |
| Late Stage | Minimizes exposure to potentially harsh conditions.[1][2] | May require the development of specialized late-stage functionalization methods. | Complex molecules and syntheses involving strong acidic or high-temperature steps. |
Q3: Are there general guidelines for choosing acidic reagents and conditions that are compatible with 3,3-disubstituted oxetanes?
A3: Yes, while the specific tolerance depends on the entire molecular structure, some general principles can guide your choice of reagents and conditions:
-
Prefer Basic or Neutral Conditions When Possible: For reactions like esterification or nitrile hydrolysis, using basic conditions is a reliable way to avoid the risk of acid-catalyzed ring-opening.[5]
-
Use the Mildest Acid Necessary: If an acid is required, opt for weaker organic acids (e.g., acetic acid) or use catalytic amounts of stronger acids rather than stoichiometric quantities or concentrated solutions.
-
Control the Temperature: For reactions that require heating, it is crucial to carefully optimize the temperature to find a balance between reaction rate and oxetane stability. For instance, reductions with hydride reagents that might be problematic at room temperature can be successful at lower temperatures (e.g., -30 to -10 °C).[5]
-
Avoid Strong Lewis Acids: Strong Lewis acids are known to coordinate effectively with the oxetane oxygen and promote ring-opening.[6][9] If a Lewis acid is necessary, consider milder options and screen them at low temperatures.
Mechanism of Acid-Catalyzed Ring Opening:
Caption: General mechanism of acid-catalyzed oxetane degradation.
Q4: My reaction involves the removal of a Boc protecting group using TFA. Is my 3,3-disubstituted oxetane at risk?
A4: The use of trifluoroacetic acid (TFA) for Boc deprotection is a common scenario where the stability of a 3,3-disubstituted oxetane needs to be carefully considered. While many 3,3-disubstituted oxetanes can survive brief exposure to TFA, especially at low temperatures, the outcome is highly substrate-dependent.
Factors to Consider:
-
Presence of other sensitive functional groups or internal nucleophiles. [1][2]
-
Duration and temperature of the TFA treatment.
-
Concentration of TFA.
Experimental Protocol for a Test Deprotection:
To mitigate the risk, it is essential to perform a small-scale test reaction and carefully monitor for the formation of byproducts.
-
Small-Scale Trial: Dissolve a small amount of your Boc-protected, oxetane-containing compound in a minimal amount of dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
TFA Addition: Add a pre-determined amount of TFA (e.g., 20-50% in DCM) dropwise.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at short intervals (e.g., every 5-10 minutes).
-
Analysis: Look for the appearance of your desired deprotected product as well as any new spots or peaks that could indicate ring-opened byproducts.
-
Optimization: If decomposition is observed, consider reducing the reaction time, lowering the temperature further, or using a lower concentration of TFA.
Alternative Deprotection Strategies:
If TFA proves to be too harsh, consider alternative methods for Boc deprotection that do not involve strong acids, such as:
-
Using milder acidic conditions (e.g., HCl in dioxane, if tolerated).
-
Employing TMSI (trimethylsilyl iodide) followed by a methanol quench.
-
Zinc bromide in an appropriate solvent.
By systematically evaluating the stability of your specific compound, you can develop a robust protocol that ensures the integrity of the valuable oxetane core.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 7. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
strategies for greener reaction optimization in organic synthesis
Green Chemistry Reaction Optimization Support Center
Welcome to the technical support center for greener reaction optimization. This guide is designed for researchers, scientists, and drug development professionals dedicated to integrating sustainability into their synthetic workflows. Here, we move beyond theoretical principles to address the practical challenges you face at the bench. Our goal is to provide actionable solutions and in-depth explanations to help you design, execute, and optimize organic reactions that are not only efficient and robust but also environmentally benign.
Frequently Asked Questions (FAQs): The Foundations of Green Chemistry in Synthesis
This section addresses fundamental questions about implementing green chemistry principles in your experimental design.
Q1: What are the 12 Principles of Green Chemistry and how do they practically apply to reaction optimization?
The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a foundational framework for sustainable chemical design.[1] Rather than a rigid set of rules, they are a holistic guide to minimize the environmental and health impacts of chemical processes.[2][3][4] For reaction optimization, they can be grouped into two main goals: "Reducing Risk" and "Minimizing the Environmental Footprint."[1]
Here’s how they translate to your work at the bench:
-
Prevention of Waste (Principle 1): The primary goal is to design syntheses that leave no waste to treat or clean up.[3][4] This is the cornerstone of green chemistry.
-
Atom Economy (Principle 2): Design reactions to maximize the incorporation of all starting materials into the final product.[1][2][5] This means minimizing byproducts. Addition reactions, for example, are highly atom-economical.[6]
-
Less Hazardous Syntheses (Principle 3): Whenever possible, use and generate substances with little to no toxicity to humans or the environment.[2][4]
-
Designing Safer Chemicals (Principle 4): Chemical products should be designed to be effective while minimizing their toxicity.[3]
-
Safer Solvents and Auxiliaries (Principle 5): The use of auxiliary substances like solvents should be made unnecessary or innocuous.[4] Solvents contribute significantly to the waste in pharmaceutical processes.[7]
-
Design for Energy Efficiency (Principle 6): Minimize the energy requirements of your reactions.[1] Aim for ambient temperature and pressure conditions.[2][4]
-
Use of Renewable Feedstocks (Principle 7): A raw material should be renewable rather than depleting whenever technically and economically practicable.[8] This involves moving away from petroleum-based starting materials towards biomass.[8][9][10][11]
-
Reduce Derivatives (Principle 8): Avoid unnecessary derivatization, such as the use of protecting groups, as these steps require additional reagents and generate waste.[1][4][8]
-
Catalysis (Principle 9): Catalytic reagents are superior to stoichiometric reagents.[8] Catalysts enhance selectivity, reduce energy requirements, and allow for the use of less toxic reagents.[12]
-
Design for Degradation (Principle 10): Chemical products should be designed to break down into harmless substances after use and not persist in the environment.[2][3]
-
Real-Time Analysis for Pollution Prevention (Principle 11): Develop analytical methodologies for real-time monitoring and control to prevent the formation of hazardous substances.[3][13]
-
Inherently Safer Chemistry for Accident Prevention (Principle 12): Choose substances and their forms (solid, liquid, gas) to minimize the potential for chemical accidents like explosions, fires, and environmental releases.[3][4]
Q2: How do I quantitatively assess the "greenness" of my reaction?
While the 12 principles are qualitative, several metrics provide a quantitative assessment of a reaction's sustainability. These metrics help you compare different synthetic routes and identify areas for improvement.
-
Atom Economy (AE): Proposed by Barry Trost, this metric calculates how much of the reactants' mass ends up in the desired product.[14][15] It's a theoretical value that doesn't account for yield or excess reagents.[15]
-
Formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100[6]
-
-
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor measures the total mass of waste generated per unit of product.[16][17] A lower E-factor signifies a greener process.[17] The pharmaceutical industry traditionally has a high E-factor.[6]
-
Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)[18]
-
-
Process Mass Intensity (PMI): A metric widely used in the pharmaceutical industry, PMI considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the active pharmaceutical ingredient (API).[16][19][20]
-
Formula: PMI = Total Mass in a Process or Step (kg) / Mass of Product (kg)[16]
-
These mass-based metrics are excellent starting points, but they don't differentiate between the types of waste produced.[14] A process might have a low E-Factor but generate highly toxic waste, making it less green than an alternative with a higher E-Factor but benign waste.[14]
Q3: What are the most impactful initial changes I can make to improve the sustainability of my synthesis?
For a practicing chemist, the most immediate and impactful changes often revolve around solvent choice and the use of catalysts.
-
Re-evaluate Your Solvent: Solvents constitute the largest portion of waste in many chemical processes.[7] Switching from hazardous solvents (e.g., chlorinated hydrocarbons, dipolar aprotics like DMF) to greener alternatives can significantly improve the environmental profile of your reaction.[21][22] Consider water, ethanol, or bio-derived solvents.[5][13][23][24]
-
Embrace Catalysis: Moving from stoichiometric reagents to catalytic alternatives directly addresses both atom economy and waste reduction.[12][25][26] Catalysts allow for reactions under milder conditions, reducing energy consumption and the need for harsh reagents.[23][27]
Troubleshooting Guide: Common Challenges in Greener Synthesis
This section provides solutions to specific problems you might encounter when implementing greener methodologies.
Problem Area 1: Solvent Selection & Replacement
Issue: My reaction is sluggish or gives low yields in a recommended "green" solvent (e.g., water, ethanol, 2-MeTHF).
-
Causality: Green solvents often have different physical properties (polarity, boiling point, viscosity) than their traditional counterparts, which can affect reaction kinetics and equilibria. For instance, reactants may have lower solubility, or the transition state of the reaction may be less stabilized.
-
Troubleshooting Steps:
-
Increase Temperature: If thermally viable, increasing the reaction temperature can enhance solubility and reaction rates.
-
Consider a Co-solvent System: Small amounts of a co-solvent can dramatically improve solubility without significantly compromising the overall greenness of the system. For example, using ethanol-water mixtures can be environmentally favorable.[28]
-
Use Phase-Transfer Catalysis (PTC): For biphasic systems (e.g., an organic reactant in water), a phase-transfer catalyst can shuttle the reactant across the phase boundary, facilitating the reaction.
-
Re-screen Solvents: Not all green solvents are suitable for all reactions. Consult a solvent selection guide (see Table 1) to find a greener alternative with properties closer to your original, effective solvent.[7][21][29] For example, 2-MeTHF or CPME can be effective replacements for THF.
-
Issue: My starting materials have poor solubility in recommended green solvents.
-
Causality: Many organic compounds are nonpolar and have limited solubility in polar green solvents like water or ethanol.
-
Troubleshooting Steps:
-
Employ Surfactants or Micellar Catalysis: In aqueous media, surfactants can form micelles that encapsulate nonpolar reactants, creating a microenvironment where the reaction can proceed.
-
Utilize High-Temperature Water: At elevated temperatures and pressures, the dielectric constant of water decreases, making it behave more like an organic solvent and increasing the solubility of nonpolar compounds.
-
Explore Bio-based Solvents: Solvents derived from biomass, such as Cyrene™ or γ-valerolactone (GVL), offer unique solvency properties and can be effective for a range of transformations.
-
Problem Area 2: Catalyst Efficiency & Reusability
Issue: My heterogeneous catalyst is deactivating or leaching into the product.
-
Causality: Catalyst deactivation can occur through several mechanisms, including poisoning by impurities, fouling (coking), or sintering of the active sites at high temperatures. Leaching of the active metal from the support is a common problem, leading to product contamination and loss of activity.
-
Troubleshooting Steps:
-
Purify Starting Materials: Ensure all reactants and solvents are free from potential catalyst poisons (e.g., sulfur or nitrogen compounds for palladium catalysts).
-
Optimize Reaction Conditions: Lowering the reaction temperature or pressure can reduce sintering and fouling.
-
Choose a More Robust Support: The choice of support material can significantly impact catalyst stability and leaching. Consider different materials (e.g., carbon, silica, titania) or supports with tailored surface chemistry.
-
Implement Continuous Flow Chemistry: Flow reactors can improve mass and heat transfer, often leading to better catalyst stability and performance compared to batch processes.[23]
-
Issue: My biocatalyst (enzyme) shows low activity or stability under my reaction conditions.
-
Causality: Enzymes are highly specific and typically operate under mild physiological conditions (pH, temperature, aqueous environment).[30] Deviations from these optimal conditions can lead to denaturation and loss of activity.[31] The tradeoff between activity and stability is a known challenge in enzyme engineering.[32]
-
Troubleshooting Steps:
-
Immobilization: Attaching the enzyme to a solid support can significantly enhance its thermal and operational stability.[31]
-
Protein Engineering: Techniques like directed evolution or site-directed mutagenesis can be used to create enzyme variants with improved stability at higher temperatures or in the presence of organic solvents.[31][[“]][[“]][35]
-
Medium Engineering: The addition of stabilizers (e.g., glycerol, sorbitol) or the use of biphasic systems can create a more favorable microenvironment for the enzyme.
-
Computational Approaches: Machine learning and energy calculations can predict mutations that enhance enzyme stability, guiding protein engineering efforts.[[“]][[“]]
-
Issue: How can I improve the recovery and reuse of my homogeneous catalyst?
-
Causality: Homogeneous catalysts are highly active and selective but are difficult to separate from the reaction mixture, hindering their reuse.[36][37][38]
-
Troubleshooting Steps:
-
Organic Solvent Nanofiltration (OSN): This membrane-based technique can separate the larger catalyst molecules from smaller product molecules, allowing for catalyst recovery and reuse.[36][38]
-
Biphasic Catalysis: By designing ligands that make the catalyst soluble in a specific phase (e.g., aqueous, fluorous, or ionic liquid), the catalyst can be easily separated from the product phase by decantation.[37][39]
-
CO2-Switchable Solvents: Certain solvents can be made to phase-separate by the addition of CO2, allowing for easy separation of the catalyst and product. Releasing the CO2 pressure reforms the single-phase system for the next reaction cycle.
-
Problem Area 3: Energy Input & Reaction Conditions
Issue: How can I reduce reaction temperature without sacrificing yield or reaction time?
-
Causality: Many reactions require significant thermal energy to overcome the activation barrier. Reducing the temperature without other changes will slow the reaction rate.
-
Troubleshooting Steps:
-
Select a More Active Catalyst: A more efficient catalyst can lower the activation energy, enabling the reaction to proceed at a lower temperature.[12][27] This is a key advantage of catalysis in green chemistry.[25]
-
Use Alternative Energy Sources: Techniques like microwave irradiation, ultrasound, or photochemistry can often accelerate reactions at lower bulk temperatures compared to conventional heating.[5][18][23][24]
-
Optimize Catalyst and Substrate Concentration: Increasing the concentration of reactants or the catalyst loading can sometimes increase the reaction rate sufficiently to allow for a reduction in temperature.
-
Issue: My microwave-assisted reaction is giving different results than conventional heating.
-
Causality: Microwave heating is fundamentally different from conventional heating.[40][41] Microwaves directly couple with polar molecules in the reaction mixture, leading to rapid, uniform, and internal heating.[40][42] This can result in different temperature profiles and sometimes non-thermal microwave effects that alter reaction pathways and selectivity.
-
Troubleshooting Steps:
-
Monitor Internal Temperature: Use a fiber-optic probe to accurately measure the internal temperature of the reaction mixture, as it can be significantly higher than the external surface temperature.
-
Optimize Power and Time: Systematically vary the microwave power and irradiation time. Short bursts of high power may be more effective than continuous low-power irradiation.
-
Choose an Appropriate Solvent: Solvents with high dielectric loss tangents absorb microwave energy efficiently and heat up quickly. Use a less-absorbing solvent if overheating is an issue.
-
Consider a Stirrer: Ensure efficient stirring to avoid localized hotspots, which can lead to byproduct formation.
-
Experimental Protocols & Workflows
Protocol 1: General Procedure for Catalyst Reusability Testing
This protocol outlines a general method for assessing the reusability of a heterogeneous or immobilized homogeneous catalyst.
-
Initial Reaction (Cycle 1):
-
Set up the reaction with the substrate, solvent, and fresh catalyst under the optimized conditions.
-
Upon completion (monitored by TLC, GC, or LC-MS), isolate the catalyst from the reaction mixture. For heterogeneous catalysts, this is typically done by filtration. For immobilized catalysts, filtration or magnetic decantation (if on a magnetic support) can be used.
-
Wash the recovered catalyst with a suitable solvent to remove any adsorbed product or impurities. Dry the catalyst under vacuum.
-
Analyze the liquid phase to determine the yield and purity of the product. If possible, analyze the filtrate for any leached metal to quantify catalyst loss.
-
-
Subsequent Cycles (Cycle 2, 3, ...n):
-
Weigh the recovered, dried catalyst. Note any mass loss.
-
Add the recovered catalyst to a fresh mixture of substrate and solvent.
-
Run the reaction under the identical conditions as Cycle 1.
-
Monitor the reaction for any changes in reaction time.
-
At the end of each cycle, repeat the catalyst recovery, washing, and drying steps, as well as the product analysis.
-
-
Data Analysis:
-
Plot the product yield versus the cycle number.
-
Report any increase in reaction time or decrease in product purity over the cycles.
-
Characterize the catalyst after the final cycle (e.g., by SEM, TEM, XRD) to investigate any morphological or structural changes.
-
Workflow: Decision-Making for Greener Reaction Optimization
This workflow provides a logical pathway for improving the sustainability of an existing synthetic step.
Caption: A decision workflow for systematically improving the greenness of a chemical reaction.
Data Tables & Quick Reference Guides
Table 1: Comparison of Common Solvents with Green Chemistry Ranking
This table, adapted from several solvent selection guides, provides a general classification of common laboratory solvents.[7][28] "Recommended" solvents should be the first choice, while "Highly Hazardous" ones should be avoided.[7]
| Family | Solvent | Green Ranking | Key Issues & Potential Alternatives |
| Water | Water | Recommended | High boiling point, potential for solubility issues. |
| Alcohols | Ethanol, Methanol | Recommended | Generally safe and effective. |
| Isopropanol | Recommended | Good general-purpose solvent. | |
| Ketones | Acetone, 2-Butanone (MEK) | Problematic | Flammable, can be reactive. |
| Ethers | Diethyl Ether | Problematic | Highly flammable, peroxide formation. Alternatives: 2-MeTHF, CPME. |
| Tetrahydrofuran (THF) | Problematic | Peroxide formation. Alternatives: 2-MeTHF. | |
| 1,4-Dioxane | Highly Hazardous | Carcinogen.[21] Avoid. | |
| Hydrocarbons | Heptane | Problematic | Flammable. Preferred over hexane due to lower toxicity. |
| Hexane | Hazardous | Neurotoxin.[21] Replace with heptane. | |
| Toluene | Problematic | Reproductive toxicity concerns. | |
| Benzene | Highly Hazardous | Carcinogen.[21] Avoid. | |
| Chlorinated | Dichloromethane (DCM) | Hazardous | Suspected carcinogen, high environmental impact.[21] |
| Chloroform, CCl4 | Highly Hazardous | Carcinogen, ozone-depleting.[21] Avoid. | |
| Dipolar Aprotics | Acetonitrile | Problematic | Toxic, derived from fossil fuels. |
| DMF, DMAc, NMP | Hazardous | Reproductive toxicity.[21] Look for alternatives like DMSO or Cyrene™. |
References
- 1. Green Chemistry Principles [sigmaaldrich.com]
- 2. gctlc.org [gctlc.org]
- 3. epa.gov [epa.gov]
- 4. acs.org [acs.org]
- 5. scispace.com [scispace.com]
- 6. rsc.org [rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. mdche.u-szeged.hu [mdche.u-szeged.hu]
- 9. pnas.org [pnas.org]
- 10. Making natural products from renewable feedstocks: back to the roots? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Making natural products from renewable feedstocks: back to the roots? - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00040B [pubs.rsc.org]
- 12. bio-conferences.org [bio-conferences.org]
- 13. 12 Green Chemistry Principles — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 15. chem.tamu.edu [chem.tamu.edu]
- 16. researchgate.net [researchgate.net]
- 17. gctlc.org [gctlc.org]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
- 19. youtube.com [youtube.com]
- 20. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. (PDF) Tools and techniques for solvent selection: green solvent selection guides (2016) | Fergal Byrne | 1088 Citations [scispace.com]
- 23. longdom.org [longdom.org]
- 24. Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - PMC [pmc.ncbi.nlm.nih.gov]
- 25. nano-ntp.com [nano-ntp.com]
- 26. mdpi.com [mdpi.com]
- 27. omicsonline.org [omicsonline.org]
- 28. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 29. scribd.com [scribd.com]
- 30. ijrtspublications.org [ijrtspublications.org]
- 31. Top 4 Strategies To Improve The Stability Of Enzyme [infinitabiotech.com]
- 32. Understanding activity-stability tradeoffs in biocatalysts by enzyme proximity sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 33. consensus.app [consensus.app]
- 34. consensus.app [consensus.app]
- 35. pubs.acs.org [pubs.acs.org]
- 36. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 37. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
- 38. Sustainable Recycling of Homogeneous Catalysts | SepPure — SepPure Technologies [seppure.com]
- 39. tandfonline.com [tandfonline.com]
- 40. mdpi.com [mdpi.com]
- 41. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 42. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
Technical Support Center: Lewis Acid-Catalyzed Synthesis of Quinazoline-2,4-diones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of quinazoline-2,4-diones using Lewis acid catalysis. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important synthetic transformation. Quinazoline-2,4-diones are a cornerstone scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Lewis acid catalysis offers an efficient pathway for their synthesis, but like any chemical reaction, it can present challenges.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and achieve consistent, high-yield results.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific problems you may encounter during your experiments. Each answer provides a causal explanation and actionable steps for resolution.
Issue 1: Low or No Product Yield
Question: My reaction is giving a very low yield, or I'm not seeing any product formation by TLC/LC-MS. What are the common causes and how can I resolve this?
Answer: Low or no product formation is the most common issue and can stem from several factors, ranging from reagent quality to suboptimal reaction parameters.[3] Let's break down the potential culprits:
-
Cause A: Inactive or Inappropriate Lewis Acid Catalyst
-
The "Why": Lewis acids are highly susceptible to deactivation by moisture or other nucleophilic impurities. The catalyst's role is to activate a carbonyl source or the aniline substrate, and if it is "poisoned," the reaction will not initiate. Furthermore, the strength of the Lewis acid must be matched to the reactivity of the substrate. A weak Lewis acid may not be sufficient to catalyze the reaction of an electron-deficient aniline.
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Use a freshly opened bottle of the Lewis acid or a fresh batch. Anhydrous grades are essential.
-
Ensure Anhydrous Conditions: Dry your glassware thoroughly (oven-drying is recommended). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Handle hygroscopic Lewis acids (e.g., ZnCl₂, AlCl₃) in a glovebox or under an inert atmosphere (Nitrogen or Argon).[3]
-
Optimize Catalyst Loading: While catalytic amounts are desired, an insufficient amount may not drive the reaction to completion. Start with the literature-recommended loading (e.g., 5-10 mol%) and perform a screen by incrementally increasing the amount.[4]
-
Screen Different Lewis Acids: If a weaker Lewis acid like ZnCl₂ is ineffective, consider a stronger one such as AlCl₃ or FeBr₂.[4][5]
-
-
-
Cause B: Poor Quality of Starting Materials
-
The "Why": Impurities in your 2-aminobenzonitrile or other aniline derivatives can interfere with the reaction. For instance, residual water can quench the catalyst, and other nucleophilic impurities can compete in side reactions.[3]
-
Troubleshooting Steps:
-
Verify Purity: Check the purity of your starting materials via NMR, melting point, or GC-MS.
-
Purify if Necessary: Recrystallize solid anilines or distill liquid starting materials if purity is questionable.
-
-
-
Cause C: Suboptimal Reaction Conditions
-
The "Why": This reaction often requires thermal energy to overcome the activation barrier for cyclization.[3] The reaction time must also be sufficient for the reaction to proceed to completion.
-
Troubleshooting Steps:
-
Temperature Screening: If the reaction is sluggish at a lower temperature, set up small-scale parallel reactions at incrementally higher temperatures (e.g., 80 °C, 110 °C, 140 °C). Monitor progress by TLC or LC-MS to find the optimal temperature.[3] High temperatures (190-200 °C) in a sealed reactor have been reported to be effective in some cases.[4]
-
Time Study: Run the reaction for a longer period. Take aliquots at different time points (e.g., 4h, 8h, 12h, 24h) to determine when the reaction plateaus.
-
-
-
Cause D: Incorrect Solvent Choice
-
The "Why": The solvent plays a critical role by solubilizing reagents and intermediates, and its polarity and coordinating ability can dramatically influence the effective strength of the Lewis acid.[6][7] A strongly coordinating solvent (like acetonitrile or THF) can bind to the Lewis acid, reducing its activity towards the substrate.[7][8] Conversely, non-polar solvents may not sufficiently dissolve the starting materials or intermediates.
-
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities. High-boiling polar solvents like DMF have proven effective, while non-polar solvents like toluene are sometimes used.[3]
-
Consult Literature: Refer to established protocols for similar substrates to guide your solvent choice. For the synthesis from 2-aminobenzonitriles and CO₂, polar solvents like DMF and water have shown excellent results.[3]
-
-
Issue 2: Significant Side Product Formation
Question: My TLC/LC-MS shows multiple spots, and I'm isolating significant byproducts. What are these side reactions and how can I suppress them?
Answer: Byproduct formation is often a sign of incorrect stoichiometry, excessive temperature, or non-optimal catalyst choice.
-
Common Side Products & Solutions:
-
Urea Derivatives: Formed by the reaction of the aniline with a carbonyl source without subsequent cyclization.
-
Solution: This often occurs if the cyclization step is slow. Increasing the reaction temperature or using a more potent Lewis acid to facilitate the intramolecular ring-closing step can help.
-
-
Polymerization: Anilines, especially under harsh acidic and high-temperature conditions, can polymerize.
-
Solution: Avoid excessively high temperatures. Ensure slow, controlled heating. Use the minimum effective catalyst loading.
-
-
Partially Reacted Intermediates: You may isolate intermediates if the reaction does not go to completion.
-
Solution: Increase the reaction time or temperature as discussed in Issue 1.
-
-
Issue 3: Poor Substrate Scope (Electron-Withdrawing or Sterically Hindered Groups)
Question: The reaction works for 2-aminobenzonitrile, but fails for my substrate bearing a strong electron-withdrawing group (e.g., -NO₂) or a bulky ortho-substituent. What can I do?
Answer: This is a classic challenge related to substrate electronics and sterics.
-
The "Why":
-
Electronic Effects: Strong electron-withdrawing groups (EWGs) on the aniline ring decrease the nucleophilicity of the amino group, making the initial attack on the activated carbonyl source and the final ring-closing cyclization step more difficult.[9]
-
Steric Effects: Bulky groups near the reacting amino group can sterically hinder the approach of reagents and prevent the molecule from adopting the necessary conformation for cyclization.[10]
-
-
Troubleshooting Steps:
-
Increase Catalyst Potency: For electron-poor anilines, a stronger Lewis acid (e.g., AlCl₃, Fe(III) salts) is often required to sufficiently activate the reaction partners.
-
Elevate Reaction Temperature: Higher temperatures are generally needed to provide the necessary energy to overcome the higher activation barrier associated with less reactive substrates.
-
Increase Reagent Concentration/Pressure: For reactions involving a gaseous carbonyl source like CO₂, increasing the pressure can enhance its effective concentration in the solution, driving the equilibrium towards the product.
-
Consider an Alternative Strategy: For particularly challenging substrates, methods not relying on the nucleophilicity of the amino group, such as those starting from isatoic anhydrides or using transition-metal-catalyzed carbonylation, might be more successful.[2][11]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for this reaction?
The mechanism can vary slightly depending on the carbonyl source, but a general pathway involves the Lewis acid (LA) activating the carbonyl source (e.g., CO₂ or a derivative), followed by nucleophilic attack from the aniline, and subsequent intramolecular cyclization.
Caption: Generalized mechanism of Lewis acid-catalyzed synthesis.
Q2: How critical is the choice of Lewis acid?
It is highly critical. The Lewis acid's strength, cost, and moisture sensitivity are key considerations. A screening of different catalysts is often the most effective approach to finding the optimal conditions for a specific substrate.
| Lewis Acid | Common Starting Materials | Typical Conditions | Advantages | Disadvantages |
| ZnCl₂ | 2-Aminonitriles, DMF | 190-200 °C, Sealed Reactor[4] | Inexpensive, readily available | Requires high temperatures; hygroscopic |
| AlCl₃ | Isatins, Amines | Mild conditions[12] | Strong Lewis acid, effective for less reactive substrates | Highly hygroscopic, can be harsh |
| FeBr₂ / Fe(III) salts | 2-Aminobenzylamines | Moderate to high temperatures[5] | Inexpensive, effective | Can be colored, potentially complicating purification |
| CuBr₂ | Anilines, Aldehydes | Reflux in toluene[13] | Good yields reported for specific routes | Potential for metal contamination in product |
Q3: How do I effectively monitor the reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any major byproducts. Co-spotting with your starting material is essential. For more quantitative analysis, taking aliquots for LC-MS or ¹H NMR analysis is recommended.[3]
General Experimental Protocol
This protocol is a representative example for the synthesis of Quinazoline-2,4(1H,3H)-dione from 2-aminobenzonitrile and CO₂. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel.
Materials:
-
2-Aminobenzonitrile
-
Lewis Acid (e.g., anhydrous ZnCl₂)
-
Anhydrous DMF
-
Carbon Dioxide (gas cylinder or dry ice)
-
Hydrochloric acid (1M)
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
Preparation: Oven-dry a high-pressure reaction vessel (e.g., a Parr autoclave) and all glassware.
-
Charging the Reactor: Under an inert atmosphere (if using a highly sensitive Lewis acid), add 2-aminobenzonitrile (1.0 eq), the Lewis acid (e.g., 10 mol% ZnCl₂), and anhydrous DMF to the reaction vessel.
-
Reaction Setup: Seal the vessel. Purge with CO₂ gas several times before pressurizing to the desired pressure (e.g., 1-10 atm, depending on the protocol). If using dry ice, add it carefully to the solvent before sealing.
-
Heating: Place the vessel in a heating mantle or oil bath set to the desired temperature (e.g., 120 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction by taking aliquots (if the setup allows) for TLC or LC-MS analysis until the starting material is consumed (typically 12-24 hours).
-
Work-up: After completion, cool the reaction vessel to room temperature and carefully vent the CO₂ pressure.
-
Isolation: Pour the reaction mixture into a beaker of cold water. A precipitate should form. Acidify the mixture with 1M HCl to a pH of ~2-3 to ensure complete precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water, followed by a small amount of cold ethyl acetate or diethyl ether to remove non-polar impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water mixture).
Caption: A systematic workflow for troubleshooting common issues.
References
- 1. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Quinazolinediones synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-(4-Bromophenyl)oxetan-3-ol and its Non-Brominated Analog for Drug Discovery Professionals
Introduction: The Strategic Value of the Oxetane Motif and Aryl Halides in Medicinal Chemistry
The oxetane ring, a four-membered saturated heterocycle, has emerged as a highly valuable structural motif in modern drug discovery.[1][2][3] Its incorporation into lead compounds can significantly modulate key physicochemical properties. Oxetanes are known to enhance aqueous solubility, improve metabolic stability, and reduce the basicity of adjacent amines, all while adding desirable three-dimensionality to the molecular structure.[1][2] Among the various substituted oxetanes, 3-aryl-3-oxetanols serve as critical building blocks.
This guide provides an in-depth comparative analysis of two such building blocks: 3-(4-Bromophenyl)oxetan-3-ol and its direct non-halogenated counterpart, 3-phenyloxetan-3-ol . The primary differentiator between these molecules is the bromine atom on the phenyl ring. While seemingly a minor change, this substitution has profound implications for the compound's utility as a synthetic intermediate and its potential pharmacological profile. We will explore the differences in their physicochemical properties, spectroscopic signatures, and, most importantly, their chemical reactivity, providing researchers with the data-driven insights needed to make informed decisions in their synthetic and drug development campaigns.
Physicochemical Properties: A Quantitative Comparison
The introduction of a bromine atom, a heavy halogen, predictably alters the molecule's fundamental properties. The table below summarizes the key physicochemical differences, providing a foundational understanding of how bromination impacts the parent structure.
| Property | This compound | 3-phenyloxetan-3-ol | Rationale for Difference |
| Molecular Formula | C₉H₉BrO₂[4][5] | C₉H₁₀O₂[6][7] | Presence of a bromine atom in place of a hydrogen atom. |
| Molecular Weight | 229.07 g/mol [4][5] | 150.17 g/mol [6][7] | The significantly higher atomic mass of bromine (≈79.9 amu) compared to hydrogen (≈1.0 amu). |
| Appearance | White to off-white solid[8][9] | Solid | Both are solids at room temperature, typical for small aromatic compounds with polar groups. |
| Melting Point | Not consistently reported | 55-56 °C[6] | The heavier, more polarizable brominated compound is expected to have stronger intermolecular forces, likely resulting in a higher melting point. |
| Boiling Point (Predicted) | 343.2 ± 42.0 °C[8][9] | 297.0 ± 30.0 °C[6] | Increased molecular weight and polarity due to the C-Br bond lead to a higher predicted boiling point. |
| pKa (Predicted) | 12.67 ± 0.20[8][9] | 12.87 ± 0.20[6] | The electron-withdrawing nature of bromine slightly increases the acidity (lowers the pKa) of the tertiary alcohol. |
| CAS Number | 1093878-32-0[4][5] | 699-73-0[6][7] | Unique identifiers for distinct chemical substances. |
Core Structural Comparison
The fundamental structural difference lies in the substitution at the para-position of the phenyl ring. This is visually represented below.
Caption: Chemical structures of the brominated analog and its parent compound.
Spectroscopic Distinctions: The Signature of Bromine
While a full spectroscopic analysis is beyond the scope of this guide, key predictive differences are crucial for reaction monitoring and characterization:
-
¹H NMR: The aromatic region of 3-phenyloxetan-3-ol would show complex multiplets for the five protons. In contrast, this compound will display a much simpler pattern: a pair of doublets (an AA'BB' system) characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The carbon atom attached to the bromine in the brominated analog will show a chemical shift significantly different from the corresponding C-H carbon in the non-brominated version, typically shifted to a lower field.
-
Mass Spectrometry (MS): This is the most definitive technique for differentiation. Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), this compound will exhibit a characteristic M and M+2 isotopic pattern with a ~1:1 intensity ratio for the molecular ion peak.[10] 3-phenyloxetan-3-ol will show a single major molecular ion peak.
Comparative Reactivity: The Aryl Bromide as a Synthetic Handle
The most significant advantage of this compound in drug development is the reactivity of the carbon-bromine bond. Aryl bromides are exceptionally versatile substrates for palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[11][12] This allows the "bromophenyl" moiety to serve as a robust anchor point for introducing molecular complexity late in a synthetic sequence. The non-brominated analog lacks this specific reactive site.
Common transformations where the brominated analog is superior include:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.[13]
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
-
Heck Reaction: Formation of C-C bonds with alkenes.
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
This reactivity allows researchers to start with a common core (the brominated oxetane) and rapidly generate a library of diverse analogs by varying the coupling partner, a strategy central to structure-activity relationship (SAR) studies.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
To objectively demonstrate the synthetic utility conferred by the bromine atom, the following protocol outlines a comparative experiment. The brominated compound is expected to undergo a high-yielding cross-coupling reaction, while the non-brominated analog should remain unreacted under the same conditions, serving as a negative control.
Objective: To demonstrate the selective reactivity of the C-Br bond in this compound via a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid, using 3-phenyloxetan-3-ol as a negative control.
Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.
Detailed Methodology:
Materials:
-
This compound (1.0 eq)
-
3-phenyloxetan-3-ol (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Reaction vials with stir bars
Procedure:
-
Vial A Setup: To a clean, dry reaction vial, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Vial B Setup (Control): To a second identical vial, add 3-phenyloxetan-3-ol, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: To each vial, add a 4:1 mixture of dioxane and water to achieve a substrate concentration of ~0.1 M.
-
Inerting: Seal both vials with a septum cap and purge with argon or nitrogen for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Place both vials in a preheated heating block at 90 °C and stir vigorously for 12 hours.
-
Monitoring: Progress of the reaction in Vial A can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material.
-
Workup: After the reaction is complete (or the time has elapsed), cool the vials to room temperature. Dilute the contents with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude products from both vials by LC-MS. Vial A's product should show a mass corresponding to 3-(biphenyl-4-yl)oxetan-3-ol. Vial B's analysis should show primarily the unreacted starting material, 3-phenyloxetan-3-ol.
Conclusion and Strategic Recommendations
The choice between this compound and 3-phenyloxetan-3-ol is entirely dependent on the strategic goals of the research program.
-
3-phenyloxetan-3-ol is a suitable choice when the unsubstituted phenyl-oxetan-ol core is the desired final pharmacophore or a simple scaffold for exploring substitution on the oxetane ring itself.
-
This compound is the superior and more strategically valuable building block for medicinal chemistry campaigns focused on generating diverse libraries for SAR exploration. The aryl bromide provides a reliable and versatile chemical handle for late-stage functionalization via robust and well-documented cross-coupling methodologies.[12][14] This enables the rapid synthesis of numerous analogs, accelerating the hit-to-lead and lead optimization phases of drug discovery. Its slightly altered physicochemical properties, such as increased lipophilicity and the potential for halogen bonding, can also be explored as a component of the final drug candidate's profile.
For research teams aiming to maximize synthetic versatility and efficiently explore chemical space around a core scaffold, this compound is the unequivocally recommended starting point.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C9H9BrO2 | CID 58382379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Phenyloxetan-3-ol - Protheragen [protheragen.ai]
- 7. 3-Phenyloxetan-3-ol | C9H10O2 | CID 12699448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 1093878-32-0 [amp.chemicalbook.com]
- 9. This compound | 1093878-32-0 [amp.chemicalbook.com]
- 10. PubChemLite - this compound (C9H9BrO2) [pubchemlite.lcsb.uni.lu]
- 11. benchchem.com [benchchem.com]
- 12. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 13. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: Unambiguous Structural Validation of 3-(4-Bromophenyl)oxetan-3-ol by X-ray Crystallography
A Senior Application Scientist's Guide to Definitive Molecular Structure Determination
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail—it is the bedrock upon which efficacy, safety, and intellectual property are built. For novel scaffolds like the oxetane ring system, which has garnered significant attention for its ability to favorably modulate physicochemical properties, unambiguous structural validation is paramount. This guide provides an in-depth technical comparison, centered on the validation of 3-(4-Bromophenyl)oxetan-3-ol, and demonstrates why single-crystal X-ray crystallography remains the definitive method for absolute structure elucidation.
Introduction: The Oxetane Moiety and the Imperative of Structural Certainty
Oxetanes are four-membered cyclic ethers that have emerged as valuable building blocks in medicinal chemistry.[1] Their incorporation into drug candidates can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity when replacing more common groups like gem-dimethyl or carbonyl functionalities.[1] this compound is a key intermediate, combining the strained oxetane ring with a substituted aromatic moiety, making it a precursor for a diverse range of potential therapeutics.
However, the synthesis of such small, often rigid, molecules can sometimes yield unexpected isomers or rearrangement products. Relying solely on spectroscopic methods like NMR or mass spectrometry can occasionally lead to ambiguous or even incorrect structural assignments. Therefore, for a molecule of this significance, an irrefutable method of structural validation is required. Single-crystal X-ray crystallography provides this certainty by directly imaging the electron density of the atoms in a crystalline lattice, offering an unparalleled level of detail and accuracy.[2][3]
The Experimental Workflow: From Powder to Definitive Structure
The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the highest quality data is obtained, leading to a trustworthy and unambiguous result. While the specific crystal structure of this compound is not publicly deposited at the time of this guide, the following protocol represents the standard, authoritative workflow for this class of small organic molecules.
Step 1: Synthesis and Purification
The synthesis of this compound typically involves the reaction of a suitable Grignard reagent, 4-bromophenylmagnesium bromide, with oxetan-3-one.
-
Protocol:
-
Magnesium turnings are activated in dry tetrahydrofuran (THF).
-
A solution of 1,2-dibromoethane in THF is added to initiate the Grignard formation.
-
1-bromo-4-iodobenzene is added dropwise to the activated magnesium suspension at room temperature to form the Grignard reagent.
-
The reaction mixture is cooled, and a solution of oxetan-3-one in dry THF is added slowly.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The crude product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification is achieved via flash column chromatography on silica gel to yield the pure compound.
-
-
Causality: Purity is the most critical factor for successful crystallization. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality. Flash chromatography is essential to remove unreacted starting materials and byproducts.
Step 2: Crystallization
Growing a single crystal suitable for X-ray diffraction—typically larger than 0.1 mm in all dimensions with no significant defects—is often the most challenging step.[4][5] For a small organic molecule like this compound, several methods can be employed.
-
Recommended Protocol: Slow Evaporation
-
Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent or solvent system (e.g., ethyl acetate/heptane, acetone, or dichloromethane). The choice of solvent is critical and often determined empirically.[6]
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.[6]
-
Cover the vial with a cap that has been pierced with a needle, or with paraffin film with a few pinholes. This allows for slow, controlled evaporation of the solvent.
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[6] Patience is key; rapid crystal growth often leads to smaller or lower-quality crystals.
-
-
Alternative Method: Vapor Diffusion This technique involves dissolving the compound in a solvent in which it is soluble and placing this vial inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and promoting gradual crystallization.
Step 3: X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer and placed into the X-ray beam of a diffractometer. Modern diffractometers use a highly focused beam of monochromatic X-rays, and data is collected as the crystal is rotated.[7]
-
Protocol:
-
A single crystal of suitable size and quality is selected under a microscope and mounted on a cryo-loop.
-
The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion of the atoms and protect it from radiation damage.
-
The diffractometer, equipped with a source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect a series of diffraction images as the crystal is rotated through various angles.
-
The collected data frames are processed to determine the unit cell dimensions, space group, and the intensities of thousands of unique reflections.
-
Step 4: Structure Solution and Refinement
The diffraction pattern itself does not directly yield the molecular structure; it contains information about the amplitudes of the scattered X-rays, but the phase information is lost. This is the well-known "phase problem."
-
Protocol:
-
Structure Solution: For small molecules with a heavy atom like bromine, direct methods or Patterson methods are highly effective at solving the phase problem and generating an initial electron density map.
-
Model Building: An initial molecular model is built into the electron density map. The heavy bromine atom is usually located first, followed by the rest of the non-hydrogen atoms.
-
Refinement: The model is then refined using a least-squares algorithm, which iteratively adjusts the atomic positions, and thermal parameters to improve the agreement between the observed diffraction data (F_obs) and the calculated data from the model (F_calc).
-
Validation: The quality of the final structure is assessed using several metrics, primarily the R-factor (R1). An R1 value below 5% (0.05) is indicative of a well-refined structure for a small molecule. Other metrics include the goodness-of-fit (GooF) and the residual electron density map, which should be close to flat.
-
Workflow for X-ray Crystal Structure Validation
Caption: Experimental workflow for the structural validation of a small molecule.
Data Presentation: The Crystallographic Report Card
The results of a single-crystal X-ray diffraction experiment are summarized in a standardized crystallographic data table. The following table presents typical data for a representative bromophenyl-containing small organic molecule, illustrating the key parameters that validate the structure.
| Parameter | Value (Representative Example) | Significance |
| Crystal Data | ||
| Chemical Formula | C₉H₉BrO₂ | Confirms the elemental composition of the crystallized molecule. |
| Formula Weight | 229.07 g/mol | Consistent with the expected molecular mass.[8] |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/n | Defines the specific symmetry operations within the unit cell. |
| a, b, c [Å] | a = 14.95, b = 5.48, c = 27.95 | The dimensions of the unit cell, the repeating building block of the crystal. |
| β [°] | 102.43° | The angle of the unit cell for a monoclinic system. |
| Volume [ų] | 2239.4 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Data Collection | ||
| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used for the experiment. |
| Temperature | 100 K | Data collected at low temperature to reduce atomic vibration. |
| Reflections Collected | 15890 | Total number of diffraction spots measured. |
| Independent Reflections | 4380 [R(int) = 0.035] | Number of unique reflections after accounting for symmetry. Low R(int) is good. |
| Refinement | ||
| R1 [I > 2σ(I)] | 0.0444 | The primary indicator of model quality. A value < 0.05 indicates a good fit. |
| wR2 (all data) | 0.1237 | A weighted R-factor calculated on all data. |
| Goodness-of-Fit (GooF) | 1.05 | Should be close to 1 for a good refinement. |
| CCDC Deposition Number | N/A | A unique identifier for retrieving the full crystallographic data from the CCDC. |
Note: The crystallographic data presented is based on a representative structure of a similar bromophenyl-containing heterocyclic compound due to the absence of a public deposition for this compound.[9]
Comparison with Alternative Techniques
While other analytical methods are essential components of chemical analysis, they do not provide the same level of definitive structural proof as X-ray crystallography.
| Technique | Information Provided | Limitations for Unambiguous Validation |
| X-ray Crystallography | Provides the absolute 3D arrangement of all non-hydrogen atoms in space, including bond lengths, bond angles, and stereochemistry. | Requires a single crystal of sufficient quality and size. The structure represents the solid-state conformation, which may differ slightly from the solution state. [10] |
| NMR Spectroscopy | Provides information on the chemical environment and connectivity of atoms (¹H, ¹³C), and through-space correlations (NOE). Essential for determining the carbon-hydrogen framework. | Does not directly measure bond lengths or angles. Can be ambiguous for complex stereochemistry or distinguishing between certain isomers without extensive experimentation.[9][10] |
| Mass Spectrometry | Provides a highly accurate molecular weight and elemental formula. Fragmentation patterns can give clues about the molecular structure. | Provides no information about the 3D arrangement or stereochemistry. Different isomers will often have identical mass spectra. |
X-ray crystallography is uniquely powerful because it is not a deductive or interpretive method in the same way as spectroscopy. It is a direct imaging technique where the final, refined model must be consistent with the observed electron density. This provides an authoritative, self-validating result that can stand as the ultimate proof of structure in research, patent filings, and regulatory submissions.
Conclusion
For pioneering drug development programs that utilize novel chemical scaffolds like this compound, ambiguity in molecular structure is an unacceptable risk. While a suite of analytical techniques is necessary for full characterization, single-crystal X-ray crystallography stands alone as the gold standard for validation. It provides an irrefutable, high-resolution 3D picture of the molecule, confirming connectivity, configuration, and conformation. The detailed experimental workflow and rigorous data validation inherent in the method ensure the highest level of scientific integrity, providing the certainty needed to confidently advance promising molecules from the laboratory to the clinic.
References
- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. sites.unimi.it [sites.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | European Journal of Chemistry [eurjchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C9H9BrO2 | CID 58382379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oxetane | CymitQuimica [cymitquimica.com]
A Comparative Guide to the Biological Activity of 3-(4-Bromophenyl)oxetan-3-ol Derivatives Versus Other Key Heterocycles
In the landscape of medicinal chemistry, the quest for novel scaffolds that can enhance the efficacy and pharmacokinetic profiles of drug candidates is perpetual. Among the myriad of heterocyclic structures, the oxetane ring has emerged as a particularly intriguing motif. This guide provides a comparative analysis of the potential biological activities of 3-(4-Bromophenyl)oxetan-3-ol derivatives, juxtaposing them with other well-established heterocyclic systems such as pyrazoles and triazoles that also feature the 4-bromophenyl substituent. While direct experimental data on the specific biological activities of this compound derivatives are emerging, this guide synthesizes current knowledge on the oxetane scaffold and related compounds to offer a forward-looking perspective for researchers in drug discovery.
The Oxetane Ring: A Rising Star in Medicinal Chemistry
The four-membered oxetane ring has garnered significant attention in recent years as a valuable building block in drug design.[1][2] Its utility stems from its unique combination of properties. The strained ring system imparts a distinct three-dimensional geometry, which can lead to improved binding interactions with biological targets. Furthermore, the oxygen atom in the ring can act as a hydrogen bond acceptor, enhancing solubility and influencing the overall physicochemical properties of a molecule.[1] Oxetanes are often employed as bioisosteres for more common functional groups like carbonyls and gem-dimethyl groups, offering a strategy to modulate a compound's metabolic stability and lipophilicity.[2]
The incorporation of a 4-bromophenyl group into the oxetane scaffold, as in this compound, introduces a halogen atom that can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The tertiary alcohol an additional point for hydrogen bonding, further enhancing the potential for specific and potent biological activity.
Comparative Biological Activities: Oxetanes, Pyrazoles, and Triazoles with a 4-Bromophenyl Moiety
While specific data for this compound derivatives is still under extensive investigation, we can infer their potential by examining the biological activities of other heterocyclic compounds bearing the same 4-bromophenyl substituent. Pyrazoles and triazoles are well-established five-membered nitrogen-containing heterocycles with a broad spectrum of pharmacological activities.
Anticancer Activity
The 4-bromophenyl moiety is a common feature in many potent anticancer agents. When incorporated into pyrazole and triazole scaffolds, it has yielded compounds with significant cytotoxic effects against various cancer cell lines. The following table summarizes the anticancer activity of selected 4-bromophenyl-containing pyrazole and triazole derivatives, providing a benchmark for the potential of analogous oxetane compounds.
| Heterocycle | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole | 1,3-diphenyl-5-(4-bromophenyl)-1H-pyrazole | MCF-7 (Breast) | 5.2 | Fictional Example |
| Pyrazole | 1-(4-bromophenyl)-3-trifluoromethyl-5-phenyl-1H-pyrazole | A549 (Lung) | 8.7 | Fictional Example |
| Triazole | 4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol | HCT116 (Colon) | 12.1 | Fictional Example |
| Triazole | 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | HeLa (Cervical) | 15.5 | Fictional Example |
Note: The data in this table is illustrative and based on typical values found in the literature for similar compounds. Direct experimental validation for this compound derivatives is pending.
The rationale for anticipating anticancer activity in this compound derivatives is rooted in the established roles of both the oxetane ring and the bromophenyl group in oncology drug discovery. The rigid, three-dimensional structure of the oxetane can provide a unique binding mode to protein targets, such as kinases, which are often implicated in cancer progression.
Antimicrobial Activity
Similarly, the 4-bromophenyl group is a known pharmacophore in the development of antimicrobial agents. Its presence in pyrazole and triazole derivatives has led to compounds with potent activity against a range of bacterial and fungal pathogens.
| Heterocycle | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole | 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Staphylococcus aureus | 16 | Fictional Example |
| Pyrazole | 5-(4-bromophenyl)-1H-pyrazole-3-carboxylic acid | Escherichia coli | 32 | Fictional Example |
| Triazole | 3-((5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)propan-1-ol | Candida albicans | 8 | Fictional Example |
| Triazole | 4-(4-bromophenyl)-5-mercapto-1,2,4-triazole | Aspergillus niger | 16 | Fictional Example |
Note: The data in this table is illustrative and based on typical values found in the literature for similar compounds. Direct experimental validation for this compound derivatives is pending.
The potential for antimicrobial activity in this compound derivatives can be hypothesized based on the ability of the oxetane ring to mimic or interfere with natural metabolic processes in microorganisms. The lipophilicity imparted by the bromophenyl group can also aid in penetrating microbial cell membranes.
Experimental Protocols
To facilitate the investigation of the biological activities of this compound derivatives and other novel compounds, detailed protocols for standard in vitro assays are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Caption: Workflow for determining anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and other test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing MTT (final concentration 0.5 mg/mL) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow Diagram:
Caption: Workflow for determining antimicrobial activity via broth microdilution.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound derivatives and other test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 30°C for some fungi) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Future Directions and Conclusion
The exploration of this compound derivatives represents a promising frontier in the search for novel therapeutic agents. The unique structural and physicochemical properties of the oxetane ring, combined with the established biological relevance of the 4-bromophenyl moiety, provide a strong rationale for their synthesis and evaluation. While direct comparative data is still forthcoming, the insights gained from analogous pyrazole and triazole systems suggest that these oxetane derivatives could possess significant anticancer and antimicrobial activities. The experimental protocols detailed in this guide offer a standardized framework for researchers to systematically investigate these and other potential biological effects. As the field of medicinal chemistry continues to evolve, the strategic incorporation of underexplored scaffolds like the 3-aryl-3-hydroxyoxetane will be crucial in the development of the next generation of innovative medicines.
References
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-Substituted Oxetanes with Different Aryl Groups
Introduction: The Rising Prominence of the Oxetane Motif
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a powerful tool for modulating the physicochemical properties of drug candidates. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention.[1] Its unique structural and electronic features—high polarity, metabolic stability, and ability to act as a strong hydrogen bond acceptor—make it an attractive bioisosteric replacement for commonly used groups like gem-dimethyl and carbonyl functionalities.[2][3] Specifically, 3-aryl oxetanes are privileged scaffolds found in a range of biologically active molecules, from kinase inhibitors to agonists for peptide receptors.[4][5][6]
The nature of the aryl substituent at the 3-position can profoundly influence the molecule's conformation, electronic distribution, and ultimately, its biological activity and pharmacokinetic profile. Therefore, a robust and precise analytical characterization is paramount for researchers in drug discovery and development. This guide provides an in-depth spectroscopic comparison of 3-substituted oxetanes bearing different aryl groups, offering field-proven insights into the experimental choices and interpretation of data derived from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the 3D Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-aryl oxetanes, ¹H and ¹³C NMR provide critical information on the connectivity, conformation of the puckered oxetane ring, and the electronic effects imposed by the aryl substituent.[7]
Causality Behind Experimental Choices
The choice of NMR experiments is dictated by the need to unambiguously assign protons and carbons in both the oxetane and aryl moieties.
-
¹H NMR: Provides information on the chemical environment and multiplicity of protons. The chemical shifts of the methylene protons on the oxetane ring are particularly sensitive to the ring's puckering and the anisotropic effects of the adjacent aryl group.[8]
-
¹³C NMR: Reveals the number of unique carbon atoms and their hybridization. The chemical shift of the C3 carbon, directly attached to the aryl group, is a key indicator of the substituent's electronic influence.
-
2D NMR (COSY, HSQC): These experiments are essential for confirming assignments by establishing proton-proton and proton-carbon correlations, respectively. This is a self-validating step to ensure the accuracy of the structural assignment.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified 3-aryl oxetane sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common first choice for its versatility with non-polar to moderately polar compounds.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., 'zg30').
-
Employ a relaxation delay (d1) of at least 5 seconds to ensure quantitative integration, especially when comparing relative amounts of different species.[9]
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for all carbon atoms.
-
Set a wider spectral width (e.g., 0-200 ppm).
-
Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.
Comparative ¹H and ¹³C NMR Data
The following table summarizes typical chemical shifts for three representative 3-aryl oxetanes: 3-phenyloxetane, 3-(4-chlorophenyl)oxetane (electron-withdrawing group), and 3-(4-methoxyphenyl)oxetane (electron-donating group).
| Compound | Aryl Substituent (R) | ¹H δ (ppm) - Oxetane CH₂ (4H) | ¹H δ (ppm) - Oxetane CH (1H) | ¹³C δ (ppm) - Oxetane C2/C4 | ¹³C δ (ppm) - Oxetane C3 |
| 1 | -H (Phenyl) | ~4.6-4.8 (m) | ~4.0-4.2 (m) | ~73.0 | ~40.0 |
| 2 | -Cl (4-Chlorophenyl) | ~4.6-4.8 (m) | ~4.0-4.2 (m) | ~72.8 | ~39.5 |
| 3 | -OCH₃ (4-Methoxyphenyl) | ~4.5-4.7 (m) | ~3.9-4.1 (m) | ~73.2 | ~39.2 |
Note: Data are representative and synthesized from general principles of NMR spectroscopy and published data on similar structures.[10][11][12] The oxetane protons typically appear as complex multiplets due to coupling.
Discussion of Trends:
-
The methylene protons (C2/C4) of the oxetane ring typically appear as two distinct multiplets around 4.6-4.8 ppm.[12] Their chemical shift is relatively insensitive to the electronic nature of the remote para-substituent on the aryl ring.
-
The methine proton (C3) is more sensitive to the aryl substituent. An electron-donating group like methoxy (-OCH₃) will cause a slight upfield shift (lower ppm) compared to the unsubstituted phenyl ring due to increased electron density. Conversely, an electron-withdrawing group like chloro (-Cl) has a less pronounced effect on the proton but can deshield the directly attached carbon (C3).
-
In the ¹³C NMR spectrum, the C3 carbon signal is a clear indicator of the electronic environment. Electron-donating groups increase shielding (lower ppm), while electron-withdrawing groups decrease shielding (higher ppm), though the effect is modest through the sp³ carbon. The primary effect is seen on the aromatic carbons themselves.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups. For 3-aryl oxetanes, it is particularly useful for confirming the integrity of the strained C-O-C ether linkage and verifying the substitution pattern on the aromatic ring.
Causality Behind Experimental Choices
The diagnostic power of IR comes from the fact that molecular vibrations absorb IR radiation at specific frequencies. The strained nature of the oxetane ring shifts its characteristic C-O-C asymmetric stretching vibration to a frequency distinct from that of acyclic ethers or larger cyclic ethers like THF, providing a unique spectral fingerprint.[13] This allows for confident confirmation of the ring's presence.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) of the FTIR spectrometer is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a small amount (a single drop for liquids or a few crystals for solids) of the 3-aryl oxetane sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic peaks.
Comparative IR Data
| Compound | Aryl Substituent (R) | Key IR Absorptions (cm⁻¹) |
| 1 | -H (Phenyl) | ~980 (Oxetane C-O-C stretch) , ~3060 (Aromatic C-H), ~1600, 1495 (Aromatic C=C) |
| 2 | -Cl (4-Chlorophenyl) | ~985 (Oxetane C-O-C stretch) , ~3070 (Aromatic C-H), ~1595, 1490 (Aromatic C=C), ~1090 (Aryl-Cl stretch) |
| 3 | -OCH₃ (4-Methoxyphenyl) | ~980 (Oxetane C-O-C stretch) , ~3050 (Aromatic C-H), ~2835 (O-CH₃ C-H), ~1610, 1510 (Aromatic C=C), ~1250 (Asym. Ar-O-C) |
Note: Data are representative and based on established IR correlation tables.[14]
Discussion of Trends:
-
The most diagnostic peak for the oxetane ring is the asymmetric C-O-C stretch, which consistently appears around 980-985 cm⁻¹ . This peak's presence is strong evidence for the intact four-membered ring.
-
The aryl substituent introduces its own characteristic peaks. For example, the 4-chlorophenyl derivative shows a distinct Aryl-Cl stretch around 1090 cm⁻¹, while the 4-methoxyphenyl derivative displays a strong asymmetric Ar-O-C stretch near 1250 cm⁻¹ and a C-H stretch for the methyl group around 2835 cm⁻¹.
-
The aromatic C=C stretching vibrations (typically 1600-1450 cm⁻¹) can also shift slightly depending on the substituent, but the oxetane C-O-C stretch remains the most reliable marker for the core structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. For 3-aryl oxetanes, electron ionization (EI) is a common technique that leads to characteristic fragmentation pathways.
Causality Behind Experimental Choices
The primary goal is to confirm the molecular formula and gain corroborating structural evidence. Under EI conditions, the molecular ion ([M]⁺•) is formed, and its mass confirms the molecular weight. The subsequent fragmentation is governed by the formation of the most stable carbocations. For 3-aryl oxetanes, the benzylic position makes cleavage of the oxetane ring to form a stable tropylium-like or benzylic cation a favored pathway, which is highly diagnostic.[15][16]
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) or direct infusion inlet.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragments.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of relative intensity versus m/z.
Comparative MS Data
| Compound | Formula | MW | Expected [M]⁺• (m/z) | Key Fragment Ions (m/z) |
| 1 (3-phenyloxetane) | C₉H₁₀O | 134.17 | 134 | 105, 91, 77 |
| 2 (3-(4-chlorophenyl)oxetane) | C₉H₉ClO | 168.62 | 168/170 (3:1) | 139/141, 125, 111, 91 |
| 3 (3-(4-methoxyphenyl)oxetane) | C₁₀H₁₂O₂ | 164.20 | 164 | 135, 121, 107, 91 |
Note: The presence of chlorine in Compound 2 results in a characteristic isotopic pattern for any chlorine-containing ion, with peaks at M and M+2 in an approximate 3:1 ratio.[17]
Discussion of Trends:
-
Molecular Ion: The molecular ion peak ([M]⁺•) is readily observed and confirms the molecular weight of each compound. For the chloro-derivative, the M and M+2 peaks are a definitive signature.
-
Key Fragmentation: A common fragmentation pathway involves the loss of formaldehyde (CH₂O, 30 Da) or ethylene oxide (C₂H₄O, 44 Da) from the molecular ion, leading to the formation of a stable substituted styrene radical cation or a benzylic cation.
-
The most significant fragment often corresponds to the substituted tropylium ion or a related benzylic cation (e.g., m/z 91 for the base phenyl group, m/z 121 for the methoxy-substituted phenyl group, and m/z 125 for the chloro-substituted phenyl group). This provides strong evidence for the 3-aryl substitution pattern.
Visualizing the Workflow and Structures
Diagrams are essential for clarifying experimental processes and structural relationships.
Caption: General workflow for the spectroscopic analysis of 3-aryl oxetanes.
Caption: Structural relationship of the 3-aryl oxetanes under comparison.
Conclusion
The comprehensive spectroscopic analysis of 3-aryl oxetanes through NMR, IR, and MS provides a self-validating system for structural confirmation and comparative study. Each technique offers unique and complementary information. NMR elucidates the precise chemical environment and connectivity, IR confirms the presence of the strained oxetane ring and other functional groups, and MS verifies the molecular weight and reveals characteristic fragmentation patterns. By understanding how the electronic nature of the aryl substituent influences the spectroscopic data, researchers can confidently characterize novel oxetane-containing compounds, accelerating the drug discovery and development process.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. C7H16 mass spectrum of 3-ethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3-ethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. Mass spectrometry of aralkyl compounds and 7-substituted cyclo - Arnold Venema - Google ブックス [books.google.co.jp]
- 17. youtube.com [youtube.com]
A Comparative Guide to Assessing the Neuroprotective Effects of Aryloxyacetamide Derivatives
This guide provides an in-depth, objective analysis of aryloxyacetamide derivatives as a promising class of neuroprotective agents. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices. We will explore the mechanisms of action, compare their performance against established alternatives, and provide detailed, field-proven methodologies for their evaluation.
The Therapeutic Landscape of Neurodegeneration and the Rise of Aryloxyacetamides
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke represent a significant and growing global health burden.[1][2][3] The pathological hallmark of these conditions is the progressive loss of neuronal structure and function.[3][4] Current therapeutic strategies are often symptomatic and fail to halt the underlying degenerative processes.[2][5] This therapeutic gap has spurred the search for novel neuroprotective agents that can directly interfere with the molecular cascades leading to neuronal death.
Aryloxyacetamide derivatives have emerged as a promising chemical scaffold in this search. These small molecules have demonstrated significant potential in preclinical models by mitigating neuronal damage.[6][7] Their synthetic tractability allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency and drug-like properties.[6][8][9] This guide will dissect the scientific evidence supporting their use and provide the necessary tools to validate their efficacy.
Unraveling the Neuroprotective Mechanism of Action
A key neurotoxic mechanism implicated in various neurological disorders is excitotoxicity, often initiated by excessive glutamate stimulation. This process triggers a cascade of events, including calcium influx, mitochondrial dysfunction, and the activation of apoptotic pathways.[6] Aryloxyacetamide derivatives appear to exert their neuroprotective effects by intervening at critical points within this cell death cascade.
Experimental evidence strongly suggests that a primary mechanism involves the suppression of apoptosis.[6] Studies using glutamate-challenged rat pheochromocytoma (PC12) cells, a well-established in vitro model for neuronal studies, have shown that pretreatment with lead aryloxyacetamide compounds significantly decreases apoptotic cell death.[6][7] Mechanistic investigations using Western blot analysis revealed that these compounds inhibit the activation of caspase-3, a key executioner enzyme in the apoptotic pathway.[6]
Below is a diagram illustrating the proposed mechanism where aryloxyacetamide derivatives interrupt the glutamate-induced apoptotic pathway.
Caption: Aryloxyacetamides inhibit glutamate-induced apoptosis by blocking caspase-3 activation.
Comparative Analysis: Aryloxyacetamide Derivatives vs. Other Neuroprotective Agents
To properly assess the potential of aryloxyacetamide derivatives, it is crucial to compare them with other neuroprotective agents. N-acetylcysteine (NAC) and Edaravone are two such agents that operate primarily by combating oxidative stress, a key pathological mechanism in neurodegeneration.[10][11]
-
N-acetylcysteine (NAC): A precursor to the endogenous antioxidant glutathione (GSH). Its primary mechanism is to replenish cellular GSH levels, thereby enhancing the cell's ability to neutralize reactive oxygen species (ROS).[10]
-
Edaravone: A potent free radical scavenger that directly neutralizes hydroxyl and peroxyl radicals, preventing lipid peroxidation and subsequent cellular damage.[11]
The table below provides a comparative overview based on their primary mechanisms and therapeutic targets.
| Feature | Aryloxyacetamide Derivatives | N-acetylcysteine (NAC) | Edaravone |
| Primary Mechanism | Anti-apoptotic | Antioxidant (GSH Precursor) | Antioxidant (Free Radical Scavenger) |
| Key Molecular Target | Caspase-3[6] | Glutathione Synthesis Pathway[10] | Reactive Oxygen Species (ROS)[11] |
| Mode of Action | Direct enzyme inhibition | Indirectly boosts endogenous defenses | Direct scavenging of free radicals |
| Potential Advantage | Targets a specific, downstream cell death pathway | Broad-spectrum antioxidant support | Potent and direct antioxidant activity |
| Reported In Vitro Models | Glutamate-induced toxicity in PC12 cells[6][7] | Oxidative stress in SH-SY5Y cells[11] | H₂O₂-induced damage in Neural Stem Cells[11] |
| Reported In Vivo Models | Ischemic stroke (MCAO) in mice/rats[7] | Lead-induced toxicity in mice[12] | Traumatic brain injury models |
While NAC and Edaravone focus on the upstream trigger of oxidative stress, aryloxyacetamides target the downstream execution of apoptosis. This suggests a potentially different and complementary therapeutic window, making them particularly interesting candidates for combination therapies.
Experimental Validation: A Methodological Guide
Rigorous and reproducible experimental validation is the cornerstone of drug development. This section provides detailed protocols for assessing the neuroprotective efficacy of aryloxyacetamide derivatives, from initial in vitro screening to in vivo proof-of-concept.
In Vitro Screening Workflow
The initial evaluation of neuroprotective activity is typically performed using cell-based assays. The primary goal is to determine if the compounds can protect cultured neuronal cells from a specific insult. Glutamate-induced excitotoxicity in PC12 or SH-SY5Y cells is a standard and reliable model.[6][13]
The following diagram outlines a typical in vitro screening workflow.
Caption: A streamlined workflow for the in vitro screening of neuroprotective compounds.
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Seed differentiated PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Replace the medium with a fresh medium containing the aryloxyacetamide derivatives at various concentrations (e.g., 0.1, 1.0, 10 µM).[6][7] Incubate for 2 hours.
-
Insult: Add glutamate to a final concentration that induces approximately 50% cell death (determined empirically) to all wells except the control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
The following table summarizes representative data from published studies on specific aryloxyacetamide derivatives.
| Compound ID | Insult Model | Concentration (µM) | Outcome | Reference |
| 10m | Glutamate-induced PC12 death | 0.1, 1.0, 10 | Dose-dependent decrease in apoptosis | [6] |
| 10r | Glutamate-induced PC12 death | 0.1, 1.0, 10 | Significant protection at all doses | [6] |
| 14b | Glutamate-induced PC12 death | 0.1, 1.0, 10 | Potent protection of PC12 cells | [6] |
| 14c | Glutamate-induced PC12 death | 0.1, 1.0, 10 | Significant decrease in apoptosis | [6] |
In Vivo Efficacy Models
Promising candidates from in vitro screens must be validated in animal models that recapitulate aspects of human neurodegenerative diseases.[1][14] The choice of model is critical and depends on the target indication. For stroke, models of cerebral ischemia are used, while for Parkinson's, neurotoxin-based models are common.[2][7]
The bilateral common carotid artery occlusion (BCCAO) model is a well-established method for evaluating neuroprotection against global cerebral ischemia.[7]
-
Animal Preparation: Use adult male mice (e.g., ICR strain). Anesthetize the animals and make a midline cervical incision to expose the common carotid arteries.
-
Pre-treatment: Administer the test compound (e.g., aryloxyethylamine derivatives at 12.5-200 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the occlusion.[7]
-
Occlusion: Carefully separate the common carotid arteries from the vagus nerves and ligate them with surgical thread to induce ischemia.
-
Endpoint Measurement: The primary endpoint is the survival time of the mice post-occlusion. A significant prolongation of survival time compared to the vehicle-treated group indicates a neuroprotective effect.[7]
-
Histological Analysis (Optional): For focal ischemia models like middle cerebral artery occlusion (MCAO), animals are typically euthanized after 24-72 hours. Brains are sectioned and stained (e.g., with TTC) to quantify the infarct volume. A reduction in infarct volume is a key indicator of efficacy.[15]
Conclusion and Future Directions
Aryloxyacetamide derivatives represent a compelling and versatile scaffold for the development of novel neuroprotective agents. Their demonstrated ability to inhibit caspase-3-mediated apoptosis provides a clear mechanism of action that is distinct from, yet complementary to, agents targeting oxidative stress. The robust data from both in vitro and in vivo models underscore their therapeutic potential.
Future research should focus on:
-
Optimizing Blood-Brain Barrier Penetration: Enhancing CNS bioavailability is critical for efficacy.[10]
-
Elucidating Broader Mechanisms: Investigating effects on other pathways, such as neuroinflammation and mitochondrial function, could reveal additional therapeutic benefits.[4][16]
-
Testing in Chronic Disease Models: Evaluating lead compounds in transgenic models of Alzheimer's or Parkinson's disease will be essential to validate their potential for long-term, disease-modifying effects.[1][17]
By employing the rigorous, multi-faceted assessment strategy outlined in this guide, the scientific community can effectively advance the most promising aryloxyacetamide candidates toward clinical development, offering new hope for patients with devastating neurodegenerative diseases.
References
- 1. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The Promise of Neuroprotective Agents in Parkinson’s Disease [frontiersin.org]
- 4. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health [mdpi.com]
- 5. Small-molecule drugs development for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of aryloxyacetamide derivatives as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship study of Vitamin K derivatives yields highly potent neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels [mdpi.com]
- 10. Evaluation of the Neuroprotective Potential of N-Acetylcysteine for Prevention and Treatment of Cognitive Aging and Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Comparative evaluation of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) on glutamate and lead-induced toxicity in CD-1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and structure-activity relationships of 3-aryloxindoles: a new class of calcium-dependent, large conductance potassium (maxi-K) channel openers with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigations on 16-Arylideno Steroids as a New Class of Neuroprotective Agents for the Treatment of Alzheimer's and Parkinson's Diseases [pubmed.ncbi.nlm.nih.gov]
- 17. Development of ALK4290 as a Novel Parkinson's Therapeutic | Parkinson's Disease [michaeljfox.org]
A Comparative Guide to Oxetan-3-ol Derivatives as Cyclooxygenase Inhibitors
For researchers, scientists, and drug development professionals, the quest for safer and more effective non-steroidal anti-inflammatory drugs (NSAIDs) is a continuous endeavor. A promising strategy in this pursuit is the bioisosteric replacement of the carboxylic acid moiety, a common feature in traditional NSAIDs that is often associated with gastrointestinal side effects. This guide provides an in-depth evaluation of oxetan-3-ol derivatives as potential cyclooxygenase (COX) inhibitors, comparing their performance with established alternatives and presenting the supporting experimental data.
The Rationale for Oxetan-3-ol Bioisosteres in COX Inhibition
The therapeutic effects of NSAIDs stem from their inhibition of cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a crucial role in protecting the gastrointestinal mucosa, while COX-2 is inducible and is primarily involved in inflammation and pain signaling. The gastrointestinal toxicity of many traditional NSAIDs is attributed to their non-selective inhibition of both isoforms.
The carboxylic acid group, prevalent in many NSAIDs like ibuprofen and naproxen, is a key pharmacophore for binding to the active site of COX enzymes. However, it is also a major contributor to the gastrointestinal side effects. The concept of bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity—offers a compelling approach to mitigate these adverse effects.
The oxetan-3-ol moiety has emerged as a promising bioisostere for the carboxylic acid group.[1][2] This four-membered heterocyclic alcohol can mimic the hydrogen bonding capabilities of a carboxylic acid while being less acidic, which may lead to an improved gastrointestinal safety profile.[1] Furthermore, the introduction of an oxetane ring can enhance other physicochemical properties such as metabolic stability and cell permeability.[1]
Synthesis of an Ibuprofen-Oxetan-3-ol Derivative: A Case Study
To investigate the potential of the oxetan-3-ol moiety as a carboxylic acid bioisostere in the context of COX inhibition, researchers have synthesized derivatives of well-known NSAIDs. A notable example is the synthesis of an oxetan-3-ol analog of ibuprofen.[3][4]
The synthetic pathway, as described by Lassalas et al., involves the conversion of ibuprofen to its corresponding acid chloride, followed by esterification with oxetan-3-ol. This straightforward approach allows for the direct replacement of the carboxylic acid with the oxetan-3-ol ester.
Experimental Protocol: Synthesis of Ibuprofen-Oxetan-3-ol Ester
-
Activation of Ibuprofen: Ibuprofen is reacted with a chlorinating agent, such as oxalyl chloride or thionyl chloride, in an inert solvent like dichloromethane (DCM) to form ibuprofen acid chloride. The reaction is typically carried out at room temperature.
-
Esterification: The resulting acid chloride is then reacted with oxetan-3-ol in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction. This step yields the desired ibuprofen-oxetan-3-ol ester.
-
Purification: The final product is purified using standard techniques like column chromatography to remove any unreacted starting materials and byproducts.
This synthetic route provides a versatile platform for creating a variety of NSAID-oxetan-3-ol conjugates for further biological evaluation.
In Vitro Evaluation of COX Inhibitory Activity
The primary measure of a compound's potential as a COX inhibitor is its ability to block the enzymatic activity of COX-1 and COX-2. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
A key study by Lassalas et al. evaluated the inhibitory activity of an ibuprofen-oxetan-3-ol derivative against the COX pathway in rat basophilic leukemia (RBL-1) cells.[3][4] This assay measures the production of prostaglandins (PGE2 and PGD2), the downstream products of COX activity.
Experimental Protocol: In Vitro COX Inhibition Assay (Cell-Based)
-
Cell Culture: RBL-1 cells are cultured in an appropriate medium until they reach a suitable confluency.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., ibuprofen-oxetan-3-ol derivative) and a positive control (e.g., ibuprofen).
-
Stimulation: After a pre-incubation period, the cells are stimulated with arachidonic acid, the substrate for COX enzymes, to induce prostaglandin production.
-
Quantification of Prostaglandins: The cell supernatant is collected, and the levels of PGE2 and PGD2 are quantified using techniques such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition of prostaglandin production against the concentration of the test compound.
Comparative Performance Data
The following table summarizes the available in vitro data for the ibuprofen-oxetan-3-ol derivative compared to its parent drug, ibuprofen.
| Compound | COX Pathway Inhibition (PGE2/PGD2) IC50 (µM) |
| Ibuprofen | >30 |
| Ibuprofen-Oxetan-3-ol Derivative | 10 |
Data sourced from Lassalas et al. (2017)[3][4]
Interpretation of Data:
The results indicate that the ibuprofen-oxetan-3-ol derivative exhibits inhibitory activity against the COX pathway, with an IC50 value of 10 µM.[3][4] Notably, under the same assay conditions, the parent drug, ibuprofen, showed an IC50 value greater than 30 µM.[3][4] This suggests that the oxetane-containing analog retains, and in this cellular context, potentially surpasses the COX inhibitory activity of ibuprofen.
It is crucial to note that this study provides the combined inhibition of the COX pathway. For a comprehensive understanding of the derivative's potential, it is essential to determine its specific inhibitory activity against the individual COX-1 and COX-2 isoforms to calculate the selectivity index (SI = IC50(COX-1)/IC50(COX-2)). A higher SI value indicates greater selectivity for COX-2, which is a desirable characteristic for reducing gastrointestinal side effects. Further studies are warranted to elucidate the COX-1/COX-2 selectivity profile of this and other oxetan-3-ol derivatives.
Structure-Activity Relationship (SAR) and Future Perspectives
The initial findings on the ibuprofen-oxetan-3-ol derivative provide a strong foundation for further exploration of this class of compounds. The structure-activity relationship (SAR) for traditional NSAIDs is well-established, and applying this knowledge to oxetane-containing analogs will be critical for optimizing their potency and selectivity.
Key considerations for future SAR studies include:
-
Varying the NSAID Scaffold: Synthesizing oxetan-3-ol derivatives of other NSAIDs, such as naproxen, diclofenac, and indomethacin, will help to understand the broader applicability of this bioisosteric replacement.
-
Modifying the Linker: The nature of the linkage between the NSAID and the oxetane-3-ol moiety (e.g., ester, ether, amide) could significantly impact the compound's stability, pharmacokinetic properties, and biological activity.
-
Substitution on the Oxetane Ring: Introducing substituents on the oxetane ring itself could modulate the compound's interaction with the COX active site and influence its selectivity.
The following diagram illustrates the key structural components that can be systematically modified to explore the SAR of oxetan-3-ol based COX inhibitors.
Caption: Key modification points for exploring the structure-activity relationship of oxetan-3-ol-based COX inhibitors.
Experimental Workflow for Evaluation
A systematic evaluation of novel oxetan-3-ol derivatives as COX inhibitors involves a multi-step workflow, from initial design and synthesis to in vivo efficacy testing.
References
- 1. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aliphatic Isosteres of Carboxylic Acids - Enamine [enamine.net]
- 3. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group [escholarship.org]
A Comparative Guide to Oxetanes and Thietanes as Bioisosteres in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in this endeavor. Among the rising stars in the medicinal chemist's toolkit are small, saturated heterocycles, particularly oxetanes and their sulfur-containing counterparts, thietanes. This guide provides an in-depth comparative analysis of these two four-membered rings, offering insights into their synthesis, physicochemical properties, and impact on metabolic stability to aid researchers in making informed decisions during lead optimization.
The Rise of Small Heterocycles in Drug Design
The drive to escape "flatland" and increase the three-dimensionality (3D) of drug candidates has led to a surge in the use of sp³-rich scaffolds.[1] Four-membered heterocycles like oxetanes and thietanes have gained significant traction due to their unique combination of low molecular weight, high polarity, and distinct 3D shapes.[2][3] These characteristics can profoundly influence a molecule's properties, including its aqueous solubility, lipophilicity, and metabolic stability.[4][5]
Historically, the perceived instability of these strained rings was a barrier to their widespread adoption.[2][6] However, extensive research has demonstrated that their stability is highly dependent on the substitution pattern, with 3,3-disubstituted derivatives showing notable robustness.[2][6] This has paved the way for their successful incorporation into numerous drug discovery programs.[2][5]
Physicochemical Properties: A Head-to-Head Comparison
The choice between an oxetane and a thietane can significantly impact a compound's physicochemical profile. Understanding these differences is crucial for rational drug design.
Lipophilicity and Aqueous Solubility
A key advantage of incorporating oxetanes is their ability to reduce lipophilicity (LogD) and enhance aqueous solubility.[1][2] This is attributed to the polar nature of the ether oxygen. The replacement of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[4] Thietanes, particularly in their unoxidized state (S(II)), tend to be more lipophilic than oxetanes, with properties closer to their cyclobutane analogues.[7] However, oxidation of the sulfur to the sulfoxide (S(IV)) or sulfone (S(VI)) state dramatically increases polarity, often surpassing that of the corresponding oxetane.[7] This "three-in-one" nature of thietanes offers a unique opportunity to fine-tune lipophilicity.[7]
Hydrogen Bonding Capacity
Both oxetanes and thietanes can act as hydrogen bond acceptors. The oxygen atom in an oxetane is a moderately strong hydrogen bond acceptor. While less explored, the sulfur atom in a thietane can also participate in hydrogen bonding, albeit to a lesser extent. The sulfoxide and sulfone derivatives of thietanes, however, are potent hydrogen bond acceptors.
Impact on Basicity
An important and often desirable effect of incorporating an oxetane is the reduction of the basicity (pKa) of adjacent amines.[1][5] The electron-withdrawing inductive effect of the oxetane ring can lower the pKa of a neighboring amine, which can be advantageous in reducing off-target effects, such as hERG inhibition, and improving cell permeability.[5] Thietanes exhibit a similar, though less pronounced, effect. The pKa of amines and the acidity of carboxylic acids are influenced by the oxidation state of the sulfur in the thietane ring, with the sulfone having the strongest electron-withdrawing effect.[7]
Comparative Data on Physicochemical Properties
| Property | Oxetane | Thietane (S(II)) | Thietane Sulfoxide (S(IV)) | Thietane Sulfone (S(VI)) |
| Lipophilicity (LogD) | Lower | Higher (similar to cyclobutane) | Lower | Lowest |
| Aqueous Solubility | Higher | Lower | Higher | Highest |
| H-Bond Acceptor Strength | Moderate | Weak | Strong | Strong |
| Effect on Adjacent Amine pKa | Significant Reduction | Moderate Reduction | Significant Reduction | Strongest Reduction |
Metabolic Stability: A Critical Consideration
A primary driver for the use of oxetanes and thietanes is their ability to enhance metabolic stability.[8][9] They can act as bioisosteric replacements for metabolically vulnerable groups like gem-dimethyl and carbonyl moieties.[8][10]
By replacing a metabolically susceptible group, these rings can block or shield sites of metabolism by cytochrome P450 (CYP) enzymes.[8][11] This can lead to a significant increase in the compound's half-life and improved bioavailability.[8] Numerous studies have demonstrated the enhanced metabolic stability of oxetane-containing compounds compared to their non-oxetane analogues.[8][12] For instance, the introduction of an oxetane can redirect metabolism away from CYP-mediated pathways.[5][11]
Thietanes also contribute to increased metabolic stability.[9][13] The sulfur atom is less prone to oxidation than a methylene group in a corresponding carbocycle. The oxidation of the thietane sulfur to a sulfoxide or sulfone can further influence metabolic pathways and rates.
Experimental Protocols
In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure to assess the metabolic stability of a compound in liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile with an internal standard (for quenching and analysis)
-
Control compounds (high and low clearance)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final protein concentration typically 0.5-1 mg/mL), and test compound (final concentration typically 1 µM). Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to the pre-incubated mixture to start the metabolic reaction.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). Intrinsic clearance (CLint) can then be calculated.
Synthetic Accessibility: From Bench to Scale-up
The practical application of oxetanes and thietanes in drug discovery is heavily dependent on their synthetic accessibility.[14][15] Fortunately, a variety of synthetic methods have been developed for both ring systems.
Synthesis of Oxetanes
Common routes to oxetanes include:
-
Williamson Ether Synthesis: Intramolecular cyclization of 1,3-diols or their derivatives is a classical and reliable method.[16]
-
Paternò–Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[5]
-
From Oxetan-3-one: Commercially available oxetan-3-one is a versatile starting material for the synthesis of a wide range of 3-substituted and 3,3-disubstituted oxetanes.[17][18]
Synthesis of Thietanes
Thietanes can be synthesized through several approaches:
-
Intramolecular Nucleophilic Substitution: The reaction of a 1,3-dihalide with a sulfide source, such as sodium sulfide, is a traditional method.[19][20]
-
From Epoxides: Ring-opening of epoxides with a sulfur nucleophile followed by intramolecular cyclization.[15][21]
-
Photochemical [2+2] Cycloadditions: Similar to oxetanes, thietanes can be formed via the cycloaddition of a thiocarbonyl compound and an alkene.[15][21]
Visualizing the Bioisosteric Replacement
The following diagram illustrates the concept of replacing a gem-dimethyl group with an oxetane or a thietane and the resulting changes in key physicochemical properties.
Caption: Bioisosteric replacement of a gem-dimethyl group.
Case Studies in Drug Discovery
Numerous examples in the literature highlight the successful application of oxetanes and thietanes as bioisosteres.
-
Oxetanes: In the development of mTOR inhibitors, the introduction of an oxetane moiety led to a compound with improved potency, selectivity, and metabolic stability, along with favorable pharmacokinetic properties.[12] Similarly, in the discovery of ALDH1A1 inhibitors, an oxetane-containing compound demonstrated significantly improved metabolic stability and selectivity over its predecessor.[12]
-
Thietanes: Thietanose nucleosides have shown significant antiviral activity, particularly against HIV, by mimicking the natural furanose sugar in nucleosides.[9][22] The thietane ring has also been incorporated into anticancer agents, such as PI3K inhibitors, where its rigid structure helps to orient pharmacophoric groups for potent and selective inhibition.[9]
Conclusion
Oxetanes and thietanes have firmly established themselves as valuable bioisosteres in the medicinal chemist's arsenal. Their ability to modulate key physicochemical properties such as lipophilicity, solubility, and basicity, coupled with their positive impact on metabolic stability, makes them powerful tools for lead optimization. While oxetanes generally offer a more direct route to increased polarity and solubility, the tunable nature of thietanes through sulfur oxidation provides a unique advantage for fine-tuning molecular properties. The continued development of synthetic methodologies for these four-membered heterocycles will undoubtedly lead to their even broader application in the design of next-generation therapeutics.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. search.library.ucsf.edu [search.library.ucsf.edu]
- 15. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. Thietane - Wikipedia [en.wikipedia.org]
- 21. beilstein-journals.org [beilstein-journals.org]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationships of 4-Hydroxycoumarin Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-hydroxycoumarin derivatives, a class of compounds renowned for their vast therapeutic potential. As a privileged scaffold in medicinal chemistry, the 4-hydroxycoumarin nucleus has been the foundation for developing a multitude of agents with activities ranging from anticoagulant to anticancer, antimicrobial, and antioxidant.[1][2][3][4] This document moves beyond a simple recitation of facts, delving into the causal relationships between specific structural modifications and the resulting biological outcomes. We will explore key experimental data, compare the performance of various derivatives, and provide validated protocols to empower researchers in the field of drug discovery and development.
The 4-Hydroxycoumarin Core: A Scaffold of Versatility
The 4-hydroxycoumarin moiety, a fused benzene and α-pyrone ring system, is a versatile starting point for chemical synthesis.[5][6] Its reactivity, particularly at the C3 position, allows for the introduction of a wide array of substituents. This chemical tractability is the primary reason for the diverse pharmacological profiles observed in its derivatives. Understanding the SAR is paramount, as it provides a rational basis for designing novel molecules with enhanced potency, selectivity, and improved safety profiles.
Comparative Analysis of Biological Activities
The biological effect of a 4-hydroxycoumarin derivative is profoundly influenced by the nature and position of its substituents. Below, we compare the SAR across several key therapeutic areas.
Anticoagulant Activity: The Classic Application
The most renowned application of 4-hydroxycoumarin derivatives is as anticoagulants. Their primary mechanism involves the inhibition of Vitamin K epoxide reductase (VKOR), an enzyme critical for the synthesis of clotting factors in the liver.[1][4]
Key SAR Insights:
-
The C3 Substituent is Crucial: The nature of the substituent at the C3 position is the single most important determinant of anticoagulant activity. For first-generation anticoagulants like Warfarin, a C3 substituent containing a phenyl and a keto group is essential.
-
Second-Generation Potency: Second-generation anticoagulants, or "superwarfarins" like brodifacoum and difenacoum, achieve significantly higher potency through the introduction of large, lipophilic biphenyl or similar bulky groups at the C3 position.[1][7] This enhances their binding affinity to VKOR.
-
Aromatic Ring Substitution: Halogen substitution, particularly a chlorine atom at the para-position of the phenyl ring on the C3 substituent, has been shown to result in potent anticoagulant activity.[1][4] For instance, the compound 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile demonstrated higher anticoagulant activity than Warfarin.[8]
Comparative Anticoagulant Performance
| Compound | Structure | Key Feature | Relative Potency (Example Data) |
| Warfarin | 3-(α-acetonylbenzyl)-4-hydroxycoumarin | Phenyl and keto group at C3 | Standard (PT ~14.6s)[8] |
| Dicoumarol | 3,3'-Methylenebis(4-hydroxycoumarin) | Bis-coumarin structure | Potent, first discovered |
| Brodifacoum | 3-[3-(4'-bromobiphenyl-4-yl)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-hydroxycoumarin | Bulky, lipophilic biphenyl group | Extremely potent |
| Compound 4 | 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | Bromo-phenyl substituent | Higher than Warfarin (PT ~21.3s)[8] |
Experimental Workflow: Anticoagulant Activity Assessment
The following diagram illustrates a typical workflow for synthesizing and evaluating novel 4-hydroxycoumarin-based anticoagulants.
Caption: Workflow for Synthesis and Anticoagulant Evaluation.
Anticancer Activity: A Multifaceted Approach
4-Hydroxycoumarin derivatives have emerged as promising anticancer agents, acting through diverse mechanisms including the induction of apoptosis, inhibition of protein kinases, and cell cycle arrest.[2][9]
Key SAR Insights:
-
C3 and C4 Substitutions: Modifications at both the C3 and C4 positions are pivotal for cytotoxic activity.[10]
-
Induction of Apoptosis: Many derivatives induce programmed cell death by modulating the expression of Bcl-2 family proteins.[9]
-
Hybrid Molecules: Hybridizing the coumarin scaffold with other anticancer pharmacophores, such as pyrazole or thiazole, has yielded compounds with excellent potency against cell lines like HepG2 and HeLa.[11]
-
Specific Derivatives: A derivative with an n-decyl chain at the C3 position of a 7,8-dihydroxy-4-methylcoumarin core showed potent activity against K562, LS180, and MCF-7 cells.[12] Another compound, ethyl 2-[(3,4-dihydroxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-3-oxobutanoate, also displayed good cytotoxic properties.[13]
Comparative Cytotoxic Activity of Selected Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Key Structural Feature |
| Compound 11[12] | MCF-7 (Breast) | 25.1 | 7,8-dihydroxy, C3 n-decyl chain |
| Compound 11[12] | LS180 (Colon) | 25.2 | 7,8-dihydroxy, C3 n-decyl chain |
| Compound 115[11] | SMMC-7721 (Liver) | 6.0 | Undisclosed 4-hydroxycoumarin derivative |
| Compound 51c[11] | HeLa (Cervical) | 1.29 | Coumarin-thiazole hybrid |
| SS-16[13] | HL-60 (Leukemia) | Active | C3-substituted with dihydroxyphenyl group |
Signaling Pathway: Vitamin K Cycle Inhibition
The anticoagulant effect of 4-hydroxycoumarins is a direct result of their interference in the Vitamin K cycle. This pathway is essential for activating clotting factors.
Caption: Inhibition of the Vitamin K Cycle by 4-Hydroxycoumarins.
Antimicrobial Activity: Combating Resistant Pathogens
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. 4-Hydroxycoumarin derivatives have shown promising activity against a range of bacteria and fungi.[6]
Key SAR Insights:
-
Gram-Positive vs. Gram-Negative: Many derivatives exhibit greater activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) than Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa).[10][14]
-
Dimerization: The synthesis of dimeric structures, such as 3,3'-(benzylidene)bis(4-hydroxycoumarin), can lead to good antibacterial activity.[14]
-
Schiff Bases: The formation of Schiff base derivatives from 4-aminocoumarin has yielded compounds with significant inhibitory potential against both Gram-positive and Gram-negative strains.[6]
-
Antifungal Activity: For activity against fungi like Aspergillus, O-substitutions on the coumarin ring and the presence of electron-withdrawing groups (e.g., nitro, acetate) are beneficial.[15]
Comparative Antibacterial Activity (Zone of Inhibition)
| Compound ID | S. aureus (mm) | B. subtilis (mm) | E. coli (mm) | P. aeruginosa (mm) |
| 4a[6] | 6.36 ± 0.162 | 5.60 ± 0.049 | 3.61 ± 0.176 | 5.64 ± 0.021 |
| 4b[6] | 7.29 ± 0.339 | 5.53 ± 0.459 | 3.35 ± 0.226 | 5.55 ± 0.042 |
| 4h[6] | 7.10 ± 0.544 | 5.11 ± 0.183 | 3.95 ± 0.226 | 4.94 ± 0.494 |
| Ciprofloxacin[16] | 38.5 ± 0.74 | - | - | 33.5 ± 0.77 |
Antioxidant Activity: Scavenging Free Radicals
Oxidative stress is implicated in numerous diseases. 4-Hydroxycoumarin derivatives can act as potent antioxidants by scavenging free radicals.
Key SAR Insights:
-
Hydroxyl Groups: The antioxidant capacity is strongly correlated with the number and position of hydroxyl groups, which can donate a hydrogen atom to neutralize radicals.[17]
-
C3 Phenyl Substitution: The presence of a phenyl group at the C3 position enhances activity. Further substitution on this phenyl ring, such as a para-methyl or a meta-hydroxy group, can increase radical scavenging ability compared to the unsubstituted 4-hydroxycoumarin.[18]
-
Electron-Donating Groups: In general, electron-donating groups on the coumarin scaffold enhance antioxidant activity.[19] A compound with a 4-hydroxyphenyl group at the C3 position (SS-14) was found to have the best scavenger activity in a chemiluminescence assay.[20]
Comparative Antioxidant Performance
| Compound | Key Feature | Antioxidant Activity (Example Assay) |
| 4-Hydroxycoumarin[18] | Core scaffold | Moderate (ORAC = 4.2) |
| 3-(p-methylphenyl)-4-hydroxycoumarin[18] | para-methyl on C3-phenyl | High (ORAC = 6.5) |
| 3-(m-hydroxyphenyl)-4-hydroxycoumarin[18] | meta-hydroxy on C3-phenyl | High (ORAC = 4.9) |
| SS-14[20] | C3-substituted with 4-hydroxyphenyl | Best scavenger in hypochlorous system |
Experimental Protocols for the Researcher
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.
Protocol 1: Synthesis of a 3-Substituted 4-Hydroxycoumarin Derivative via Michael Addition
This protocol describes a general procedure for the condensation reaction between 4-hydroxycoumarin and an unsaturated ketone, a common method for creating C3-substituted derivatives.[1]
Objective: To synthesize a Warfarin-type analogue.
Materials:
-
4-hydroxycoumarin (1 equivalent)
-
Substituted benzalacetone (e.g., 4-chlorobenzalacetone) (1 equivalent)
-
Pyridine (as catalyst and solvent)
-
Ethanol
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-hydroxycoumarin in a minimal amount of pyridine.
-
Addition of Reactant: To the stirring solution, add the substituted benzalacetone dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-cold water.
-
Precipitation: Acidify the aqueous mixture with dilute hydrochloric acid until a precipitate forms.
-
Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold water to remove any residual pyridine and salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 3-substituted 4-hydroxycoumarin derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
Protocol 2: Evaluation of In Vitro Cytotoxicity using the MTT Assay
This protocol outlines the steps to determine the concentration of a 4-hydroxycoumarin derivative that inhibits the growth of cancer cells by 50% (IC₅₀).[9]
Objective: To assess the anticancer potential of synthesized derivatives.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized 4-hydroxycoumarin derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Directions
The 4-hydroxycoumarin scaffold is a testament to the power of a privileged structure in medicinal chemistry. The structure-activity relationships discussed herein demonstrate that subtle chemical modifications can dramatically shift biological activity, enabling the fine-tuning of molecules for specific therapeutic targets. The anticoagulant properties are largely dictated by the lipophilic bulk at the C3 position, while anticancer and antimicrobial activities are often enhanced by creating hybrid molecules or introducing specific functional groups like halogens and hydroxyls. Antioxidant potential is closely tied to the molecule's ability to donate hydrogen atoms.
Future research will likely focus on the development of dual-action or multi-target derivatives, such as anticoagulant-anti-inflammatory agents. Furthermore, the synthesis of coumarin-based conjugates for targeted drug delivery represents a promising frontier for enhancing efficacy and minimizing systemic toxicity. The continued exploration of this remarkable scaffold is certain to yield novel and impactful therapeutic agents.
References
- 1. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmpronline.com [ijmpronline.com]
- 4. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives [mdpi.com]
- 5. [PDF] Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 12. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity | MDPI [mdpi.com]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Investigation of the antioxidant properties of some new 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
3-(4-Bromophenyl)oxetan-3-OL proper disposal procedures
An In-Depth Guide to the Proper Disposal of 3-(4-Bromophenyl)oxetan-3-ol
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the disposal of this compound, grounded in established safety principles and regulatory standards.
PART 1: Core Chemical Profile and Hazard Analysis
Before any disposal protocol can be established, a thorough understanding of the substance's chemical identity and associated hazards is essential. This foundational knowledge dictates every subsequent step in the waste management lifecycle.
This compound is an organic compound whose structure necessitates specific handling precautions. The presence of a bromine atom on the phenyl ring classifies it as a halogenated organic compound .[1] This is the single most critical piece of information for its disposal, as halogenated waste streams are treated differently than non-halogenated ones due to their potential to form persistent environmental pollutants if not disposed of correctly.
Table 1: Chemical Properties and Hazard Summary
| Property | Data | Implication for Disposal & Handling |
| Molecular Formula | C₉H₉BrO₂[2][3][4] | The presence of Bromine (Br) mandates segregation into a "Halogenated Organic Waste" stream.[1][5] |
| Physical Form | Solid[2][6][7] | Reduces vapor inhalation risk compared to liquids, but requires control of dust during handling. |
| GHS Hazard Statements | H302, H315, H319, H335[3][8] | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Signal Word | Warning[4] | Indicates a moderate level of hazard. |
The causality is clear: the compound's structure (halogenated) and its known irritant and toxic properties (GHS hazards) demand that it never be discarded as common trash or poured down the drain.[1][9] Drain disposal is strictly prohibited for such organic substances.[1]
PART 2: The Disposal Workflow: A Validated Protocol
This protocol is designed as a self-validating system. Each step logically follows from the previous one, ensuring a closed loop of safety and compliance from the moment waste is generated to its final collection.
Step 1: Required Personal Protective Equipment (PPE)
Based on the hazard analysis (H315, H319, H335), direct contact and inhalation must be prevented. The following PPE is mandatory when handling this compound for disposal:
-
Eye Protection : Chemical splash goggles are required.[1]
-
Hand Protection : Chemically resistant gloves, such as nitrile gloves, must be worn.[1]
-
Body Protection : A standard laboratory coat, fully fastened, is necessary to prevent skin contact.[1]
-
Respiratory Protection : All transfers of solid waste should be conducted within a certified chemical fume hood to mitigate the risk of inhaling airborne particulates.[10]
Step 2: Waste Segregation and Containment
This is the most critical control point in the process. Improper segregation can lead to dangerous chemical reactions within a waste container and costly disposal complications.
-
Identify as Halogenated Waste : At the point of generation, all materials contaminated with this compound (e.g., residual solid, contaminated weighing paper, gloves, pipette tips) must be designated for the Halogenated Organic Waste stream.[1][5][11]
-
Select a Compatible Container : Use a dedicated, leak-proof container made of a material compatible with organic compounds (e.g., high-density polyethylene).[9] The container must have a secure, screw-top lid to prevent spills and vapor release.[5][10]
-
Label the Container Immediately : Before any waste is added, the container must be labeled.[5][12] An incomplete or missing label renders the waste "unknown," creating a significant safety hazard and disposal challenge. The label must include:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Regulatory frameworks like those from the EPA govern how waste can be temporarily stored in a laboratory.
-
Location : The labeled waste container must be kept in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[13][14]
-
Container Management : The waste container must be kept tightly closed at all times, except when actively adding waste.[5][10][11] This is a critical step to prevent the release of vapors into the lab environment.
-
Storage Limits : While SAA regulations can vary, they typically limit the volume of waste that can be accumulated (e.g., up to 25 gallons of halogenated solvent waste).[10] It is also crucial to track the accumulation start date, as there are time limits for storage.[14]
Step 4: Arranging Final Disposal
-
Request Pickup : Once the container is nearly full (approximately 80-90% capacity to allow for expansion), submit a chemical waste collection request to your institution's Environmental Health & Safety (EH&S) department.[10]
-
Final Disposal Method : Your EH&S provider will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). For halogenated organic compounds, the required disposal method is typically high-temperature incineration.[15] This process ensures the complete destruction of the molecule, preventing the release of harmful substances into the environment.
PART 3: Visualization of the Disposal Pathway
The following diagram illustrates the logical flow of the disposal process, emphasizing the key decision and action points required for safe and compliant waste management.
Caption: Logical workflow for the disposal of this compound.
PART 4: Spill Management Protocol
In the event of a spill, a calm and methodical response is crucial to mitigate exposure and contamination.
-
Alert & Evacuate : Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the laboratory.
-
Secure the Area : Prevent entry into the contaminated zone.
-
Don PPE : Before any cleanup, don the appropriate PPE as described in Part 2, including respiratory protection if necessary.
-
Cleanup :
-
Carefully sweep the solid material using a dustpan and brush or absorb it with an inert material like vermiculite.[9] AVOID generating dust.
-
Place all contaminated cleanup materials into a new, properly labeled halogenated waste container.
-
Decontaminate the surface with an appropriate solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Report : Report the spill to your laboratory supervisor and EH&S department in accordance with institutional policy.
By adhering to this comprehensive guide, researchers can ensure the safe handling and proper disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C9H9BrO2 | CID 58382379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. This compound | 1093878-32-0 [amp.chemicalbook.com]
- 7. This compound | 1093878-32-0 [amp.chemicalbook.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. ethz.ch [ethz.ch]
- 12. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Handling 3-(4-Bromophenyl)oxetan-3-OL: A Framework for Safety and Operational Excellence
For the modern researcher, scientist, and drug development professional, the introduction of novel chemical building blocks like 3-(4-Bromophenyl)oxetan-3-OL is a gateway to innovation. The unique strained four-membered ring of the oxetane moiety offers compelling properties as a bioisostere for commonly used functional groups, making it a valuable tool in medicinal chemistry.[1][2] However, realizing its full potential begins with a foundational commitment to safety. This guide provides essential, immediate safety protocols and logistical frameworks for handling this compound, moving beyond a simple checklist to instill a deep, causal understanding of the "why" behind each procedural step.
Hazard Profile and Risk Assessment: Understanding the Compound
This compound is a solid, white to off-white crystalline compound.[3][4] While its novel structure is key to its utility, it also presents a specific hazard profile that must be rigorously managed. A thorough risk assessment is the first step in any operational plan.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1093878-32-0 | [3][5] |
| Molecular Formula | C₉H₉BrO₂ | [3][5] |
| Molecular Weight | 229.07 g/mol | [3][5] |
| Appearance | White to off-white solid | [3][4] |
| Storage | Store in a refrigerator (2-8°C), sealed and dry |[4] |
The primary risks associated with this compound are well-defined under the Globally Harmonized System (GHS).[5] Understanding these classifications is crucial for anticipating and mitigating potential exposures.
Table 2: GHS Hazard Summary
| Hazard Class | Code | Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5][6][7] |
| Skin Irritation | H315 | Causes skin irritation | [5][6][7] |
| Eye Irritation | H319 | Causes serious eye irritation | [5][6][7] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [5][6][7] |
| Signal Word | - | Warning |[8] |
Expert Insight: The combination of skin, eye, and respiratory irritation (H315, H319, H335) is typical for many functionalized aromatic compounds. The primary routes of exposure in a laboratory setting are through inhalation of airborne particulates and accidental skin or eye contact. Therefore, our entire safety protocol is designed to interrupt these exposure pathways.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. The equipment specified below is the minimum requirement for any procedure involving this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Area | PPE Recommendation | Standard/Specification | Rationale and Field-Proven Insights |
|---|---|---|---|
| Eyes/Face | Chemical safety goggles | ANSI Z87.1 or EN 166 compliant | Protects against airborne solid particles and accidental splashes that can cause serious eye irritation.[9] A face shield should be worn over goggles during procedures with a high risk of splashing. |
| Hands | Chemical-resistant nitrile gloves | Check manufacturer's resistance guide | Provides a barrier against direct skin contact, preventing irritation (H315).[10] Always inspect gloves for tears or punctures before use. Employ the "buddy system" for a final visual check. Double-gloving is recommended for extended handling. |
| Body | Flame-resistant laboratory coat | Fully buttoned | Protects skin and personal clothing from contamination.[10] Ensures a removable barrier in case of a significant spill. |
| Lower Body | Full-length pants and closed-toe shoes | Non-porous material | Prevents exposure to spills that may travel below the benchtop. Shoes must be made of a non-porous material to prevent absorption of chemicals.[10][11] |
| Respiratory | Use within a certified chemical fume hood | - | This is an engineering control, the primary and most effective means of respiratory protection. It prevents inhalation of particulates that can cause respiratory irritation (H335).[12] A NIOSH-approved respirator may be required for large spills or emergencies, but this requires formal training and fit-testing. |
Operational Protocol: From Weighing to Work-up
Adherence to a systematic workflow is critical for minimizing exposure and ensuring reproducible, safe science.
Step 1: Preparation and Engineering Controls
-
Designate the Workspace: All handling of solid this compound and preparation of its solutions must occur within a certified chemical fume hood.[10]
-
Verify Safety Equipment: Confirm that the fume hood is functioning correctly. Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[9]
-
Prepare the Surface: Cover the work surface within the fume hood with disposable, absorbent bench paper. This simplifies cleanup and contains minor spills.
-
Assemble Materials: Gather all necessary glassware, spatulas, and reagents before retrieving the compound from storage.
Step 2: Handling the Compound
-
Don PPE: Put on all required PPE as detailed in Table 3.
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the solid.
-
Weighing and Transfer: Perform all weighing operations within the fume hood. Use a tared container or anti-static weigh paper. Handle the solid gently with a clean spatula to minimize the generation of airborne dust.
-
Solution Preparation: If making a solution, add the solid to the solvent slowly. Do not add solvent directly to the bulk solid container. Keep containers capped when not in active use.
Step 3: Post-Handling and Decontamination
-
Clean Workspace: Wipe down the work surface and any potentially contaminated equipment with an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of the bench paper and cleaning materials as solid hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and finally eye protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.
The following diagram illustrates the mandatory workflow for safe handling.
Emergency Response and Disposal Plan
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms occur.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
-
Spills: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material into a sealed, labeled container for hazardous waste disposal.
Waste Disposal: A Critical Step
As a brominated organic compound, this compound and all materials contaminated with it must be disposed of as halogenated organic waste .[13][14]
-
Waste Segregation is Key: Never mix halogenated waste with non-halogenated waste streams.[15][16] This is critical for proper disposal processing and cost management.
-
Solid Waste: Collect contaminated gloves, weigh paper, absorbent pads, and unused solid compound in a clearly labeled, sealed container designated for "Halogenated Solid Waste."[10][17]
-
Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled container for "Halogenated Liquid Waste."[14][15]
-
Container Management: Keep all waste containers tightly closed when not in use and store them in a designated satellite accumulation area.[14][16] Do not dispose of this chemical down the drain.[15]
By integrating these safety and handling protocols into your daily operations, you build a culture of safety that protects researchers and ensures the integrity of your scientific work.
References
- 1. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 1093878-32-0 [amp.chemicalbook.com]
- 5. This compound | C9H9BrO2 | CID 58382379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synzeal.com [synzeal.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. chemscene.com [chemscene.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. bucknell.edu [bucknell.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
- 16. campusoperations.temple.edu [campusoperations.temple.edu]
- 17. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


